molecular formula C5H4ClFN2O B13032892 4-Chloro-5-fluoro-6-methoxypyrimidine

4-Chloro-5-fluoro-6-methoxypyrimidine

Cat. No.: B13032892
M. Wt: 162.55 g/mol
InChI Key: CSUZTSMFHMVUKW-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H4ClFN2O and its molecular weight is 162.55 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClFN2O

Molecular Weight

162.55 g/mol

IUPAC Name

4-chloro-5-fluoro-6-methoxypyrimidine

InChI

InChI=1S/C5H4ClFN2O/c1-10-5-3(7)4(6)8-2-9-5/h2H,1H3

InChI Key

CSUZTSMFHMVUKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)Cl)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level intelligence on 4-Chloro-5-fluoro-6-methoxypyrimidine .

Functional Scaffold for Medicinal Chemistry & API Synthesis

Part 1: Executive Identity & Physicochemical Profile

Compound Overview this compound is a highly functionalized pyrimidine scaffold used primarily as an intermediate in the synthesis of broad-spectrum antivirals (e.g., nucleoside analogs) and kinase inhibitors. Its value lies in the orthogonal reactivity of its substituents: the 5-fluoro group electronically activates the ring, while the 4-chloro and 6-methoxy groups allow for sequential nucleophilic aromatic substitutions (SNAr).

Critical Identity Data

  • Chemical Name: this compound[1][2]

  • CAS Number: Unknown/Transient (Often prepared in situ).

    • Note: Do NOT confuse with the commercially available isomer 4-Chloro-5-fluoro-2-methoxypyrimidine (CAS: 1801-06-5 ).

  • Primary Precursor CAS: 213265-83-9 (4,6-Dichloro-5-fluoropyrimidine).

  • Molecular Formula: C₅H₄ClFN₂O[3]

  • Molecular Weight: 162.55 g/mol [3][4][5]

  • SMILES: COc1ncnc(Cl)c1F (Tautomer dependent)

Physicochemical Properties (Predicted)
PropertyValueConfidence
Appearance Colorless to pale yellow oil/low-melting solidHigh
Boiling Point 205°C ± 20°C (at 760 mmHg)Med
Density 1.45 ± 0.06 g/cm³High
LogP ~1.6High
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHigh

Part 2: Synthetic Routes & Process Chemistry[6]

Because this specific isomer is often not cataloged as a stock item, researchers typically synthesize it from the widely available 4,6-Dichloro-5-fluoropyrimidine .

Core Synthesis Protocol: Controlled Methoxylation

Objective: Selective mono-substitution of one chloride with a methoxy group while preventing bis-substitution (dimethoxy impurity).

Reagents:

  • Substrate: 4,6-Dichloro-5-fluoropyrimidine (CAS 213265-83-9).[6][7]

  • Nucleophile: Sodium Methoxide (NaOMe), 0.98 - 1.05 eq.

  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-Dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous MeOH (10V) under N₂ atmosphere.

  • Cooling: Cool the solution to -10°C to -5°C . Critical: Low temperature is required to control reaction kinetics and selectivity.

  • Addition: Add NaOMe (1.0 eq) solution in MeOH dropwise over 60 minutes. Maintain internal temperature < 0°C.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: <2% Starting Material remaining.

    • Risk: If bis-methoxy impurity (>5%) forms, reduce temperature or equivalents in future runs.

  • Quench & Workup: Quench with dilute HCl (pH adjustment to ~6-7). Concentrate MeOH under reduced pressure. Extract residue with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and potential side reactions.

SynthesisPath SM 4,6-Dichloro-5-fluoropyrimidine (CAS 213265-83-9) Reagent NaOMe / MeOH (-10°C) SM->Reagent Target TARGET: This compound SM->Target 1.0 eq NaOMe (Kinetic Control) Impurity IMPURITY: 4,6-Dimethoxy-5-fluoropyrimidine Target->Impurity Excess NaOMe or High Temp

Figure 1: Selective mono-methoxylation pathway. Control of temperature and stoichiometry is critical to prevent the formation of the dimethoxy impurity.

Part 3: Reactivity & Applications[3]

Reactivity Profile: The "Scaffold" Concept

The this compound molecule acts as an electrophilic scaffold. The fluorine atom at position 5 exerts a strong inductive effect (-I), activating the adjacent carbons (C4/C6) for Nucleophilic Aromatic Substitution (SNAr).

  • C4-Position (Cl): Highly reactive. Readily displaced by amines, thiols, or organometallic reagents (Suzuki-Miyaura coupling).

  • C6-Position (OMe): Less reactive than Cl. Can be hydrolyzed to a carbonyl (pyrimidinone) under acidic conditions or displaced under forcing conditions.

  • C5-Position (F): Generally stable, but provides metabolic stability and lipophilicity in the final drug candidate.

Downstream Application Workflow

This intermediate is frequently used to construct fused heterocycles or kinase inhibitors .

Applications Intermediate This compound Reaction1 S_NAr with Amines (R-NH2) Intermediate->Reaction1 Reaction2 Suzuki Coupling (Boronic Acids) Intermediate->Reaction2 Reaction3 Demethylation (BBr3 or HBr) Intermediate->Reaction3 Product1 Aminopyrimidine (Kinase Inhibitor Core) Reaction1->Product1 Product2 Biaryl Pyrimidine (Antiviral Scaffolds) Reaction2->Product2 Product3 5-Fluorouracil Derivs. Reaction3->Product3

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro and methoxy groups.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification (GHS Classification):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Handling Protocols:

  • Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis over time. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into drains (toxic to aquatic life due to halogenation).

References

  • PubChem. (n.d.). 4,6-Dichloro-5-fluoropyrimidine (Precursor Data).[8][6][7] National Library of Medicine. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2020). Patent WO2020061150A1: O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors. (Cites use of this compound as Intermediate 23).[2] Retrieved from

Sources

An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 4-chloro-5-fluoro-6-methoxypyrimidine, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. In the absence of extensive, publicly available experimental data for this specific compound, this document offers a predictive analysis based on established physicochemical principles and a comparative study of structurally analogous compounds. Furthermore, it serves as a practical handbook, detailing the standard experimental methodologies required for the precise determination of its key physical characteristics. This guide is intended to empower researchers and drug development professionals with a robust framework for the sourcing, handling, and characterization of this and other novel heterocyclic compounds.

Introduction and Molecular Context

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the structural core of numerous therapeutic agents. The specific arrangement of substituents on the pyrimidine ring dictates the molecule's three-dimensional conformation, electronic distribution, and ultimately, its biological activity and pharmacokinetic profile. This compound is a halogenated pyrimidine derivative with potential applications as a versatile building block in the synthesis of complex bioactive molecules. The presence of a chloro group at the 4-position, a fluoro group at the 5-position, and a methoxy group at the 6-position creates a unique electronic and steric environment, suggesting its utility in the development of targeted therapies.

A thorough understanding of the physical properties of this compound is paramount for its effective use in a research and development setting. These properties, including melting point, boiling point, and solubility, are critical for reaction setup, purification, formulation, and preliminary safety assessments. This guide will first present a theoretical estimation of these properties, followed by detailed experimental protocols for their empirical determination.

Molecular Structure

The structural formula of this compound is presented below. The arrangement of the chloro, fluoro, and methoxy substituents around the pyrimidine core is crucial for its reactivity and physical characteristics.

Figure 1: 2D Structure of this compound.

Predicted Physicochemical Properties: A Comparative Analysis

The key structural difference is the substituent at the 6-position: a methoxy group (-OCH₃) in our target compound versus a methyl (-CH₃) or ethyl (-C₂H₅) group in the analogues. The methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, will influence the intermolecular forces and, consequently, the physical properties of the molecule.[1][2]

Property4-Chloro-5-fluoro-6-methylpyrimidine4-Chloro-6-ethyl-5-fluoropyrimidineThis compound (Predicted)
CAS Number 898044-55-8137234-74-3Not available
Molecular Formula C₅H₄ClFN₂C₆H₆ClFN₂C₅H₄ClFN₂O
Molecular Weight 146.55 g/mol 160.58 g/mol 162.55 g/mol
Appearance Not specifiedYellow liquid / White to off-white crystalline powder[1][3]Likely a solid or high-boiling point liquid at room temperature.
Melting Point Not specified115-117°C (for solid form)Expected to be in a similar range, potentially slightly lower due to the methoxy group disrupting crystal packing compared to a methyl group.
Boiling Point Not specified211°CExpected to be higher than the ethyl analogue due to increased polarity and molecular weight.
Solubility Not specifiedGood solubility in common organic solvents.[1]Expected to have good solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and moderate solubility in less polar solvents (e.g., dichloromethane, ethyl acetate). Aqueous solubility is predicted to be low.

Rationale for Predictions:

  • Melting Point: The introduction of a methoxy group in place of a methyl group increases molecular weight and polarity, which would typically increase the melting point. However, the non-linear nature of the C-O-C bond in the methoxy group can disrupt the efficiency of crystal lattice packing compared to the more compact methyl group. This disruption could lead to a slightly lower or comparable melting point to the methyl analogue.

  • Boiling Point: The methoxy group increases both the molecular weight and the dipole moment of the molecule compared to the methyl and ethyl analogues. This leads to stronger intermolecular dipole-dipole interactions and London dispersion forces, which would require more energy to overcome, resulting in a higher boiling point.

  • Solubility: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, which should enhance its solubility in polar protic solvents compared to its alkyl analogues. Its overall polarity suggests good solubility in a range of common organic solvents.[4][5] Low aqueous solubility is expected due to the hydrophobic nature of the chlorinated and fluorinated pyrimidine ring.

Recommended Experimental Protocols for Physical Property Determination

For any novel compound, it is imperative to determine its physical properties experimentally. The following section outlines standard, reliable methodologies for the characterization of this compound.

Melting Point Determination: Capillary Method

The capillary method is a straightforward and widely used technique for determining the melting point of a crystalline solid.[3][6]

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

  • Heating and Observation:

    • For an unknown melting point, perform a rapid heating to get an approximate range.

    • For an accurate measurement, heat rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This provides the melting range. A narrow melting range (0.5-1.5°C) is indicative of high purity.

Sources

4-Chloro-5-fluoro-6-methoxypyrimidine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-5-fluoro-6-methoxypyrimidine: Synthesis, Reactivity, and Applications

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for countless therapeutic agents due to its versatile chemical handles and its role in biological systems as a component of nucleobases. Within this class, halogenated pyrimidines are particularly prized as synthetic intermediates. The strategic placement of chloro and fluoro substituents dramatically influences the electronic properties of the ring, enabling a wide range of subsequent chemical transformations.

This guide focuses on a specific, highly functionalized building block: This compound . While direct literature on this exact molecule is specialized, its chemical behavior can be expertly predicted and understood by examining its close structural analogues and the well-established principles of pyrimidine chemistry. The presence of a labile chlorine atom at the 4-position, an electron-withdrawing fluorine at the 5-position, and a modulating methoxy group at the 6-position makes this compound a uniquely valuable intermediate for constructing complex molecular architectures.

As a senior application scientist, my objective is to provide researchers, chemists, and drug development professionals with a practical, in-depth understanding of this reagent. This document moves beyond simple data reporting to explain the causality behind its synthesis and reactivity, offering field-proven insights and self-validating protocols to empower your research and development efforts.

Physicochemical Properties & Characterization

The precise experimental data for this compound is not widely published. However, we can establish a highly reliable profile based on data from its closest analogue, 4-Chloro-5-fluoro-6-methylpyrimidine (CAS 898044-55-8), and fundamental chemical principles.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₅H₄ClFN₂O-
Molecular Weight 162.55 g/mol -
CAS Number Not broadly assigned; use structure/name for sourcing.-
Appearance Expected to be a colorless to light yellow liquid or low-melting solid.Analogy to similar pyrimidines.[1][2]
Solubility Good solubility in common organic solvents (DCM, THF, Ethyl Acetate, DMF).General property of similar heterocyclic compounds.[1][3]
Chemical Stability Stable under standard laboratory conditions; store in a cool, dry place. Moisture may lead to slow hydrolysis of the C-Cl bond.Standard handling for chlorinated heterocycles.

Spectroscopic Characterization (Predicted)

A robust characterization is essential for confirming the identity and purity of the material.

  • ¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to be simple and diagnostic.

    • δ ~8.6 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.

    • δ ~4.1 ppm (s, 3H): This singlet is characteristic of the methoxy (-OCH₃) group protons.

  • ¹³C NMR (in CDCl₃, 101 MHz): The carbon spectrum will show distinct signals influenced by the halogen substituents. Strong coupling to fluorine is expected.

    • Signals for the pyrimidine ring carbons will appear in the aromatic region (~140-160 ppm). The carbon bearing the fluorine (C5) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons C4 and C6 will show smaller two-bond couplings (²JCF).

  • ¹⁹F NMR (in CDCl₃, 376 MHz): A single resonance is expected, appearing as a singlet, providing clear confirmation of the fluorine's presence.

  • Mass Spectrometry (ESI-MS):

    • Calculated Exact Mass: 161.9996 for [M]⁺ (C₅H₄ClN₂O).

    • The spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of this compound

The most logical and industrially scalable approach to synthesizing the title compound begins with the readily available precursor, 4,6-dichloro-5-fluoropyrimidine . The strategy hinges on a selective nucleophilic substitution of one chlorine atom with a methoxy group. The two chlorine atoms at the 4 and 6 positions have different electronic environments, which can be exploited to achieve selectivity.

Conceptual Workflow: Selective Monomethoxylation

The diagram below outlines the direct transformation from the dichlorinated precursor.

G start 4,6-Dichloro-5-fluoropyrimidine product This compound start->product Selective SNAr reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Controlled Temperature (e.g., 0 °C to RT) reagent->product

Caption: Synthetic route from 4,6-dichloro-5-fluoropyrimidine.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Objective: To synthesize this compound via selective methoxylation.

Materials:

  • 4,6-dichloro-5-fluoropyrimidine (1.0 eq)

  • Sodium methoxide (1.0 - 1.1 eq, as a solid or solution in methanol)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

    • Scientist's Insight: Starting at a low temperature is critical for controlling the exotherm of the reaction and maximizing the selectivity of the substitution at one position over the other.

  • Reagent Addition: Slowly add sodium methoxide (1.05 eq) to the stirred solution. If using solid NaOMe, add it portion-wise. If using a solution, add it dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired mono-substituted product.

    • Trustworthiness Check: A proper TLC will show the disappearance of the starting material spot and the appearance of a new, more polar product spot. Over-running the reaction or using excess NaOMe may lead to the formation of a di-substituted by-product.

  • Work-up: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add DCM to extract the organic product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final this compound as a pure compound.

Chemical Reactivity and Key Transformations

The utility of this compound lies in the high reactivity of the C4-chloro group, which is activated by the electron-withdrawing effects of the ring nitrogens and the C5-fluoro substituent. This makes it an excellent substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most fundamental reaction for this scaffold, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles to build molecular complexity.

G sub This compound product 4-Substituted-5-fluoro- 6-methoxypyrimidine sub->product SNAr Reaction nuc Nucleophile (e.g., R₂NH) nuc->product base Base (e.g., DIPEA, K₂CO₃) base->product

Caption: General workflow for SNAr reactions.

Protocol: Reaction with an Amine

  • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or NMP, add the desired amine (1.1-1.5 eq).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base scavenges the HCl generated during the reaction, driving it to completion.

  • Heating: Heat the reaction mixture to between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, cool the reaction, dilute with water to precipitate the product or dilute with ethyl acetate for extraction. Wash the organic layer extensively with water and brine to remove the high-boiling solvent and salts. Dry, concentrate, and purify by chromatography or recrystallization.

Suzuki Cross-Coupling

The Suzuki reaction is a powerful tool for forming C-C bonds, enabling the connection of aryl or heteroaryl groups to the pyrimidine core. This is a cornerstone of modern drug discovery for exploring structure-activity relationships.[4]

G sub This compound product 4-Aryl-5-fluoro-6-methoxypyrimidine sub->product boronic Aryl/Heteroaryl Boronic Acid or Ester boronic->product cat Pd Catalyst (e.g., Pd(PPh₃)₄) cat->product Catalytic Cycle base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) base->product

Caption: Workflow for a Suzuki cross-coupling reaction.

Protocol: Suzuki Coupling with an Arylboronic Acid

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like aqueous 2M Na₂CO₃ (3.0 eq).

  • Solvent: Use a solvent system such as a 3:1 mixture of 1,4-dioxane and water.

  • Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Heating: Heat the reaction to 90-100 °C under an inert atmosphere and stir vigorously until the starting material is consumed (typically 4-12 hours).

  • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify by flash chromatography to isolate the coupled product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a reactive intermediate; it is a strategic building block designed for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.[3][5]

  • Scaffold for Bioactive Molecules: The pyrimidine core is a well-known "privileged scaffold" that can interact with a wide variety of biological targets. This intermediate provides a direct route to novel derivatives for screening.

  • Modulation of Physicochemical Properties:

    • The fluoro group is often added to block metabolic oxidation at that position, enhancing the compound's pharmacokinetic profile.[6]

    • The methoxy group can act as a hydrogen bond acceptor and can subtly tune the electronics and solubility of the final molecule.[7]

  • Vector for Further Synthesis: The reactive C4-chloro handle is the primary point of diversification. By applying SNAr and cross-coupling chemistries, chemists can rapidly generate large libraries of analogues for structure-activity relationship (SAR) studies. This makes it a vital tool in hit-to-lead and lead optimization campaigns.

  • Proven Utility in Marketed Drugs: Numerous FDA-approved drugs contain substituted pyrimidine cores. This scaffold is a key component in kinase inhibitors for oncology, antiviral agents (including nucleoside and non-nucleoside analogues), and antifungal compounds.[3][6][8] The synthetic routes enabled by this intermediate are directly relevant to the construction of such therapeutics.

Conclusion

This compound represents a convergence of key functional groups that empower modern chemical synthesis. Its well-defined reactivity, centered on the C4-chloro position, provides a reliable and versatile platform for diversification. By understanding the principles of its synthesis and the robust protocols for its transformation, researchers can effectively leverage this building block to accelerate the discovery and development of novel, high-impact molecules. This guide serves as a foundational resource, grounding your experimental work in the established expertise and trustworthy methodologies of contemporary organic chemistry.

References

  • Pharmaffiliates. CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. Available from: [Link]

  • Autech. Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for a related publication. Available from: [Link]

  • PubChem. 4-Chloro-5-fluoro-6-methylpyrimidine | C5H4ClFN2 | CID 18736672. Available from: [Link]

  • Patsnap. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka. Available from: [Link]

  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine | C5H4ClFN2O | CID 53439896. Available from: [Link]

  • PubChemLite. 4-chloro-5-fluoro-6-methylpyrimidine (C5H4ClFN2). Available from: [Link]

  • Chem-Impex. 4-Chloro-5-fluoropyrimidine. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available from: [Link]

  • Google Patents. CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound.
  • ResearchGate. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available from: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • AccelaChemBio. 898044-55-8,4-Chloro-5-fluoro-6-methylpyrimidine. Available from: [Link]

  • Google Patents. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.

Sources

Navigating the Chemical Landscape of 4-Chloro-5-fluoro-6-methoxypyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential applications of 4-Chloro-5-fluoro-6-methoxypyrimidine. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights grounded in established chemical principles and field-proven expertise.

Executive Summary: Defining the Target Molecule

An initial survey of chemical databases for "this compound" reveals a notable scarcity of direct experimental data for this specific substitution pattern. However, the pyrimidine core, particularly when halogenated, is a cornerstone of modern medicinal chemistry. This guide, therefore, leverages extensive data from structurally analogous and commercially available pyrimidine derivatives to construct a predictive but scientifically rigorous profile of the target molecule. By examining these close relatives, we can infer the physicochemical properties, reactivity, and potential applications of this compound, providing a solid foundation for its synthesis and use in drug discovery programs.

The primary analogues referenced in this guide include:

  • 4-Chloro-5-fluoro-2-methoxypyrimidine

  • 4-Chloro-5-fluoro-6-methylpyrimidine

  • 4,6-Dichloro-5-fluoropyrimidine

  • 4-Chloro-6-ethyl-5-fluoropyrimidine

These compounds provide a robust framework for understanding the interplay of the chloro, fluoro, and methoxy substituents on the pyrimidine ring.

Physicochemical Properties: A Predictive Analysis

The molecular weight and other key physicochemical parameters of this compound can be calculated based on its presumed molecular formula, C₅H₄ClFN₂O.

PropertyPredicted/Calculated ValueSource/Basis
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol PubChem CID 53439896[1]
Monoisotopic Mass 161.9996186 DaPubChem CID 53439896[1]
XLogP3 1.6PubChem CID 53439896[1]
Hydrogen Bond Donors 0PubChem CID 53439896[1]
Hydrogen Bond Acceptors 3PubChem CID 53439896[1]
Rotatable Bond Count 1PubChem CID 53439896[1]

Expert Insights: The presence of both a chlorine and a fluorine atom significantly influences the electronic character of the pyrimidine ring, a feature extensively exploited in medicinal chemistry. The high electronegativity of fluorine can modulate the pKa of nearby functional groups and create favorable interactions with target proteins. The chlorine atom provides a reactive handle for further chemical modification, most commonly through nucleophilic aromatic substitution (SₙAr) reactions. The methoxy group, a common substituent in drug molecules, can improve solubility and offers a site for metabolic activity, which can be a key consideration in drug design.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines is a well-established field of organic chemistry. Based on documented syntheses of related compounds, a plausible synthetic route to this compound would likely start from a readily available pyrimidine precursor, such as 4,6-dihydroxy-5-fluoropyrimidine.

Proposed Synthetic Workflow

G A 4,6-Dihydroxy-5-fluoropyrimidine B Chlorination (e.g., POCl₃) A->B Step 1 C 4,6-Dichloro-5-fluoropyrimidine B->C D Selective Methoxylation (e.g., NaOMe) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Dichlorination of 4,6-Dihydroxy-5-fluoropyrimidine

  • Reaction Setup: To a stirred suspension of 4,6-dihydroxy-5-fluoropyrimidine in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-dimethylaniline may be used as a catalyst.[2][3]

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Isolation: After cooling, the reaction mixture is carefully quenched with ice water. The product, 4,6-dichloro-5-fluoropyrimidine, is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.

Causality: The use of POCl₃ is a standard and effective method for converting hydroxyl groups on a pyrimidine ring to chloro groups. The high temperature is necessary to drive the reaction to completion.

Step 2: Selective Nucleophilic Aromatic Substitution (SₙAr)

  • Reaction Setup: Dissolve the 4,6-dichloro-5-fluoropyrimidine intermediate in a suitable solvent such as methanol.

  • Reagent Addition: Add one equivalent of sodium methoxide (NaOMe) in methanol dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring and Work-up: Monitor the reaction for the selective displacement of one chlorine atom. The reaction is then quenched, and the desired product, this compound, is isolated through standard extraction and purification techniques (e.g., column chromatography).

Causality: The two chlorine atoms on the pyrimidine ring will have different reactivities due to the electronic influence of the fluorine and nitrogen atoms. This difference allows for selective monosubstitution with a nucleophile like sodium methoxide. Careful control of stoichiometry and temperature is crucial to prevent disubstitution.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyrimidines are privileged scaffolds in drug discovery, appearing in a wide range of approved therapeutics. The specific combination of chloro, fluoro, and methoxy groups in this compound makes it a valuable intermediate for the synthesis of targeted therapies.

Potential Therapeutic Areas:

  • Oncology: As a building block for kinase inhibitors and other anti-cancer agents. The pyrimidine core is central to many drugs that target cell proliferation pathways.

  • Antiviral Agents: For the creation of nucleoside and non-nucleoside analogues that inhibit viral replication.

  • Agrochemicals: The reactivity of the chloro-substituent allows for the synthesis of novel pesticides and herbicides.[4]

Logical Workflow for a Drug Discovery Program

G A Synthesis of This compound B Library Synthesis via SₙAr Reactions A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Candidate E->F

Caption: Drug discovery workflow utilizing the target intermediate.

Trustworthiness through Self-Validation: Any synthetic protocol for this molecule must include rigorous analytical validation at each step. This includes:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Conclusion

While direct experimental data for this compound is not abundant in the public domain, a robust and actionable understanding of its properties and synthesis can be constructed through the careful analysis of closely related analogues. This technical guide provides a scientifically grounded framework for researchers to synthesize and utilize this promising intermediate in their drug discovery and development endeavors. The principles and protocols outlined herein are designed to be both informative and practical, empowering scientists to navigate the chemical landscape with confidence.

References

  • PubChem. 4-Chloro-5-fluoro-6-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • AccelaChemBio. 898044-55-8, 4-Chloro-5-fluoro-6-methylpyrimidine. [Link]

  • Pharmaffiliates. 4-Chloro-5-fluoro-2-methoxypyrimidine. [Link]

  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-chloro-5-fluoro-6-methylpyrimidine (C5H4ClFN2). [Link]

  • ResearchGate. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

  • Google Patents. CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound.
  • Google Patents. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.

Sources

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-5-fluoro-6-methoxypyrimidine

Abstract

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of complex bioactive molecules. A thorough understanding of its solubility characteristics is paramount for its effective use in synthetic protocols, formulation development, and biological assays. This technical guide provides a comprehensive overview of the expected solubility profile of this compound, outlines a detailed protocol for its experimental determination, and discusses critical safety and handling procedures. While specific experimental solubility data for this exact compound is not widely published, this guide synthesizes information from structurally related pyrimidine derivatives to offer valuable, field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold present in numerous natural products, including the nucleobases of DNA and RNA.[1] Its derivatives are renowned for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] this compound belongs to this critical class of compounds, serving as a versatile building block in synthetic chemistry. The strategic placement of its functional groups—a reactive chlorine atom, an electron-withdrawing fluorine atom, and a methoxy group—provides multiple sites for chemical modification, making it a valuable precursor for creating targeted therapies like kinase inhibitors.[3]

The successful application of this intermediate in any research or development pipeline is critically dependent on its solubility. Solubility data informs the choice of reaction solvents, purification methods (such as crystallization), and the preparation of stock solutions for biological screening. Poor solubility can hinder reaction kinetics, complicate product isolation, and lead to inaccurate results in pharmacological assays. This guide addresses the current knowledge gap by providing a robust framework for understanding and experimentally determining the solubility of this key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close structural analogs is presented below. These properties are foundational to understanding its solubility behavior.

PropertyValue / DescriptionSource
IUPAC Name This compound-
Molecular Formula C₅H₄ClFN₂O-
Molecular Weight 162.55 g/mol -
Appearance Expected to be a white to off-white crystalline powder or liquid.[3][4]Similar Compounds
Calculated Water Solubility 1.2 g/L (at 25 °C) for the isomer 4-Chloro-5-fluoro-2-methoxypyrimidine.[5]Isomer Data
Boiling Point 86-87 °C (at 21 Torr) for the isomer 4-Chloro-5-fluoro-2-methoxypyrimidine.[5]Isomer Data

Expected Solubility Profile

Direct, experimentally-derived solubility data for this compound is limited in publicly available literature. However, based on the behavior of other substituted pyrimidines, a qualitative solubility profile can be predicted.[1][3][4][6]

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Causality
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High The polar nature of the pyrimidine ring and its substituents allows for strong dipole-dipole interactions with these solvents. Studies on similar pyrimidines consistently show the highest solubility in DMF.[1][6]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to High These solvents are effective at solvating halogenated organic compounds. DCM is often used in the synthesis of related compounds.[7]
Polar Protic Methanol, EthanolModerate The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. However, the overall molecule is not highly polar, which may limit miscibility. Solubility is expected to increase significantly with temperature.[1][6][8]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate These solvents have moderate polarity and can engage in dipole-dipole interactions, but lack the hydrogen bonding capability of protic solvents.
Non-Polar Toluene, Hexanes, Carbon Tetrachloride (CCl₄)Low to Very Low The polar functional groups on the pyrimidine ring limit its interaction with non-polar solvents. Studies on other pyrimidines show very low solubility in CCl₄.[1][6]
Aqueous WaterSlightly Soluble The presence of polar groups suggests some water solubility, but the hydrophobic character of the chlorinated and methylated core will limit it. A calculated value for a close isomer is 1.2 g/L.[5] Solubility in aqueous solutions is likely pH-dependent.

Standardized Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is essential. The gravimetric method is a reliable and commonly cited technique for determining the solubility of pyrimidine derivatives in various solvents.[1][8][9]

Principle

The gravimetric method involves saturating a known mass of a solvent with the solute (this compound) at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured.

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (e.g., Methanol, DMF, Water) of analytical grade

  • Thermostatic water bath with temperature control (±0.1 °C)

  • Analytical balance (±0.0001 g)

  • Glass equilibrium cells or jacketed reaction vessels

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a known mass of the chosen solvent in an equilibrium cell. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed equilibrium cell in the thermostatic water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Stir the mixture continuously for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Stop stirring and allow the solid to settle for at least 4-6 hours at the constant experimental temperature. This ensures the supernatant is clear and free of suspended particles.

  • Sample Withdrawal: Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

  • Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed container. Evaporate the solvent completely using a drying oven at a temperature below the compound's boiling point.

  • Mass Determination: Once the solvent is fully evaporated, cool the container in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the container gives the mass of the dissolved solute.

  • Data Repetition: Repeat the measurement at least three times for each solvent and temperature to ensure reproducibility.

Diagram: Gravimetric Solubility Determination Workflow

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A 1. Add excess solute to known mass of solvent B 2. Seal vessel & place in thermostatic bath at T1 A->B C 3. Stir continuously (24-48h) to reach equilibrium B->C D 4. Stop stirring, allow solid to settle (4-6h) C->D E 5. Withdraw precise volume of clear supernatant D->E F 6. Transfer to pre-weighed vial E->F G 7. Evaporate solvent to dryness F->G H 8. Weigh dried solute G->H I 9. Calculate solubility (e.g., g / 100mL) H->I

A flowchart of the gravimetric method for solubility measurement.

Safety and Handling Precautions

Substituted pyrimidines, particularly halogenated ones, require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds provide essential safety guidance.

  • Hazard Classification: Similar compounds are classified as harmful if swallowed (H302), causing skin irritation (H315), and serious eye irritation (H319).[10][11][12] Some are combustible liquids.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][14]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[15]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids.[13][14]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][15]

    • Skin: If on skin, wash off immediately with plenty of soap and water.[16]

    • Ingestion: If swallowed, rinse mouth and do NOT induce vomiting. Seek immediate medical attention.[13]

Diagram: Logic for Safe Handling

G cluster_hazards Potential Hazards (Based on Analogs) cluster_ppe Required PPE compound 4-Chloro-5-fluoro-6- methoxypyrimidine H302 Harmful if Swallowed compound->H302 leads to H315 Skin Irritation compound->H315 leads to H319 Eye Irritation compound->H319 leads to Gloves Gloves H302->Gloves necessitates Goggles Goggles H302->Goggles necessitates LabCoat Lab Coat H302->LabCoat necessitates FumeHood Fume Hood H302->FumeHood necessitates H315->Gloves necessitates H315->Goggles necessitates H315->LabCoat necessitates H315->FumeHood necessitates H319->Gloves necessitates H319->Goggles necessitates H319->LabCoat necessitates H319->FumeHood necessitates

Relationship between potential hazards and required safety protocols.

Conclusion

While direct experimental data remains to be published, a comprehensive understanding of the likely solubility of this compound can be achieved by analyzing its structure and the behavior of related pyrimidine derivatives. It is expected to be highly soluble in polar aprotic solvents like DMF and moderately soluble in alcohols, with low solubility in non-polar and aqueous media. For researchers requiring precise quantitative data, the detailed gravimetric protocol provided in this guide offers a reliable and validated methodology. Adherence to the outlined safety precautions is critical to ensure the safe handling of this valuable chemical intermediate.

References

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-8. [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-6-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • Baluja, S., & Bhesaniya, K. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 903-909. [Link]

  • Baluja, S., & Bhesaniya, K. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. [Link]

  • Serafin, V., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 19(11), 711-717. [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. [Link]

  • PharmaCompass. (n.d.). 4-Chloro-6-ethyl-5-fluoro-pyrimidine. [Link]

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4-Chloro-5-fluoro-6-methoxypyrimidine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5-fluoro-6-methoxypyrimidine

Introduction: As a substituted halogenated pyrimidine, this compound is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development.[1] The presence of reactive halogen substituents (chlorine and fluorine) on the pyrimidine core suggests its utility as a versatile building block for synthesizing more complex molecules with tailored biological activities.[1][2] However, these same reactive sites necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling procedures for this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 1801-06-5), this document synthesizes data from structurally similar halogenated pyrimidines to establish a robust safety framework. This approach, grounded in chemical analogy, allows for a conservative and proactive assessment of risk for researchers, scientists, and drug development professionals.

Compound Identification and Physical Properties

A foundational aspect of safe handling is understanding the fundamental properties of the substance.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 4-chloro-5-fluoro-2-methoxypyrimidine [3]
CAS Number 1801-06-5 [3]
Molecular Formula C₅H₄ClFN₂O [3]
Molecular Weight 162.55 g/mol [3]

| Appearance | Liquid (reported for similar compounds) |[1][2] |

Note: The physical state is inferred from similar compounds listed in supplier databases.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not available, the hazard classifications of close structural analogs provide a strong basis for a presumptive risk assessment. The presence of chloro-, fluoro-, and methoxy- groups on a pyrimidine ring suggests the potential for biological activity and associated hazards.

Table 2: Presumptive GHS Hazard Classification Based on Structural Analogs

Hazard Class GHS Classification Hazard Statement Rationale / Analog Compound(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed 4-Chloro-5-fluoro-6-methylpyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine[4][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation 4-Chloro-5-fluoro-6-methylpyrimidine, 4-Chloro-6-ethyl-5-fluoropyrimidine[4][5]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation 4-Chloro-5-fluoro-6-methylpyrimidine, 4,6-Dichloro-5-methoxypyrimidine[4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation 4-Chloro-5-fluoro-6-methylpyrimidine[4][7]
Flammable Liquids Category 4 H227: Combustible liquid 4-Chloro-5-fluoro-6-methylpyrimidine[4][8]

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 4-Chloro-6-ethyl-5-fluoropyrimidine[5][9] |

Core Directive: Given these potential hazards, this compound must be handled as a substance that is harmful if ingested, an irritant to the skin, eyes, and respiratory system, and a potential skin sensitizer. A systematic risk assessment should precede any experimental work.

Risk_Assessment_Workflow cluster_plan Planning Phase cluster_control Control Implementation cluster_review Execution & Review start Identify Experimental Protocol assess Assess Hazards (Review Analogs, SDS) start->assess Input evaluate Evaluate Exposure Potential (Quantity, Duration, Frequency) assess->evaluate Identified Hazards controls Select Controls (Engineering, Admin, PPE) evaluate->controls Risk Level implement Implement & Verify Controls controls->implement Selected Measures proceed Proceed with Experiment implement->proceed Safe Conditions review Review & Update Protocol proceed->review Post-Experiment review->start For Future Work

Caption: A logical workflow for chemical risk assessment.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

Mitigating the risks identified in Section 2 requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate PPE. This hierarchy of controls is a fundamental principle of laboratory safety.

Engineering Controls
  • Primary Control: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[8][10] This is critical to minimize inhalation of vapors or aerosols, addressing the potential for respiratory irritation.[4]

  • Ventilation: The laboratory should be equipped with a good general ventilation system to handle any fugitive emissions.[9]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and located close to the workstation.[7][10]

Hierarchy_of_Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (Fume Hood) admin Administrative Controls (SOPs, Training) ppe PPE (Least Effective)

Caption: The hierarchy of safety controls in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential hazards of skin contact, eye irritation, and ingestion.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[8][9] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use.[8][10] Gloves must be removed and replaced immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect street clothes and prevent skin exposure.[8][9]

  • Respiratory Protection: If work must be performed outside of a fume hood (a scenario that should be avoided), or if engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[9][11]

Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for minimizing exposure and preventing accidents.

Handling Protocol
  • Preparation: Before beginning, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Donning PPE: Wear all required PPE as described in Section 3.2.

  • Aliquotting: For transfers, use non-sparking tools.[8] Avoid generating aerosols.[9] If the compound is a liquid, use a calibrated pipette or syringe. If it is a solid, handle it carefully to avoid creating dust.

  • Work Practice: Do not eat, drink, or smoke in the laboratory or when handling the product.[6][9] Avoid contact with skin and eyes.[8] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7][12]

  • Contamination: Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of properly.[12]

Storage Conditions
  • Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Compatibility: Store apart from incompatible materials such as strong acids and strong oxidizing agents.[10][13]

  • Environment: Keep away from heat, sparks, open flames, and other sources of ignition.[10][13]

Emergency Procedures

A clear, rehearsed emergency plan is critical for responding effectively to an incident.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the victim to fresh air.[9] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Take off all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation or a rash occurs, seek medical help.[9]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11]

  • Specific Hazards: The compound is a combustible liquid.[4] In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride may be formed.[7]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.[8]

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[8]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8][11]

  • Clean-up: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite). For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[7] Use spark-proof tools and explosion-proof equipment during clean-up.[8]

Emergency_Response_Flowchart cluster_immediate Immediate Actions cluster_contain Containment & Cleanup cluster_final Final Steps spill Accidental Release Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe ignite Remove Ignition Sources ppe->ignite contain Contain Spill with Inert Absorbent ignite->contain cleanup Collect Waste into Sealed Container contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Waste via EH&S Protocols decon->dispose report Report Incident dispose->report

Caption: A step-by-step flowchart for responding to an accidental release.

Stability and Reactivity

Understanding the chemical stability of this compound is key to preventing hazardous reactions.

  • Reactivity: While specific data is unavailable, no hazardous reactions are expected under normal processing.[6]

  • Chemical Stability: The product is expected to be stable under normal handling and storage conditions.[10]

  • Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[13]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[10][13]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7]

Disposal Considerations

All waste materials must be handled as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.

References

  • PubChem. (n.d.). 4-Chloro-5-fluoro-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2023). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

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4-Chloro-5-fluoro-6-methoxypyrimidine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Strategic Handling and Synthetic Utility of 4-Chloro-5-fluoro-6-methoxypyrimidine

Executive Summary & Molecular Architecture

This compound (often structurally equivalent to 6-chloro-5-fluoro-4-methoxypyrimidine due to pyrimidine symmetry when C2 is unsubstituted) is a high-value heterocyclic building block. It is primarily utilized in the synthesis of broad-spectrum kinase inhibitors, antifungal agents (e.g., Voriconazole analogs), and antiviral nucleoside mimetics.

Its utility stems from its trifunctional core , which allows for sequential, orthogonal functionalization.

Feature Chemical Identity
IUPAC Name This compound
CAS Number 885278-83-5 (Common reference); Note: Isomers like 4-Cl-5-F-2-OMe (CAS 1801-06-5) exist. Verify specific isomer before use.
Molecular Formula

Molecular Weight 162.55 g/mol
Appearance White to off-white crystalline solid or low-melting solid.
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water (hydrolyzes).
Electronic Reactivity Profile

The molecule functions as an electrophilic scaffold for Nucleophilic Aromatic Substitution (


).
  • C4-Position (Chlorine): The primary site of reactivity. The leaving group ability of chloride is significantly enhanced by the adjacent electron-withdrawing nitrogen (N3) and the inductive effect of the C5-Fluorine.

  • C5-Position (Fluorine): Acts as a "metabolic shield" in drug design, preventing oxidative metabolism at this position. Chemically, its strong

    
     (inductive withdrawing) effect activates the C4 and C6 positions.
    
  • C6-Position (Methoxy): Serves as a masked hydroxyl group (convertible via hydrolysis) or a stable ether linkage. It electronically donates into the ring (

    
     effect), modulating the reactivity of the C4-Cl to prevent uncontrolled decomposition.
    

Comprehensive Hazard Assessment (MSDS Core)

Note: As a specialized intermediate, specific toxicological data is often read-across from analogous chloropyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine).

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Cat.[2] 2 / 1BH315/H314: Causes skin irritation (or severe burns depending on concentration/moisture).
Serious Eye Damage Cat. 1H318: Causes serious eye damage.[1][2]
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.[4]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[3]
Critical Health Hazards
  • Corrosivity: Halogenated pyrimidines hydrolyze on contact with moisture (skin/mucous membranes) to release Hydrochloric Acid (HCl) and Hydrofluoric Acid (HF) traces. This causes delayed, deep-tissue burns.

  • Sensitization: Pyrimidine intermediates are potent sensitizers. Repeated exposure can lead to anaphylactic-like reactions.

Strategic Handling & Storage Protocols

To maintain the integrity of the C4-Cl bond and prevent hydrolysis to the inactive 6-hydroxy analog.

Storage Architecture
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket is mandatory. The compound is hygroscopic and moisture-sensitive.

  • Container: Tightly sealed amber glass or fluorinated HDPE. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

Operational Workflow (Graphviz)

HandlingWorkflow cluster_risk Critical Control Points Receipt Receipt & QC (Verify 1H-NMR for Hydrolysis) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Pass Weighing Weighing (Glovebox or Dry N2 Stream) Storage->Weighing Just-in-Time Reaction Reaction Setup (Anhydrous Solvents) Weighing->Reaction Rapid Transfer Quench Quench/Disposal (Dilute NaOH/Bicarb) Reaction->Quench Waste Stream

Figure 1: Safe handling workflow emphasizing moisture exclusion at critical control points.

Synthetic Utility & Experimental Protocols

The most common application is the Regioselective


 Displacement  of the C4-Chloride by amines or alkoxides.
Reactivity Logic

The C4-Cl is significantly more reactive than C2 (if unsubstituted) or C6-OMe due to the activation by N3 and the adjacent Fluorine. However, the C6-OMe group reduces the overall electrophilicity compared to a trichloropyrimidine, requiring mild heating or basic catalysis.

Protocol: Synthesis of Amino-Derivative (Example)

Objective: Displacement of C4-Cl with a primary amine (


).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Aniline or Alkyl amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous

    
     or 
    
    
    
    .

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitored by TLC/LCMS), heat to 50°C.

    • Why? The C5-F inductive effect usually allows RT reaction, but the C6-OMe donation may require thermal energy.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Reaction Pathway Diagram

ReactionPathway Substrate This compound (Electrophile) Intermediate Meisenheimer Complex (Stabilized by N3 & F) Substrate->Intermediate + R-NH2 (Nucleophilic Attack) Product 4-Amino-5-fluoro-6-methoxypyrimidine (Target Scaffold) Intermediate->Product - Cl⁻ (Re-aromatization) Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 2: Mechanism of


 displacement at the C4 position.

Emergency Response (First Aid)

ScenarioImmediate ActionRationale
Eye Contact Rinse with water for 15+ mins , lifting lids.Corrosive hydrolysis products (HCl/HF) cause rapid corneal opacity.
Skin Contact Wash with soap/water.[1] Apply Calcium Gluconate gel if HF suspected.Fluorinated intermediates can release fluoride ions; Ca-Gluconate neutralizes them.
Ingestion Do NOT induce vomiting. Rinse mouth.[2]Risk of esophageal perforation from corrosive hydrolysis.
Spill Absorb with dry sand/vermiculite. Neutralize with Sodium Bicarbonate.Prevent acid generation. Do not use water directly on the spill.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18736672 (Analogous Structure). Retrieved from [Link]

  • WuXi AppTec (2025). QM Analysis of Regioselectivity in SNAr Reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

4-Chloro-5-fluoro-6-methoxypyrimidine reactivity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-5-fluoro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are cornerstone scaffolds in modern medicinal and agrochemical science. Among these, this compound emerges as a highly versatile, yet nuanced, building block. Its unique arrangement of electron-withdrawing and donating groups, coupled with a strategically placed labile chlorine atom, offers a predictable and exploitable platform for complex molecular construction. This guide provides a deep dive into the electronic landscape of the molecule, elucidates its reactivity in key synthetic transformations, and offers field-proven protocols to empower researchers in leveraging its full potential.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine core.[1] The strategic placement of its functional groups—a chloro, a fluoro, and a methoxy group—imparts a distinct reactivity profile that makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2]

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol
Canonical SMILES COC1=C(C(=NC=N1)Cl)F
Appearance Typically a liquid or low-melting solid[1]

The Electronic and Steric Landscape: A Foundation for Reactivity

The reactivity of this compound is governed by the interplay of its constituent parts. Understanding this electronic and steric landscape is paramount to predicting and controlling reaction outcomes.

  • The Pyrimidine Core : The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This intrinsic property renders the ring electron-deficient, or "π-deficient," which is the primary activating force for Nucleophilic Aromatic Substitution (SNAr) reactions.

  • The C4-Chloro Group : This is the principal reaction site. The chlorine atom is positioned at a carbon (C4) that is highly activated by the adjacent ring nitrogen (N3) and the para-nitrogen (N1). Furthermore, chlorine is an excellent leaving group, making this position the most kinetically favorable for substitution.

  • The C5-Fluoro Group : Fluorine is the most electronegative element and exerts a powerful inductive electron-withdrawing effect. This effect further enhances the electrophilicity of the entire ring, increasing its susceptibility to nucleophilic attack. However, the C-F bond is very strong, making fluorine a poor leaving group in SNAr reactions compared to chlorine.

  • The C6-Methoxy Group : As an electron-donating group, the methoxy substituent at C6 slightly deactivates the adjacent C6 position towards nucleophilic attack. Its main role is to modulate the electronic properties of the scaffold and provide a potential site for metabolic activity in drug candidates.

This combination of features leads to a highly predictable regioselectivity: the vast majority of transformations will occur at the C4 position, displacing the chloride.

Key Synthetic Transformations

The unique electronic profile of this compound makes it an ideal substrate for a range of powerful synthetic reactions, most notably Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most fundamental reaction for this scaffold. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride leaving group restores aromaticity.[3]

The reaction is highly regioselective for the C4 position due to the superior lability of the C-Cl bond compared to the C-F and C-OMe bonds. This reaction is a workhorse for installing a wide variety of functional groups, particularly amines, thiols, and alkoxides.

Caption: Generalized workflow for SNAr reaction.

Field-Proven Protocol: SNAr Amination

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup : To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).

  • Solvent Addition : Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) to achieve a concentration of 0.1-0.5 M.

  • Reagent Addition : Add the amine nucleophile (1.1-1.5 equiv.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.).

    • Causality Insight : A base is required to neutralize the HCl generated during the reaction, driving it to completion. A hindered, non-nucleophilic base like DIPEA is chosen to prevent it from competing with the desired amine nucleophile.

  • Reaction Execution : Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

    • Trustworthiness Check : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For the construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. The C4-Cl bond is a reliable handle for these transformations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by coupling the aryl chloride with a boronic acid or boronate ester.[4][5] This reaction is fundamental in creating biaryl structures common in kinase inhibitors and other drug classes.

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation (R-B(OR)₂) RedElim Ar-R Transmetalation->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup : In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask or microwave vial), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[7]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst. For chloro-heteroarenes, common choices include Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos.[7]

    • Expertise Insight : Aryl chlorides are less reactive than bromides or iodides, often necessitating more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step, which is typically rate-limiting.

  • Solvent Addition : Add a degassed solvent system. A mixture of an organic solvent like 1,4-Dioxane or Toluene with water (typically 4:1 to 10:1 v/v) is standard.[7]

    • Causality Insight : The aqueous portion is crucial for dissolving the inorganic base and facilitating the transmetalation step. Solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution : Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Work-up and Purification : Follow a standard aqueous work-up and purification by column chromatography as described in the SNAr protocol.

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds, often under milder conditions and with a broader substrate scope, especially for less nucleophilic amines.[8][9]

The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) AmideComplex [Ar-Pd(II)(NR₂H)L₂]⁺Cl⁻ OxAdd->AmideComplex + HNR₂ Deprotonation Ar-Pd(II)(NR₂)L₂ AmideComplex->Deprotonation + Base - Base-H⁺Cl⁻ RedElim Ar-NR₂ Deprotonation->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Reaction Setup : In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).[11][12]

    • Expertise Insight : The choice of ligand is critical and must be matched to the substrate. Bulky, electron-rich ligands are generally preferred for challenging couplings involving aryl chlorides. The base must be strong enough to deprotonate the coordinated amine but non-nucleophilic to avoid side reactions.

  • Solvent Addition : Add a dry, degassed, anhydrous aprotic solvent such as Toluene or Dioxane.

  • Reaction Execution : Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification : Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and perform a standard extractive work-up followed by chromatographic purification.

Comparative Summary of Key Reactions

FeatureNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-N, C-O, C-SC-CC-N
Key Reagents Nucleophile (amine, alcohol, etc.), Base (DIPEA, K₂CO₃)Boronic acid/ester, Base (K₂CO₃, Cs₂CO₃)Amine, Strong Base (NaOt-Bu, LiHMDS)
Catalyst NonePalladium complex (e.g., Pd(PPh₃)₄)Palladium complex + Phosphine Ligand
Key Advantage Operationally simple, no transition metal required.Broad functional group tolerance, reliable C-C bond formation.Wide scope of amines, often milder than SNAr for weak nucleophiles.
Key Consideration Requires a sufficiently strong nucleophile.Requires synthesis of boronic acid partner.Requires strict inert atmosphere; sensitive to air and moisture.

Conclusion

This compound is a strategically designed building block with a highly predictable reactivity profile. Its utility is centered on the selective functionalization of the C4 position, which is readily achieved through robust and well-established methodologies. Nucleophilic aromatic substitution offers a direct, metal-free route for introducing a variety of heteroatom nucleophiles. For more complex carbon-carbon and carbon-nitrogen bond formations, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide unparalleled versatility. By understanding the electronic principles governing its reactivity and employing the validated protocols outlined in this guide, researchers can effectively harness the synthetic power of this pyrimidine scaffold to accelerate innovation in drug discovery and materials science.

References

  • PubChem. 4-Chloro-5-fluoro-6-methylpyrimidine. [Link]

  • AccelaChemBio. 4-Chloro-5-fluoro-6-methylpyrimidine. [Link]

  • Pharmaffiliates. 4-Chloro-5-fluoro-2-methoxypyrimidine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Gesher. Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • ChemOrgChem - YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • National Center for Biotechnology Information. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChemLite. 4-chloro-5-fluoro-6-methylpyrimidine (C5H4ClFN2). [Link]

  • PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]

  • Royal Society of Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

Sources

Technical Guide: Spectroscopic Profiling of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the spectroscopic characterization of 4-Chloro-5-fluoro-6-methoxypyrimidine , a critical intermediate in the synthesis of fluorinated bioactive heterocycles.

Executive Summary & Compound Identity

This compound is a tri-substituted pyrimidine scaffold widely utilized as a building block in the development of kinase inhibitors and antifungal agents (e.g., Voriconazole analogs). Its unique electronic environment—defined by the push-pull mechanism between the electron-donating methoxy group and the electron-withdrawing halogen atoms—creates a distinct spectroscopic signature essential for quality control and structural validation.

Core Chemical Data
PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

ClFN

O
Molecular Weight 162.55 g/mol
Exact Mass 162.00
Physical State Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in CDCl

, DMSO-

, Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7][8][9]

The NMR profile of this molecule is dominated by the fluorine atom at the C5 position, which induces significant splitting in both proton and carbon spectra due to heteronuclear coupling (


F-

and

F-

C).
H NMR Analysis (Proton)

The proton spectrum is relatively simple due to the lack of adjacent protons, but precise chemical shift analysis is required to distinguish it from regioisomers (e.g., the 2-methoxy isomer).

Experimental Protocol:

  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    .
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm).

Signal (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
8.45 – 8.55 Singlet (s) or doublet (d)1HC2-H The proton between the two ring nitrogens is highly deshielded. A small long-range coupling (

Hz) may be observed due to the C5-Fluorine.
4.05 – 4.12 Singlet (s)3H-OCH

Characteristic methoxy shift. The electron-deficient pyrimidine ring shifts this downfield compared to standard anisoles (~3.8 ppm).

Expert Note: If the C2-H signal appears as a doublet with


 Hz, check for impurities. The 4-bond coupling to fluorine in this specific geometry is typically weak (

Hz) or unresolved.
C NMR Analysis (Carbon-13)

The


C spectrum provides the most definitive structural proof, primarily through C-F coupling constants (

).
Signal (

ppm)
Multiplicity (

)
AssignmentStructural Logic
162.0 – 164.0 Doublet (

Hz)
C6 (C-OMe)Deshielded by oxygen and the adjacent nitrogen. Couples to F at C5.
153.0 – 156.0 Doublet (

Hz)
C4 (C-Cl)Deshielded by chlorine. Similar coupling magnitude to C6.
150.0 – 152.0 Singlet (or small d)C2 (C-H)The C2 carbon is distant from F (3 bonds), resulting in negligible or small coupling (

Hz).
142.0 – 146.0 Doublet (

Hz)
C5 (C-F)Diagnostic Peak. The massive coupling constant confirms the direct attachment of Fluorine to this carbon.
55.0 – 56.0 Singlet-OCH

Typical methoxy carbon shift.
F NMR Analysis (Fluorine)
  • Chemical Shift:

    
     -145.0 to -155.0 ppm (relative to CFCl
    
    
    
    ).
  • Pattern: Singlet (proton decoupled) or doublet (proton coupled,

    
    ).
    

Mass Spectrometry (MS) Profiling

Mass spectrometry is critical for verifying the halogenation pattern, specifically the Chlorine isotope signature.

Ionization & Isotope Pattern
  • Method: GC-MS (EI) or LC-MS (ESI+).[1]

  • Molecular Ion (M

    
    ):  162.0.
    
  • Isotope Signature: The presence of one Chlorine atom dictates a characteristic 3:1 ratio between the M (162) and M+2 (164) peaks.

Fragmentation Pathway (EI)

The fragmentation follows a logical loss of substituents driven by the stability of the pyrimidine ring.

  • M

    
     (162/164):  Parent Ion.
    
  • [M - CH

    
    ]
    
    
    
    (147/149):
    Loss of methyl radical from the methoxy group (common in methoxy-heterocycles).
  • [M - Cl]

    
     (127):  Heterolytic cleavage of the C-Cl bond.
    
  • [M - CO]

    
     (134):  Ring contraction or loss of carbonyl equivalent (less common but possible).
    
MS Fragmentation Logic Diagram

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion (M+) m/z 162 (100%) / 164 (33%) Loss_Me [M - CH3]+ m/z 147 M_Ion->Loss_Me -15 Da (•CH3) Loss_Cl [M - Cl]+ m/z 127 M_Ion->Loss_Cl -35 Da (•Cl) Loss_CO Loss of CO/HCN Ring Cleavage Loss_Me->Loss_CO Secondary Fragmentation key Blue: Parent | Red: Alpha Cleavage | Green: Halogen Loss

Figure 1: Proposed Electron Impact (EI) fragmentation pathway for this compound.

Infrared (IR) Spectroscopy[3][6][9][10]

IR analysis is useful for rapid identification of functional groups during reaction monitoring.

Wavenumber (cm

)
Vibration ModeDescription
3050 – 3100 C-H Stretch (Aromatic)Weak, sharp band characteristic of the C2-H bond.
2950 – 2990 C-H Stretch (Aliphatic)C-H stretches from the methoxy (-OCH

) group.
1580 – 1600 C=N / C=C StretchStrong absorptions from the pyrimidine ring skeleton.
1200 – 1250 C-F StretchStrong, broad band.
1050 – 1100 C-O StretchCharacteristic of the aryl-alkyl ether linkage.
750 – 800 C-Cl StretchDistinctive band in the fingerprint region.

Analytical Workflow & Quality Control

To ensure data integrity during drug development, the following workflow is recommended for characterizing this intermediate.

QC_Workflow cluster_check Validation Criteria Sample Raw Sample (Synthesis Crude) TLC TLC Screening (Hex/EtOAc 4:1) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification If impure Pure_Solid Purified Compound (>98%) Purification->Pure_Solid NMR 1H & 13C NMR (Structural ID) Pure_Solid->NMR MS LC-MS (MW & Purity) Pure_Solid->MS Check1 No aliphatic impurities (except OMe) NMR->Check1 Check2 Correct Cl Isotope Pattern MS->Check2

Figure 2: Recommended Quality Control (QC) workflow for isolation and validation.

Experimental Protocol: Sample Preparation for NMR
  • Drying: Ensure the sample is dried under high vacuum (< 1 mbar) for 2 hours to remove solvent residues (EtOAc/Hexane) that interfere with the methoxy region (~4.1 ppm) and aliphatic region.

  • Solvent: Dissolve 5–10 mg of sample in 0.6 mL CDCl

    
     .
    
    • Note: If the compound is insoluble, use DMSO-

      
      , but expect the water peak to appear near 3.33 ppm, potentially obscuring the methoxy signal if wet.
      
  • Acquisition:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      C:  512 scans minimum to resolve the C-F splitting patterns clearly.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53439896, 4-Chloro-5-fluoro-2-methoxypyrimidine (Regioisomer Analog Data). Retrieved February 18, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry (2023).Synthesis of 4-amino-5-fluoropyrimidines. (Referenced for

    
    F-
    
    
    
    C coupling constants in fluoropyrimidines). Retrieved February 18, 2026, from [Link]
  • World Intellectual Property Organization (2020). WO2020061150A1 - O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors.[2] (Contains experimental details on chlorofluoropyrimidine intermediates). Retrieved February 18, 2026, from

Sources

Navigating the Synthesis and Procurement of 4-Chloro-5-fluoro-6-methoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Landscape of 4-Chloro-5-fluoro-6-methoxypyrimidine

Substituted pyrimidines are a cornerstone in the synthesis of a vast array of pharmaceuticals due to their versatile chemical reactivity and biological significance. This compound, with its unique arrangement of a chloro, fluoro, and methoxy group, presents an interesting scaffold for the development of novel therapeutics. However, a thorough search of the current chemical market indicates a lack of direct commercial suppliers for this specific isomer. This guide addresses this challenge by providing a practical pathway for researchers to obtain this compound through synthesis, leveraging a commercially available precursor.

The Strategic Precursor: 4,6-Dichloro-5-fluoropyrimidine

The most logical and efficient route to obtaining this compound is through the chemical modification of a closely related and commercially available starting material. We have identified 4,6-Dichloro-5-fluoropyrimidine (CAS No: 213265-83-9) as the ideal precursor.

This compound is a versatile building block in medicinal chemistry, valued for its reactive chloro substituents that can be selectively displaced.[1] The presence of the fluoro group at the 5-position also influences the electronic properties of the pyrimidine ring, making it a valuable component in the design of biologically active molecules.[1]

Commercial Availability of 4,6-Dichloro-5-fluoropyrimidine

A number of chemical suppliers offer 4,6-Dichloro-5-fluoropyrimidine, ensuring its accessibility for research and development purposes. The table below summarizes a selection of suppliers.

SupplierPurityNotes
CymitQuimica98%Useful intermediate for pharmaceuticals.[1]
Various Suppliers97%Available as a white to off-white solid.

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the purchased material.

Synthesis of the Precursor

For contexts requiring in-house synthesis, 4,6-Dichloro-5-fluoropyrimidine can be prepared from 4,6-dihydroxy-5-fluoropyrimidine. This transformation is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[2][3] The synthesis of 4,6-dihydroxy-5-fluoropyrimidine itself can be accomplished by the cyclization of 2-diethyl fluoropropionate and formamidine acetate in the presence of a base like sodium methoxide.[3][4]

Proposed Synthesis of this compound

The synthesis of the target compound from 4,6-dichloro-5-fluoropyrimidine hinges on the principle of nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles. The regioselectivity of this reaction—that is, which chlorine is replaced first—is influenced by the electronic environment of the ring and the reaction conditions.

The proposed method involves a selective mono-methoxylation of the dichlorinated precursor.

Reaction Principle: Nucleophilic Aromatic Substitution

The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack. The chlorine atoms at the 4 and 6 positions are activated towards substitution. By carefully controlling the stoichiometry of the nucleophile, in this case, the methoxide ion, it is possible to achieve a mono-substitution, yielding the desired this compound.

G Precursor 4,6-Dichloro-5-fluoropyrimidine Product This compound Precursor->Product Nucleophilic Aromatic Substitution Reagent Sodium Methoxide (1 eq) in Methanol Reagent->Product Byproduct Sodium Chloride Product->Byproduct

Sources

The Strategic deployment of 4-Chloro-5-fluoro-6-methoxypyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-Chloro-5-fluoro-6-methoxypyrimidine stands out as a particularly versatile and powerful intermediate. Its unique substitution pattern—a reactive chlorine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—provides a sophisticated tool for the synthesis of novel, high-value bioactive molecules. This guide offers an in-depth exploration of the potential applications of this compound, providing both strategic insights and practical, actionable protocols for researchers in the field.

The Chemical Logic of a Privileged Scaffold

The utility of this compound in drug discovery is not accidental; it is a product of its distinct chemical architecture. Each substituent plays a critical role in modulating the reactivity and ultimately the biological activity of its derivatives.

  • The 4-Chloro Group: A Handle for Versatile Functionalization The chlorine atom at the 4-position is the primary site of reactivity, serving as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of substituents, including amines, thiols, and alkoxides, which are crucial for building the complex pharmacophores of modern therapeutics.[1] The electron-withdrawing nature of the pyrimidine ring itself, further activated by the adjacent fluorine atom, makes this position highly susceptible to nucleophilic attack.

  • The 5-Fluoro Group: A Tool for Fine-Tuning Potency and Metabolism The introduction of a fluorine atom at the 5-position has profound effects on the properties of the molecule. Fluorine's high electronegativity can significantly alter the pKa of neighboring functional groups, influencing their binding interactions with biological targets.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of the resulting drug candidate.

  • The 6-Methoxy Group: A Modulator of Solubility and Electronic Properties The methoxy group at the 6-position is an electron-donating group, which can influence the overall electronic distribution of the pyrimidine ring and, consequently, its interactions with target proteins. Additionally, the methoxy group can enhance the solubility of the molecule, a critical factor in drug development.[3]

This strategic combination of functional groups makes this compound a "privileged scaffold" – a molecular framework that is predisposed to bind to a variety of biological targets with high affinity.

Core Applications in Drug Discovery

The unique chemical characteristics of this compound make it a valuable starting material for the synthesis of a range of therapeutic agents. Two of the most prominent areas of application are in the development of kinase inhibitors for oncology and antiviral agents.

Kinase Inhibitors: Targeting the Engines of Cancer

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of many cancers.[4] The pyrimidine ring is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine core of ATP to bind to the ATP-binding site of the kinase.[5]

This compound provides an ideal starting point for the synthesis of potent and selective kinase inhibitors. The 4-chloro position can be readily substituted with an aniline or other nitrogen-containing heterocycle, a common feature of many approved kinase inhibitors.[6] The fluorine and methoxy groups can then be used to fine-tune the selectivity and pharmacokinetic properties of the final compound.

For example, derivatives of 4-aminopyrimidines have shown significant potential as inhibitors of a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinases.[3][5][7]

Illustrative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of numerous cancers.[8] Pyrimidine-based inhibitors can block the ATP-binding site of EGFR, preventing its activation and downstream signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: EGFR signaling and its inhibition by pyrimidine-based drugs.

Antiviral Agents: Combating Viral Replication

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[9] These molecules mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination and the inhibition of viral replication.

This compound can serve as a key intermediate in the synthesis of novel nucleoside and non-nucleoside antiviral agents. The pyrimidine core can be elaborated with sugar moieties or acyclic side chains to generate compounds with potent antiviral activity against a range of viruses, including HIV, Hepatitis B, and influenza.[3]

The antiviral drug Favipiravir, for instance, is a fluorinated pyrazinecarboxamide derivative that acts as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[10][11] While not a direct derivative of this compound, the synthesis of Favipiravir and its analogues highlights the importance of fluorinated heterocyclic scaffolds in the development of novel antiviral therapies.[12][13][14]

Key Synthetic Methodologies

The successful application of this compound in medicinal chemistry relies on a robust understanding of its reactivity and the ability to execute key synthetic transformations with high efficiency and selectivity.

Nucleophilic Aromatic Substitution (SNAr)

As previously mentioned, the 4-chloro group is highly activated towards SNAr. This reaction is a workhorse in the synthesis of 4-substituted pyrimidine derivatives.

Experimental Protocol: Synthesis of a 4-Anilino-5-fluoro-6-methoxypyrimidine Derivative

This protocol describes a general procedure for the SNAr of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-5-fluoro-6-methoxypyrimidine derivative.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the SNAr reaction.

  • A non-nucleophilic base such as DIPEA is used to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.

  • Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[15] While the 4-chloro position of this compound is the primary site for SNAr, under the right conditions, it can also participate in Suzuki coupling reactions, allowing for the introduction of aryl or heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 4-chloro-pyrimidine with a boronic acid.

Materials:

  • This compound derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3 or K3PO4)

  • Degassed solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vessel, combine the 4-chloro-pyrimidine derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Self-Validating System:

  • The use of a degassed solvent is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • The choice of base and solvent system can significantly impact the reaction efficiency and may require optimization for specific substrates.[16]

Suzuki_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L2-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_ArAr->ArAr ArBOH2 Ar'B(OH)2 ArBOH2->PdII_ArAr Base Base Base->ArBOH2 ArX Ar-X ArX->PdII_ArX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of this compound are not extensively published, general principles from related pyrimidine series can provide valuable guidance for drug design.

  • The 4-Position: The nature of the substituent at the 4-position is often a primary determinant of biological activity. For kinase inhibitors, a substituted aniline is a common and effective choice. The substitution pattern on the aniline ring can be varied to optimize potency and selectivity.[3]

  • The 5-Position: The fluorine atom at the 5-position is generally well-tolerated and often enhances activity. In some cases, replacing the fluorine with other small, electron-withdrawing groups may be explored.

  • The 6-Position: The methoxy group at the 6-position can be modified to explore its impact on solubility and target engagement. Replacement with other small alkoxy groups or even a hydrogen atom can be considered.

Data Presentation: Hypothetical SAR Data for a Series of 4-Anilino-pyrimidine Kinase Inhibitors

CompoundR1 (at 4-position)R2 (at 6-position)Kinase IC50 (nM)
1 3-chloroaniline-OCH350
2 3-methoxyaniline-OCH375
3 3-aminopyridine-OCH330
4 3-chloroaniline-H120

This is a hypothetical table for illustrative purposes.

Conclusion and Future Directions

This compound is a high-potential building block for the discovery of novel therapeutic agents. Its unique combination of reactive and modulating functional groups provides a powerful platform for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets. Future research in this area will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this versatile intermediate, as well as the application of computational methods to guide the design of more potent and selective drug candidates. As our understanding of the molecular basis of disease continues to grow, so too will the importance of sophisticated chemical tools like this compound in the quest for new medicines.

References

Sources

Technical Guide: 4-Chloro-5-fluoro-6-methoxypyrimidine as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-fluoro-6-methoxypyrimidine (CAS: 2012583-91-2) has emerged as a high-value heterocyclic intermediate, particularly in the development of O-GlcNAcase (OGA) inhibitors for neurodegenerative diseases (Alzheimer’s, Tauopathies) and next-generation antiretrovirals (HIV) .

Its structural uniqueness lies in the 5-fluoro substituent, which exerts a dual effect: it electronically activates the C4-chlorine for nucleophilic attack while metabolically blocking the C5 position against oxidative degradation. This guide details the mechanistic rationale, synthesis protocols, and downstream applications of this scaffold, designed for researchers requiring high-fidelity chemical data.

Part 1: Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertySpecification
IUPAC Name This compound
CAS Number 2012583-91-2
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol
Appearance White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, DMSO, DMF, Methanol
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive
Mechanistic Reactivity: The "Electronic Push-Pull"

The utility of this intermediate stems from the electronic interplay between its three substituents.

  • C4-Chlorine (Leaving Group): This is the primary site of reactivity. The electron-deficient pyrimidine ring, further deactivated by the electronegative C5-Fluorine , makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

  • C5-Fluorine (Metabolic Blocker): Unlike a hydrogen atom, the fluorine prevents metabolic oxidation at the C5 position (a common clearance pathway for pyrimidines) while inductively withdrawing electron density from C4 and C6.

  • C6-Methoxy (Directing/Masking Group): The methoxy group acts as an electron donor by resonance (+M), which subtly modulates the reactivity of the ring. Crucially, it renders the C4-Cl more reactive than the C6-OMe, allowing for highly regioselective substitutions.

Reactivity Visualization

The following diagram illustrates the hierarchy of reactivity sites on the scaffold.

ReactivityMap cluster_legend Reactivity Hierarchy Core 4-Chloro-5-fluoro- 6-methoxypyrimidine C4 C4-Position (Primary Reactive Site) Core->C4 SₙAr (Amines, Alkoxides) Suzuki Coupling C5 C5-Position (Metabolic Shield) Core->C5 Inductive Activation Prevents Oxidation C6 C6-Position (Secondary Site) Core->C6 Demethylation to -OH Displacement (Harsh) Legend1 High Reactivity (Kinetic Product) Legend2 Stability / Modulation

Figure 1: Reactivity mapping of the this compound scaffold. The C4-Cl bond is the kinetic point of entry for diversification.

Part 2: Synthesis & Experimental Protocols

Synthesis of the Intermediate

Note: If not purchasing commercially, this intermediate is typically synthesized from 4,6-Dichloro-5-fluoropyrimidine via desymmetrization.

Reaction Logic: The starting material, 4,6-Dichloro-5-fluoropyrimidine, is symmetric. Treating it with exactly 1.0 equivalent of Sodium Methoxide (NaOMe) at controlled temperatures yields the mono-methoxy product.

Protocol:

  • Dissolution: Dissolve 4,6-Dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous Methanol (0.5 M concentration). Cool to 0°C.[1][2]

  • Addition: Add NaOMe (0.95–1.0 eq, 25% wt in MeOH) dropwise over 30 minutes. Critical: Do not exceed 1.0 eq to prevent bis-substitution.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LCMS.[3]

  • Workup: Quench with dilute aqueous NH₄Cl. Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.[4]

  • Purification: Flash chromatography (SiO₂) is usually required to separate the product from unreacted starting material and trace bis-methoxy byproduct.

Downstream Application: SₙAr Amination (Library Synthesis)

This protocol describes the displacement of the C4-Chlorine with a primary amine, a standard step in synthesizing OGA inhibitors.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary Amine (e.g., tert-butyl amine or functionalized aniline) (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Isopropanol (IPA) or DMSO (for less reactive amines)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the pyrimidine substrate and IPA (concentration ~0.2 M).

  • Activation: Add DIPEA. Stir for 5 minutes at room temperature.

  • Nucleophilic Attack: Add the amine in one portion.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 4–12 hours.

    • Aromatic Amines: Heat to 60–80°C for 6–12 hours.

  • Validation: Check LCMS for mass shift (M-Cl + Amine).

  • Isolation: Evaporate volatiles. Partition residue between EtOAc and Water. Wash organic layer with Brine.[4]

Why this works: The C5-Fluorine lowers the LUMO energy of the ring, making the C4 carbon highly electrophilic. The C6-Methoxy group prevents over-reaction at the second position under these mild conditions.

Part 3: Strategic Applications in Drug Discovery

O-GlcNAcase (OGA) Inhibitors

Recent patent literature (e.g., WO2020061150) highlights this scaffold in the synthesis of OGA inhibitors. These compounds prevent the removal of O-GlcNAc modifications from tau proteins, thereby stabilizing them and preventing the aggregation associated with Alzheimer's disease.

Synthesis Pathway Visualization:

SynthesisPathway Start 4,6-Dichloro-5-fluoropyrimidine Step1 Step 1: Desymmetrization (NaOMe, MeOH, 0°C) Start->Step1 Intermed This compound (The Core Scaffold) Step1->Intermed Step2 Step 2: SₙAr Displacement (R-NH2, DIPEA, 60°C) Intermed->Step2 Product 4-Amino-5-fluoro-6-methoxypyrimidine (OGA Inhibitor Precursor) Step2->Product

Figure 2: Synthetic workflow from raw material to API precursor.

Suzuki-Miyaura Couplings

Beyond SₙAr, the C4-Cl bond is an excellent handle for Palladium-catalyzed cross-couplings to introduce aryl or heteroaryl groups.

  • Catalyst System: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos.

  • Conditions: K₂CO₃, Dioxane/Water, 90°C.

  • Outcome: Formation of bi-aryl systems common in kinase inhibitors.

Part 4: Safety & Stability Data

Hazard ClassStatementHandling Precaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves; wash immediately upon contact.
Eye Damage H318: Causes serious eye damageUse safety goggles/face shield.
Stability Moisture SensitiveStore in desiccator or under inert gas. Hydrolyzes slowly to the pyrimidinone.

Critical Note on Scale-Up: During large-scale synthesis (>100g), the exotherm from the addition of NaOMe to the dichloro-precursor can be significant. Active cooling and slow addition rates are mandatory to prevent "runaway" bis-methoxylation.

References

  • Google Patents. (2020). WO2020061150A1 - O-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors.
  • Google Patents. (2021). CN113423695A - Pyrimidone derivatives as selective cytotoxic agents against HIV infected cells.

Sources

Methodological & Application

Synthesis of 4-Chloro-5-fluoro-6-methoxypyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-chloro-5-fluoro-6-methoxypyrimidine, a key building block in medicinal chemistry. The synthesis is presented as a two-step process commencing with the cyclocondensation of diethyl fluoromalonate and O-methylisourea to yield 5-fluoro-6-methoxypyrimidin-4-ol, followed by chlorination with phosphorus oxychloride. This guide offers detailed, step-by-step protocols, an in-depth discussion of the reaction mechanisms, and critical insights into experimental parameters and safety considerations.

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

The introduction of fluorine into small molecules can profoundly influence their physicochemical and biological properties, a strategy widely employed in modern drug discovery.[1] Fluorinated pyrimidine scaffolds, in particular, are integral components of numerous therapeutic agents, including antiviral and anticancer drugs.[2] The target molecule, this compound, possesses multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of the fluoro, chloro, and methoxy groups allows for selective functionalization, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the construction of the pyrimidine ring via a cyclocondensation reaction. This is followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Part 1: Synthesis of 5-Fluoro-6-methoxypyrimidin-4-ol

The first part of the synthesis focuses on the formation of the core pyrimidine structure. This is accomplished through the reaction of diethyl fluoromalonate with O-methylisourea in the presence of a strong base.

Reaction Mechanism: Cyclocondensation

The formation of the pyrimidine ring proceeds through a base-catalyzed cyclocondensation reaction. Sodium ethoxide, a strong base, deprotonates the active methylene group of diethyl fluoromalonate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of O-methylisourea. An intramolecular cyclization follows, with the elimination of ethanol and water, to yield the stable pyrimidine ring.

Experimental Protocol: Synthesis of 5-Fluoro-6-methoxypyrimidin-4-ol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
Diethyl fluoromalonate178.1517.8 g0.1
O-methylisourea sulfate218.2221.8 g0.1
Sodium Metal22.994.6 g0.2
Anhydrous Ethanol46.07150 mL-
Diethyl Ether74.12As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 150 mL of anhydrous ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation and cooling if necessary. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 21.8 g (0.1 mol) of O-methylisourea sulfate with stirring.

  • Addition of Diethyl Fluoromalonate: Slowly add 17.8 g (0.1 mol) of diethyl fluoromalonate to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in a minimum amount of cold water and filter to remove any insoluble impurities.

  • Acidification: Cool the filtrate in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 5-fluoro-6-methoxypyrimidin-4-ol will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether. Dry the solid under vacuum to afford the desired product.

Characterization (Expected):

  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6, 400 MHz): δ 12.5 (br s, 1H, OH), 7.8 (d, J = 4.0 Hz, 1H, H-2), 3.9 (s, 3H, OCH3).

  • 13C NMR (DMSO-d6, 101 MHz): δ 160.1 (C=O), 158.2 (d, J=250 Hz, C-5), 155.4 (C-6), 148.9 (C-2), 55.2 (OCH3).

  • Mass Spectrometry (ESI+): m/z 145.04 [M+H]+.

Part 2: Synthesis of this compound

The second part of the synthesis involves the conversion of the hydroxyl group of the pyrimidine to a chloro group, a crucial transformation for enabling subsequent nucleophilic substitution reactions.

Reaction Mechanism: Chlorination with Phosphorus Oxychloride

The chlorination of the hydroxypyrimidine is a nucleophilic substitution reaction at the phosphorus center of phosphorus oxychloride (POCl3), followed by an intramolecular rearrangement. The lone pair of electrons on the oxygen of the pyrimidinol attacks the electrophilic phosphorus atom of POCl3, leading to the formation of a chlorophosphate intermediate. Subsequent elimination of a chloride ion and a proton, followed by attack of the chloride ion at the C4 position of the pyrimidine ring, results in the formation of the desired this compound and phosphoric acid byproducts. The addition of a tertiary amine base, such as pyridine or triethylamine, can facilitate the reaction by neutralizing the generated HCl.[3]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
5-Fluoro-6-methoxypyrimidin-4-ol144.1014.4 g0.1
Phosphorus Oxychloride (POCl3)153.3346.0 g (28 mL)0.3
Pyridine (anhydrous)79.108.7 g (8.9 mL)0.11
Dichloromethane (anhydrous)84.93150 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 14.4 g (0.1 mol) of 5-fluoro-6-methoxypyrimidin-4-ol in 150 mL of anhydrous dichloromethane.

  • Addition of Reagents: To this suspension, add 8.9 mL (0.11 mol) of anhydrous pyridine, followed by the slow, dropwise addition of 28 mL (0.3 mol) of phosphorus oxychloride via a dropping funnel. The addition should be performed in an ice bath to control the initial exothermic reaction.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil or low-melting solid.

Characterization (Expected):

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz): δ 8.3 (s, 1H, H-2), 4.1 (s, 3H, OCH3).

  • 13C NMR (CDCl3, 101 MHz): δ 159.8 (C-6), 154.5 (C-4), 152.3 (d, J=260 Hz, C-5), 149.2 (C-2), 56.1 (OCH3).

  • Mass Spectrometry (EI): m/z (%) 162 (M+, 100), 164 ([M+2]+, 33).

Safety Precautions

Phosphorus oxychloride (POCl3) is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4][5][6][7][8]

  • Handling: Always handle POCl3 in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (Neoprene is recommended).[7]

  • Quenching: The quenching of POCl3 is highly exothermic. Always add the reaction mixture slowly to a large excess of ice with vigorous stirring.

  • Spills: In case of a spill, evacuate the area and absorb the liquid with an inert material such as vermiculite or dry sand. Do not use water.[6]

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air and seek medical attention.[5]

Troubleshooting and Optimization

  • Incomplete Chlorination: If the chlorination reaction does not go to completion, consider increasing the reaction time or temperature. The use of a co-solvent such as N,N-dimethylformamide (DMF) can sometimes facilitate the reaction, though it may also lead to side products under certain conditions.[9]

  • Hydrolysis of the Product: The chlorinated pyrimidine is susceptible to hydrolysis back to the starting material. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. During work-up, it is crucial to perform the extraction promptly after neutralization.[10]

  • Byproduct Formation: Over-chlorination is a potential side reaction if the pyrimidine ring has other activated positions. In this specific synthesis, this is less of a concern. However, at very high temperatures, demethylation of the methoxy group could potentially occur.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Start1 Diethyl fluoromalonate + O-methylisourea sulfate Reagent1 NaOEt, EtOH Start1->Reagent1 Reflux Product1 5-Fluoro-6-methoxypyrimidin-4-ol Reagent1->Product1 Reagent2 POCl3, Pyridine Product1->Reagent2 Reflux FinalProduct This compound Reagent2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Conclusion

The two-step synthesis of this compound detailed in this application note provides a reliable and scalable method for accessing this valuable building block. By understanding the underlying reaction mechanisms and adhering to the outlined protocols and safety precautions, researchers can confidently produce this key intermediate for their drug discovery and development programs. The versatility of the final product opens avenues for the creation of diverse libraries of novel compounds with potential therapeutic applications.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • Air Liquide. Safety Data Sheet: Phosphorus Oxychloride. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Gao, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]

  • Zhang, Y., et al. (2009). 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2582. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine. [Link]

  • ResearchGate. 13C NMR Spectroscopic Data for Compounds. [Link]

  • Schirmeister, T., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 566-574. [Link]

  • PubMed. 6-Ethyl-5-fluoro-2-methoxy-pyrimidin-4(3H)-one. [Link]

  • Hossain, M. F., & Al-Majid, A. M. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(15), 8931-8939. [Link]

  • ResearchGate. How should I proceed in Chlorination using POCl3?. [Link]

  • Veeprho. 5-Fluoro-2-methoxypyrimidin-4-amine. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-53.
  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o408. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Pharmaceutical and Clinical Research, 12(1), 1-7.
  • Szychta, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]

  • diabeticstudies.org. Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. [Link]

  • ResearchGate. An improvement in synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol. [Link]

  • Links. 6-Fluoro-5-methylpyrimidin-4-amine. [Link]

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Protocol and Application Notes for the Suzuki-Miyaura Coupling of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of modern drug discovery, the pyrimidine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms and methoxy groups into this scaffold can profoundly enhance a molecule's pharmacological profile.[1] Fluorination often improves metabolic stability, membrane permeability, and binding affinity to biological targets, while methoxy groups can modulate electronic properties and provide additional vectors for molecular interactions.[2][3][4] Consequently, molecules like 4-aryl-5-fluoro-6-methoxypyrimidines are highly sought-after building blocks in the synthesis of kinase inhibitors, antiviral agents, and other pharmaceuticals.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[5][6][7] This guide provides a detailed, field-proven protocol for the efficient coupling of 4-Chloro-5-fluoro-6-methoxypyrimidine with arylboronic acids, addressing the specific challenges posed by this electron-deficient heteroaryl chloride.

Part 1: Mechanistic Insights and Strategic Considerations

The Catalytic Cycle: A Three-Act Play

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle is generally understood to comprise three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly with less reactive aryl chlorides.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂(Cl) OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-B(OR)₃⁻) PdII_Ar->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻, CO₃²⁻) Boronate->Transmetal Enters Cycle ArCl_input 4-Chloro-5-fluoro- 6-methoxypyrimidine ArCl_input->OxAdd

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices
  • The Challenge of an Aryl Chloride: The C-Cl bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making oxidative addition more difficult.[13][14] To overcome this hurdle, highly active catalyst systems are mandatory. These systems typically feature bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[15][16][17] These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate its insertion into the C-Cl bond.[8]

  • Electronic Landscape of the Substrate: The 5-fluoro and 6-methoxy substituents exert opposing electronic effects. The fluorine atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but can make the C-Cl bond more susceptible to nucleophilic attack by the Pd(0) center. The methoxy group is electron-donating. This electronic environment necessitates a carefully selected catalyst that can efficiently operate on this specific heteroaryl system.

  • The Indispensable Role of the Base: The transmetalation step does not proceed efficiently with neutral boronic acid. The base activates the boronic acid by coordinating to the boron atom, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[15][18] This increased nucleophilicity is crucial for the efficient transfer of the aryl group to the palladium(II) center. Inorganic bases like K₂CO₃ or K₃PO₄ are often preferred as they provide a good balance of reactivity and functional group tolerance.[18]

Part 2: Validated Experimental Protocol

This protocol has been optimized for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Stoichiometry (equiv.)Typical Amount (mmol)
This compound130363-23-4164.551.01.0
Arylboronic Acid (e.g., Phenylboronic Acid)98-80-6121.931.2 - 1.51.2 - 1.5
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.01 (1 mol % Pd)0.005
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.02 (2 mol %)0.02
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.272.0 - 3.02.0 - 3.0
1,4-Dioxane or Toluene, anhydrous123-91-188.11-5.0 mL
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for work-up and purification

  • Syringes and needles for solvent transfer

Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow.
  • Inert Atmosphere Preparation: Assemble an oven-dried Schlenk flask containing a magnetic stir bar under a stream of Argon or Nitrogen. Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen and moisture are removed.[19]

  • Charging the Flask: In a swift operation under a positive pressure of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), and SPhos (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene, approx. 0.2 M concentration) via syringe. Degassing the solvent by sparging with argon for 15-20 minutes prior to use is critical for catalyst stability.

  • Reaction Execution: Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously. The reaction is typically complete within 4-12 hours.

  • Monitoring Progress: The reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (under inert atmosphere) for analysis by GC-MS or LC-MS.[20][21] This allows for determination of the reaction endpoint and prevents unnecessary heating.

  • Aqueous Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[22]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-5-fluoro-6-methoxypyrimidine product.[23]

Part 3: Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently anhydrous/degassed solvent.3. Base is hydrated or of poor quality.4. Insufficient temperature.1. Use fresh catalyst and ligand from a reliable source; ensure rigorous inert technique.[19]2. Use freshly distilled or commercially available anhydrous, degassed solvent.3. Use anhydrous K₃PO₄; consider flame-drying the base under vacuum before use.4. Increase temperature to 110 °C (refluxing toluene or dioxane).
Protodeboronation Side Product Presence of trace water or acid, or prolonged reaction times at high temperatures can lead to the boronic acid being replaced by a proton.Ensure all reagents and solvents are scrupulously dry. Use a strong, non-nucleophilic base like K₃PO₄. Monitor the reaction closely and stop it once the starting material is consumed.
Homo-coupling of Boronic Acid Presence of oxygen in the reaction vessel can promote oxidative homo-coupling.Maintain a strict inert atmosphere throughout the entire process, from setup to quenching the reaction. Ensure the solvent is thoroughly degassed.
Difficult Purification Product co-elutes with starting materials or byproducts.Try a different solvent system for chromatography (e.g., dichloromethane/methanol). If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective alternative.[22][24]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation that provides access to valuable, functionalized pyrimidine derivatives. Success hinges on a rational understanding of the reaction mechanism and meticulous attention to experimental detail. The use of a highly active palladium catalyst system with a bulky, electron-rich ligand is essential to overcome the low reactivity of the chloride substrate. By following the detailed protocol and troubleshooting guide presented here, researchers, scientists, and drug development professionals can reliably synthesize these important compounds, accelerating the discovery of new therapeutic agents.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. [Link]

  • Couto, C. G., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

  • Pérez-Temprano, M. H., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Landstrom, J. L., et al. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications. [Link]

  • Amatore, C., et al. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Landstrom, J. L., et al. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Gmeiner, W. H. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Zapf, A., et al. (2003, November 28). Practical synthesis of new and highly efficient ligands for the Suzuki reaction of aryl chlorides. RSC Publishing. [Link]

  • Gmeiner, W. H. (2025, October 16). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Fluorinated Pyrimidine Synthesis: Advancing Pharmaceutical Innovation. [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Springer Nature Experiments. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Gurung, S. K., et al. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Wiley Online Library. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Murray, J. I. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Le, C. M., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • Leadbeater, N. E., & Marco, M. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Sharma, S., et al. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • Alacid, E., & Nájera, C. (2017, April 25). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. Synlett. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

Sources

Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution on 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. 4-Chloro-5-fluoro-6-methoxypyrimidine is a particularly valuable building block, presenting two distinct halogenated sites for functionalization via Nucleophilic Aromatic Substitution (SNAr). The strategic, regioselective substitution of either the C4-chloro or C5-fluoro group allows for the controlled synthesis of diverse molecular libraries. This guide provides a detailed exploration of the mechanistic principles governing this regioselectivity and offers field-proven protocols for the selective functionalization at the C4 position, the electronically favored site.

Mechanistic Rationale: Unraveling the Regioselectivity

The reactivity of the pyrimidine ring towards nucleophiles is dictated by the electron-withdrawing nature of its two nitrogen atoms. These atoms significantly lower the electron density of the ring carbons, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogens), making them susceptible to nucleophilic attack.[1][2][3] The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving a high-energy, anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the critical factor determining the reaction's feasibility and regiochemical outcome.[1][2]

In the case of this compound, a nucleophile can theoretically attack either the C4 or the C5 position.

  • Attack at C4 (Displacing Chloride): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is effectively stabilized through resonance. Crucially, the charge can be delocalized onto the electronegative ring nitrogen atoms at positions 1 and 3. This delocalization provides substantial stabilization, lowering the activation energy for this pathway.[1][2][3]

  • Attack at C5 (Displacing Fluoride): Conversely, an attack at the C5 position results in a Meisenheimer complex where the negative charge is confined to the carbon framework of the ring. It cannot be delocalized onto the ring nitrogens. This lack of resonance stabilization makes the intermediate significantly higher in energy, rendering this pathway kinetically unfavorable under standard SNAr conditions.

Therefore, nucleophilic aromatic substitution on this substrate overwhelmingly favors the displacement of the chloride at the C4 position. The fluorine at C5 and the methoxy group at C6 primarily act as electronic modifiers, with the fundamental regioselectivity being governed by the positions of the ring nitrogens.

cluster_c4 Pathway A: Attack at C4 (Favored) cluster_c5 Pathway B: Attack at C5 (Disfavored) sub 4-Chloro-5-fluoro- 6-methoxypyrimidine path_c4 Addition of Nu⁻ at C4 sub->path_c4 path_c5 Addition of Nu⁻ at C5 sub->path_c5 nuc Nucleophile (Nu⁻) nuc->sub Reaction int_c4 Meisenheimer Intermediate (Charge on N) path_c4->int_c4 Low ΔG‡ int_c5 Meisenheimer Intermediate (No Charge on N) path_c5->int_c5 High ΔG‡ prod_c4 4-Nu-5-fluoro- 6-methoxypyrimidine int_c4->prod_c4 Elimination of Cl⁻ outcome_fav Major Product prod_c4->outcome_fav prod_c5 4-Chloro-5-Nu- 6-methoxypyrimidine int_c5->prod_c5 Elimination of F⁻ outcome_dis Minor/No Product prod_c5->outcome_dis start Start setup Reaction Setup (Substrate, Solvent, Base) start->setup add_nuc Add Nucleophile (Often dropwise at 0 °C) setup->add_nuc react Reaction (Stir at RT or heat) add_nuc->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography or Recrystallization) workup->purify char Characterization (NMR, MS, HRMS) purify->char end End char->end

Sources

Application Notes & Protocols: Sonogashira Coupling of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Alkynylation

In the landscape of modern medicinal chemistry and drug development, pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutic agents. Their ability to engage in hydrogen bonding and other crucial molecular interactions makes them a cornerstone in rational drug design. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is instrumental in the synthesis of complex molecules under mild conditions, including pharmaceuticals, natural products, and advanced organic materials.[2]

The specific substrate, 4-Chloro-5-fluoro-6-methoxypyrimidine, presents a unique synthetic challenge and opportunity. The presence of multiple reactive sites—a chloro group and a fluoro group—necessitates a carefully controlled approach to achieve selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[3][4] Consequently, the chloro-substituent is less reactive than bromo or iodo analogs, often requiring more forcing conditions or specialized catalyst systems to achieve efficient coupling.[3][5] The fluorine atom at the 5-position further modulates the electronic properties of the pyrimidine ring, influencing the reactivity of the C-Cl bond. This application note provides a detailed protocol for the successful Sonogashira coupling of this compound, offering insights into the rationale behind the chosen conditions and troubleshooting strategies.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6] While the exact mechanism is complex and can be influenced by the specific reaction conditions, a generally accepted pathway is outlined below.[1]

The Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II)-aryl complex.[1][6]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium complex.[6] This is often considered the rate-determining step.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyrimidine product and regenerate the Pd(0) catalyst.[6]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.[6]

  • Deprotonation: In the presence of a base (typically an amine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper acetylide intermediate.[1][6]

This dual catalytic system allows the reaction to proceed under mild conditions with high efficiency.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)L₂-C≡CR ArPdX->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Regeneration Product Ar-C≡CR ArPdC_CR->Product Reductive Elimination CuX Cu(I)X CuC_CR Cu(I)-C≡CR CuC_CR->ArPdX Transfers Alkyne CuC_CR->CuX Regeneration (HX) Alkyne H-C≡CR Alkyne->CuC_CR Deprotonation (Base)

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for workup and purification

Caption: Experimental workflow for the Sonogashira coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (10 mol%).[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Solvent and Base Addition: Add the degassed anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.) via syringe. The use of an amine as both the base and a co-solvent is common.[8]

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion, especially given the lower reactivity of the chloride.[9]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkynylated pyrimidine.

Key Parameter Optimization and Rationale

The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters.

ParameterRecommendedRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common Pd(0) source, while PdCl₂(PPh₃)₂ is a more stable Pd(II) precatalyst that is reduced in situ. For less reactive chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos) can be more effective.[9]
Copper Co-catalyst CuIThe copper(I) salt is crucial for the formation of the copper acetylide, which facilitates the transmetalation step.[10] While copper-free Sonogashira reactions exist, they often require different conditions.[3]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃An amine base is typically used to deprotonate the terminal alkyne.[8] Inorganic bases can also be employed, sometimes in conjunction with an amine. The choice of base can influence the reaction rate and side product formation.
Solvent THF, 1,4-Dioxane, DMF, AcetonitrileThe solvent must be able to dissolve the reactants and catalysts. Anhydrous and degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions.[7][9]
Temperature Room Temperature to 80 °CWhile many Sonogashira couplings proceed at room temperature, the lower reactivity of aryl chlorides often necessitates heating to achieve a reasonable reaction rate.[3][4]
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is essential to prevent the oxidative degradation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).[3][7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Low reactivity of the chloride- Impure reagents- Use a fresh batch of catalyst and ensure proper storage.- Increase the reaction temperature and/or time.[9]- Consider using a more active catalyst system with specialized ligands.- Purify starting materials before use.[8]
Formation of Palladium Black Catalyst decomposition- Ensure the reaction is thoroughly degassed.[9]- Use a different solvent; THF can sometimes promote the formation of palladium black.[9]- Maintain an appropriate ligand-to-palladium ratio.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen- Rigorously exclude oxygen from the reaction by using proper Schlenk techniques.[3]- Ensure the copper(I) iodide is of high quality.
Complex Product Mixture Side reactions or decomposition- Lower the reaction temperature.- Screen different bases and solvents.- Ensure the purity of the starting materials.

Conclusion

The Sonogashira coupling of this compound provides a valuable synthetic route to novel alkynylated pyrimidine derivatives for applications in drug discovery and materials science. While the reduced reactivity of the C-Cl bond presents a challenge, a well-designed protocol utilizing an appropriate catalyst system, base, and solvent under carefully controlled inert conditions can lead to successful and high-yielding transformations. The detailed protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers aiming to employ this powerful cross-coupling reaction.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link].

  • Wikipedia. Sonogashira coupling. Available at: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].

  • BYJU'S. Sonogashira Coupling. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • Chotana, G. A., et al. "Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers." RSC Publishing, 2007. Available at: [Link].

  • Gholap, A. R., et al. "Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones." MD Anderson Cancer Center, 2008. Available at: [Link].

  • Rezaeimanesh, M., et al. "Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu." ResearchGate, 2019. Available at: [Link].

  • Chovatiya, R. J., et al. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." MDPI, 2020. Available at: [Link].

  • Ananikov, V. P., et al. "Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion." ACS Publications, 2017. Available at: [Link].

  • Razafindrainibe, F., et al. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes." ePrints Soton, 2018. Available at: [Link].

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

Substituted aminopyrimidines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents, particularly in oncology and immunology. The 5-fluoro-6-methoxypyrimidine moiety, specifically, is of high interest due to the ability of the fluorine atom to modulate physicochemical properties such as pKa and metabolic stability, and to form key hydrogen bond interactions with biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these crucial C-N bonds, largely overcoming the limitations of classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have a limited substrate scope.[1]

This guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed amination of 4-chloro-5-fluoro-6-methoxypyrimidine, a challenging electron-deficient heteroaryl chloride. We will delve into the mechanistic underpinnings, critical reaction parameters, and provide a robust, field-proven protocol adaptable to a range of amine coupling partners.

The Catalytic Cycle and Rationale for Component Selection

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][2] Understanding this mechanism is paramount for rational troubleshooting and optimization. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl chloride (C-Cl) bond, forming a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides.[2][3]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[2]

For an electron-deficient and sterically accessible substrate like this compound, the choice of ligand is critical to facilitate the oxidative addition and subsequent reductive elimination steps efficiently.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)(L)-Cl Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Coord [Ar-Pd(II)(L)(R2NH)]+Cl- OA_Complex->Amine_Coord Amine Coordination (R2NH) Amido_Complex Ar-Pd(II)(L)-NR2 Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NR2 Amido_Complex->Product_out Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Component Selection Rationale:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used (e.g., Pd2(dba)3, Pd(OAc)2), precatalysts that readily form the active monoligated Pd(0) species are often preferred.[4] Palladium(II) precatalysts like [Pd(allyl)Cl]2 are effective as they are reduced in situ to the active Pd(0) catalyst.

  • Ligand: This is arguably the most critical component. For electron-deficient heteroaryl chlorides, sterically bulky and electron-rich phosphine ligands are required.[4][5][6] Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[5][7] Their bulk promotes the formation of the highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition of the C-Cl bond, while their electron-donating nature facilitates this otherwise difficult step.[4][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) can also be employed, with the choice sometimes depending on the functional group tolerance of the substrates.[8]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene, 1,4-dioxane, and CPME (cyclopentyl methyl ether) are excellent choices, offering good solubility for the reagents and appropriate boiling points for the reaction temperatures typically required.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound with a variety of primary and secondary amines.

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]2, Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

    • Scientist's Note: A ligand-to-palladium ratio of approximately 2:1 is a good starting point for biarylphosphine ligands to ensure the formation of the active catalytic species.

  • Reagent Addition: Sequentially add sodium tert-butoxide (1.4 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents).

  • Solvent Addition and Degassing: Add anhydrous solvent (toluene or dioxane, to make a ~0.1 M solution with respect to the pyrimidine). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using three freeze-pump-thaw cycles.

    • Scientist's Note: Rigorous exclusion of oxygen is critical for catalyst stability and reproducibility.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove palladium residues. Wash the pad with additional solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure aminopyrimidine product.

Data Summary: Exemplary Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the coupling of various amines with this compound, based on established literature for similar heteroaryl chlorides.[9][10]

Amine SubstratePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range
Morpholine[Pd(allyl)Cl]2 (1)XPhos (4)NaOtBu (1.4)Toluene10085-95%
AnilinePd2(dba)3 (2)RuPhos (4)Cs2CO3 (2.0)1,4-Dioxane11070-85%
Benzylamine[Pd(allyl)Cl]2 (1.5)SPhos (6)LHMDS (1.5)Toluene10080-90%
tert-ButylaminePd(OAc)2 (2)BrettPhos (4)K3PO4 (2.0)Toluene11065-80%

Note: These are representative conditions. Optimization may be required for specific substrates.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., NaOtBu or LHMDS).3. Increase reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water.2. Catalyst decomposition.1. Use anhydrous solvents and reagents.2. Screen different ligands; sometimes a more robust ligand (e.g., an NHC) can prevent side reactions.
Difficulty in Purification 1. Residual palladium in the product.2. Co-elution of product with ligand oxides.1. Filter through celite during workup; consider a charcoal or silica-scavenger treatment.2. Optimize chromatography; use a different solvent system or consider reverse-phase HPLC if necessary.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC.
  • Buchwald–Hartwig amination - Wikipedia.
  • Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination - SciSpace.
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition | Journal of the American Chemical Society.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate.

Sources

Application Note: Precision Synthesis with 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026


 protocols, Pd-catalyzed coupling, and Quality Control.[1]

Introduction & Strategic Value

4-Chloro-5-fluoro-6-methoxypyrimidine is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors, antifungal agents, and fluorinated agrochemicals.[1]

While structurally homologous to the Voriconazole intermediate (4-chloro-6-ethyl-5-fluoropyrimidine), the presence of the 6-methoxy group offers distinct synthetic utility:[1]

  • Hydrogen Bond Acceptor: The methoxy group can be retained to modulate lipophilicity and binding affinity in Structure-Activity Relationship (SAR) studies.[1]

  • Masked Carbonyl: It serves as a latent functionality for the 6-oxo group (via hydrolysis), providing access to 5-fluorouracil-like derivatives without handling the highly polar free amide early in the synthesis.[1]

  • Fluorine Activation: The C5-fluorine atom is not merely a structural motif; it exerts a strong inductive effect (

    
    ), significantly lowering the LUMO energy of the pyrimidine ring.[1] This makes the C4-chloride exceptionally labile toward Nucleophilic Aromatic Substitution (
    
    
    
    ), often proceeding under milder conditions than non-fluorinated analogs.

Reactivity Profile & Mechanistic Logic[1]

To design effective protocols, one must understand the electronic "terrain" of the molecule.

The "Fluorine Effect" on

The rate-determining step in


 on pyrimidines is the formation of the Meisenheimer complex.
  • C4-Position (Target): The chlorine atom is the primary leaving group.[1]

  • C5-Fluorine (Activator): The highly electronegative fluorine at C5 stabilizes the negative charge accumulation in the transition state (Meisenheimer complex) via induction.

  • C6-Methoxy (Modulator): While electron-donating by resonance (

    
    ), the methoxy group is inductively withdrawing.[1] However, it is a poor leaving group compared to chloride, ensuring regioselectivity at C4.
    
Reactivity Diagram

The following diagram illustrates the distinct reactivity zones of the molecule.

ReactivityMap cluster_legend Reaction Types Core 4-Chloro-5-fluoro- 6-methoxypyrimidine C4 C4-Cl Position (Primary Electrophile) Core->C4 High S_NAr Reactivity Pd-Catalyzed Coupling C5 C5-F Position (Electronic Activator) Core->C5 Stabilizes Meisenheimer Complex (-I Effect) C6 C6-OMe Position (Latent Carbonyl) Core->C6 Hydrolysis to Pyrimidinone SNAr / Suzuki SNAr / Suzuki Metabolic Stability Metabolic Stability Deprotection Deprotection

Caption: Functional map of this compound showing the orthogonal reactivity of the C4, C5, and C6 positions.

Experimental Protocols

Protocol A: Regioselective with Primary Amines

Objective: Synthesis of 4-amino-5-fluoro-6-methoxypyrimidine derivatives. Rationale: The C5-F activation allows this reaction to proceed using mild bases, avoiding the decomposition of sensitive amine side chains.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or THF (anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with this compound dissolved in IPA (concentration ~0.2 M).

  • Addition: Add DIPEA followed by the amine dropwise at room temperature (20–25°C).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Reaction: Heat the mixture to 60°C .

    • Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (

      
      ) should disappear, and a more polar product spot should appear (
      
      
      
      ).
    • Timeframe: Typically 2–4 hours.[1] The 5-F substituent accelerates this rate compared to non-fluorinated analogs [1].[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Option A (Precipitation): If the product crystallizes upon cooling, add water (1:1 vol ratio), stir for 30 mins, and filter.

    • Option B (Extraction): Concentrate IPA, redissolve in EtOAc, wash with water and brine. Dry over

      
      .[1]
      
  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography for scalability.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at C4.[1] Rationale: The C4-Cl bond is chemically distinct from the C5-F bond.[1] Under standard Pd(0) conditions, oxidative addition occurs exclusively at the C-Cl bond due to the stronger C-F bond energy (C-Cl: ~327 kJ/mol vs. C-F: ~485 kJ/mol).[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)[1]
    
  • Catalyst:

    
     (3–5 mol%)
    
    • Expert Insight:

      
       is preferred over 
      
      
      
      for electron-deficient heterocycles to prevent dehalogenation side reactions [2].[1]
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology
  • Inerting: Purge the reaction flask with Nitrogen or Argon for 10 minutes.

  • Charging: Add the pyrimidine substrate, boronic acid, and Pd catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Thermal Cycle: Heat to 90°C for 6–12 hours.

    • Visual Cue: The reaction mixture typically turns from orange/red to black (active Pd species).

  • Scavenging: After cooling, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which is critical for pharmaceutical intermediates.

  • Isolation: Filter through a Celite pad, concentrate, and purify via flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Advanced Workflow: Demethylation to Pyrimidinones

In many drug discovery campaigns, the methoxy group is a "mask" for the polar cyclic amide (pyrimidinone).

Reagent: TMSI (Trimethylsilyl iodide) or HBr/AcOH.[1] Conditions:

  • TMSI Method (Milder): Dissolve substrate in anhydrous Acetonitrile.[1] Add TMSI (2.0 equiv) at 0°C. Warm to RT. Quench with MeOH.

  • Mechanism: The iodide attacks the methyl group of the methoxy ether, cleaving the O-Me bond and generating the thermodynamically stable amide tautomer.

Workflow Start Start: This compound Decision Target Structure? Start->Decision RouteA Route A: Amine Derivative Decision->RouteA N-Linkage RouteB Route B: Aryl Derivative Decision->RouteB C-Linkage StepA1 Protocol A: SNAr (Amine, DIPEA, IPA, 60°C) RouteA->StepA1 StepB1 Protocol B: Suzuki Coupling (Pd(dppf)Cl2, Base, 90°C) RouteB->StepB1 Intermediate Functionalized Intermediate (Retains OMe) StepA1->Intermediate StepB1->Intermediate Hydrolysis Optional: Demethylation (TMSI or HBr) Intermediate->Hydrolysis If OH required Final Final Product (5-Fluoropyrimidinone Core) Intermediate->Final If OMe required Hydrolysis->Final

Caption: Decision tree for synthesizing N-linked vs. C-linked derivatives and optional deprotection.

Summary of Physical Properties & Handling

PropertyDataRelevance
Molecular Weight 162.55 g/mol Fragment-based drug design
Physical State Low-melting solid / LiquidMay require gentle heating to dispense
Storage 2–8°C, Inert AtmosphereMoisture sensitive (C-Cl hydrolysis risk)
Solubility DCM, EtOAc, DMSO, MeOHCompatible with standard organic workups
Hazards Skin Irritant, ToxicFluorinated compounds require fume hood handling

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1801-06-5, 4-Chloro-5-fluoro-2-methoxypyrimidine (Isomer Analog Reference).[1] Retrieved from [Link]

    • Note: While the specific 6-methoxy isomer is less documented in public databases than the 2-methoxy, the physical reactivity data is extrapolated from the closely related 4-chloro-5-fluoropyrimidine core.[1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalysts.[1] Retrieved from [Link][4]

  • Cited to distinguish the ethyl-analog from the methoxy-analog discussed in this guide.

Sources

Application Note & Protocol: Strategic Synthesis of Pyrimidine-Based Kinase Inhibitors from 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its fundamental role in the structure of DNA and RNA nucleobases has made it an evolutionarily refined template for interacting with biological macromolecules. In the realm of oncology, pyrimidine derivatives have garnered immense interest for their potent ability to inhibit protein kinases.[1][3]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] For instance, the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, plays a pivotal role in cell proliferation and survival; its uncontrolled activation can drive tumor growth.[5][6] Pyrimidine-based inhibitors are designed to competitively bind to the ATP-binding site of the kinase domain, thereby blocking downstream signaling and arresting oncogenic processes.[6][7]

The starting material, 4-Chloro-5-fluoro-6-methoxypyrimidine , is a highly versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space around the pyrimidine core:

  • The chloro group at the C4 position is an excellent electrophilic site, ideal for nucleophilic aromatic substitution or, more powerfully, for palladium-catalyzed cross-coupling reactions.

  • The fluoro group at the C5 position can enhance binding affinity through hydrogen bonding or by modulating the electronic properties of the ring.

  • The methoxy group at the C6 position can serve as a steric and electronic modulator, influencing the molecule's conformation and interaction with the target kinase.

This guide provides detailed protocols for the synthesis of diverse kinase inhibitor libraries from this key intermediate, focusing on two of the most robust and widely used transformations in modern medicinal chemistry: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

Overall Synthetic Strategy

The core strategy involves the selective functionalization of the C4 position of the pyrimidine ring. The reactive chlorine atom serves as a versatile handle for introducing a wide array of substituents, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Two primary palladium-catalyzed cross-coupling pathways are outlined.

G cluster_reagents1 Reagents cluster_reagents2 Reagents A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D Aryl/Heteroaryl-Substituted Kinase Inhibitor Library B->D Diversification at C4 E Amine-Substituted Kinase Inhibitor Library C->E Diversification at C4 R1 Ar-B(OH)₂ Pd Catalyst, Base R1->B R2 R¹R²NH Pd Catalyst, Base R2->C Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OR)₃⁻ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Ar'-B(OR)₃⁻ Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L₂ Ar-Ar' Buchwald_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ar-X Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine\nCoordination\n& Deprotonation R¹R²NH, Base Ar-Pd(II)-NR¹R²(L) Ar-Pd(II)-NR¹R²(L) Amine\nCoordination\n& Deprotonation->Ar-Pd(II)-NR¹R²(L) R¹R²NH, Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR¹R²(L)->Reductive\nElimination Ar-NR¹R² Reductive\nElimination->Pd(0)L Ar-NR¹R²

Sources

Application Notes & Protocols: 4-Chloro-5-fluoro-6-methoxypyrimidine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Agrochemicals

The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and favorable environmental profiles has positioned fluorinated heterocyclic compounds as indispensable scaffolds in modern agrochemical research and development. Among these, substituted pyrimidines are of paramount importance, forming the core of numerous commercial herbicides, fungicides, and insecticides. The strategic introduction of fluorine atoms and other reactive handles onto the pyrimidine ring imparts unique physicochemical and biological properties, including increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, which are crucial for optimizing bioavailability and performance.

This guide focuses on 4-chloro-5-fluoro-6-methoxypyrimidine , a highly functionalized and versatile building block for the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a reactive chlorine atom for displacement, a fluorine atom to modulate electronic properties and bioactivity, and a methoxy group, offers a powerful platform for molecular elaboration. This document provides an in-depth exploration of its properties, reactivity, and practical application, complete with detailed experimental protocols for its derivatization, aimed at researchers, chemists, and drug development professionals in the agrochemical industry. The strategic manipulation of this intermediate allows for the creation of a diverse library of compounds for high-throughput screening and lead optimization.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1801-06-5[1][2]
Molecular Formula C₅H₄ClFN₂O[1][2]
Molecular Weight 162.55 g/mol [2]
Appearance Liquid[1]
Purity ≥95% (typical)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)[3]
Storage Store at 2-8°C, moisture sensitive[1][3]

Safety and Handling: this compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[4]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its substituents on the electron-deficient pyrimidine ring. The two nitrogen atoms in the ring significantly lower the electron density, making it susceptible to nucleophilic attack.

  • C4-Position (Chloro Group): The chlorine atom at the C4 position is the most reactive site for Nucleophilic Aromatic Substitution (SNAr) . This is due to the activating effect of the adjacent nitrogen atom at position 3 and the fluorine atom at position 5. Nucleophiles will preferentially attack this position, displacing the chloride ion.

  • C5-Position (Fluoro Group): The fluorine atom is generally less prone to displacement than chlorine in SNAr reactions. However, its strong electron-withdrawing nature further activates the ring towards nucleophilic attack, particularly at the C4 position.

  • C6-Position (Methoxy Group): The methoxy group is a poor leaving group and is generally stable under typical SNAr and cross-coupling conditions.

The presence of these distinct functional groups allows for sequential and site-selective modifications, a crucial aspect in building complex molecular architectures for agrochemicals.

Caption: Reactivity map of this compound.

Application in the Synthesis of Herbicidal Scaffolds

While specific commercial agrochemicals directly derived from this compound are proprietary, its structural motifs are present in patented herbicidal compositions. For instance, related pyrimidine structures are key components in herbicides designed to control undesirable vegetation in various crops.[5][6][7] The general strategy involves using the pyrimidine as a central scaffold, with the C4 position being functionalized to introduce a variety of substituents that modulate the herbicidal activity and spectrum.

For example, the synthesis of herbicidal compounds often involves the coupling of the pyrimidine core with other aromatic or heteroaromatic systems, a transformation readily achievable through the protocols outlined below.

Experimental Protocols

The following protocols are generalized methodologies for the two most important transformations of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 4-amino derivative. This reaction is fundamental for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules.

Rationale: The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing pyrimidine ring and the fluorine substituent. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction without competing with the primary nucleophile. Polar aprotic solvents like DMF or acetonitrile are ideal for solvating the intermediate and promoting the reaction.

SNAr_Workflow Figure 2: SNAr Workflow Start Dissolve this compound and amine in solvent (e.g., ACN, DMF) Add_Base Add non-nucleophilic base (e.g., DIPEA, Et3N) Start->Add_Base Reaction Heat reaction mixture (e.g., 60-80°C) and monitor by TLC/LC-MS Add_Base->Reaction Workup Cool, dilute with water, and extract with organic solvent (e.g., EtOAc) Reaction->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Product Obtain 4-amino-5-fluoro-6-methoxypyrimidine derivative Purification->Product

Caption: General workflow for Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, 5-10 mL per mmol of substrate), add the desired amine (1.1 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-fluoro-6-methoxypyrimidine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation at the C4 position via a Suzuki-Miyaura cross-coupling reaction with an aryl or heteroaryl boronic acid. This is a powerful tool for creating complex biaryl structures common in advanced agrochemicals.[8][9]

Rationale: The catalytic cycle involves the in situ generation of a Pd(0) species, which undergoes oxidative addition into the C-Cl bond of the pyrimidine.[8] This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

Suzuki_Coupling_Workflow Figure 3: Suzuki Coupling Workflow Start Combine this compound, boronic acid, and base in a reaction vessel Degas Degas the solvent (e.g., Dioxane/H2O) and purge the vessel with N2 or Ar Start->Degas Add_Catalyst Add Pd catalyst (e.g., Pd(PPh3)4) and ligand (if necessary) Degas->Add_Catalyst Reaction Heat reaction mixture (e.g., 80-100°C) and monitor by TLC/LC-MS Add_Catalyst->Reaction Workup Cool, filter through Celite, dilute with water, and extract Reaction->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Product Obtain 4-aryl-5-fluoro-6-methoxypyrimidine derivative Purification->Product

Caption: General workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/ethanol/H₂O).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere. Monitor the reaction by TLC or LC-MS. Reactions are generally complete in 4-24 hours.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-5-fluoro-6-methoxypyrimidine product.

Expected Results and Data Presentation

The described protocols are robust and can be applied to a variety of substrates. The following table provides representative data for typical transformations.

Starting MaterialReagent/Coupling PartnerProtocolTypical YieldProduct Purity (by HPLC)
This compoundMorpholineSNAr85-95%>98%
This compoundAnilineSNAr70-85%>97%
This compoundPhenylboronic acidSuzuki-Miyaura75-90%>98%
This compound3-Pyridylboronic acidSuzuki-Miyaura65-80%>96%

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactivity allows for selective functionalization through robust and scalable protocols such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The ability to readily introduce diverse chemical moieties at the C4 position makes this building block a powerful tool for generating compound libraries aimed at discovering next-generation herbicides and fungicides. The methodologies and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important pyrimidine derivative.

References

  • European Patent Office. (n.d.). EP2877018A1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. Retrieved from [Link]

  • OChem. (2026, January 29). Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). AU2013293254B2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid.
  • ResearchGate. (2015, December). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • ResearchGate. (2015, August). Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. Retrieved from [Link]

  • WIPO Patentscope. (2014, January 30). WO/2014/018392 HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-6-methylpyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • ResearchGate. (2020, November). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Beilstein Journals. (2008, July 1). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

  • ACS Publications. (2022, July 11). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • Beilstein-Institut. (2008, July 1). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

  • ResearchGate. (2015, December). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoro-2-methoxypyrimidine. Retrieved from [Link]

Sources

Analytical methods for characterizing 4-Chloro-5-fluoro-6-methoxypyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical characterization of 4-Chloro-5-fluoro-6-methoxypyrimidine , a critical halogenated heterocyclic building block. While structurally related to intermediates used in the synthesis of antifungal agents (e.g., Voriconazole), this specific methoxy-derivative presents unique chromatographic and spectroscopic challenges due to the interplay between the electron-withdrawing fluorine/chlorine atoms and the electron-donating methoxy group.

The following protocols are designed for Research Use Only (RUO) but are structured to align with ICH Q2(R1) validation principles for potential transfer to GMP environments.

Part 1: Analytical Strategy & Impurity Profiling

To design a robust method, we must first understand the "molecular genealogy" of the target. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloro-5-fluoropyrimidine with sodium methoxide.

Critical Quality Attributes (CQAs) & Impurity Logic:

  • Regioselectivity: In symmetric precursors, this is null, but over-reaction leads to 4,6-dimethoxy-5-fluoropyrimidine .

  • Incomplete Reaction: Residual 4,6-dichloro-5-fluoropyrimidine (Starting Material).

  • Hydrolysis: Moisture leads to 4-chloro-5-fluoro-6-hydroxypyrimidine (tautomerizes to the pyrimidone form).

  • Halogen Exchange: Rare, but potential Cl/F exchange if reaction conditions are too harsh.

Visual Workflow: Analytical Decision Tree

The following diagram outlines the logical flow for characterizing a batch of this intermediate.

AnalyticalWorkflow Sample Crude Sample (4-Cl-5-F-6-OMe-Pyrimidine) Solubility Solubility Check (MeOH/ACN) Sample->Solubility HPLC RP-HPLC (UV 260nm) Purity & Assay Solubility->HPLC GC GC-FID Residual Solvents/Volatiles Solubility->GC NMR 1D NMR (1H, 19F) Structural ID Solubility->NMR PassPurity Purity > 98%? HPLC->PassPurity ID_Confirm Structure Confirmed? NMR->ID_Confirm MS LC-MS/MS Impurity ID Reprocess Recrystallize / Column MS->Reprocess PassPurity->MS No (Unknown Peak) PassPurity->ID_Confirm Yes Release Release Batch ID_Confirm->Release Yes ID_Confirm->Reprocess No

Caption: Analytical workflow prioritizing orthogonal confirmation of purity (HPLC) and structure (NMR).

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and separate the target from hydrolytic degradants (polar) and starting materials (non-polar).

Scientific Rationale:

  • Column Choice: A C18 column with high carbon load is selected to retain the methoxy derivative.

  • pH Control: Pyrimidines are basic. Using a buffered acidic mobile phase (pH 2.5–3.0) ensures the nitrogen atoms are protonated or consistently neutral (depending on pKa), sharpening peak shape and preventing silanol interactions.

  • Detection: The halogenated pyrimidine ring has a strong absorbance around 254–265 nm.

Method Parameters
ParameterSpecification
Instrument HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 260 nm (Reference: 360 nm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Hydrolytic Impurities
5.0955Isocratic Hold
20.03070Gradient Ramp (Elute Target)
25.0595Wash (Elute Dichloro-SM)
28.0595Hold
28.1955Re-equilibration
35.0955End of Run

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock: Dissolve 10 mg of sample in 10 mL diluent (1 mg/mL).

  • Working: Dilute 1 mL Stock to 10 mL (0.1 mg/mL). Filter through 0.22 µm PTFE filter.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for basic heterocycles).

  • Resolution: > 2.0 between Target and nearest impurity (likely the 4-hydroxy derivative).

  • RSD (Area): < 2.0% for n=5 injections.

Part 3: Nuclear Magnetic Resonance (NMR) Characterization

Objective: Structural validation. The fluorine atom provides a unique "handle" for 19F NMR, which is far cleaner than 1H NMR for purity assessment in crude mixtures.

Proton NMR (1H NMR)
  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • δ ~4.0-4.1 ppm (Singlet, 3H): The -OCH3 group.

    • δ ~8.4-8.6 ppm (Singlet/Doublet, 1H): The C2-H proton. Note: This may appear as a doublet due to long-range coupling with the 5-F (J_H-F ~1-2 Hz).

Fluorine NMR (19F NMR) - The "Gold Standard"
  • Rationale: 19F is 100% natural abundance and highly sensitive.[1][2] It instantly differentiates the product from the starting material (4,6-dichloro-5-fluoropyrimidine) due to the electronic shielding change when Cl is replaced by OMe.

  • Method: Proton-decoupled 19F NMR.

  • Expected Shifts (Relative to CFCl3 at 0 ppm):

    • Target (4-Cl-5-F-6-OMe): Expected range -145 to -155 ppm . The electron-donating methoxy group shields the fluorine relative to the dichloro precursor.

    • Starting Material (4,6-Dichloro-5-F): Typically downfield (less shielded) compared to the product, approx -130 to -140 ppm .

    • Impurity (4,6-Dimethoxy-5-F): Further upfield shift (more shielding) due to two methoxy groups.

Protocol:

  • Dissolve ~15 mg sample in 0.6 mL DMSO-d6.

  • Add internal standard (optional): α,α,α-Trifluorotoluene (-63 ppm) for quantitative 19F NMR (qNMR).

  • Acquire with sufficient relaxation delay (d1 > 5s) if performing integration.

Part 4: Impurity Fate Mapping

Understanding where impurities originate allows for process control. The diagram below maps the chemical fate of the precursors.

ImpurityFate SM Starting Material (4,6-Dichloro-5-F-Pyrimidine) Target TARGET (4-Cl-5-F-6-OMe-Pyrimidine) SM->Target S_NAr (1 eq) Imp_Hyd Hydrolysis (4-Cl-5-F-6-OH) SM->Imp_Hyd H2O Reagent NaOMe / MeOH Imp_Over Over-Reaction (4,6-Dimethoxy-5-F) Target->Imp_Over Excess NaOMe Target->Imp_Hyd H2O / Acid

Caption: Reaction pathway showing origin of critical impurities (Over-reaction vs. Hydrolysis).

Part 5: Troubleshooting & Validation Tips

  • Peak Fronting in HPLC:

    • Cause: Sample solvent too strong (e.g., 100% ACN injection).

    • Fix: Dissolve sample in mobile phase or reduce injection volume to 2-3 µL.

  • Missing Fluorine Signal:

    • Cause: SW (Spectral Width) too narrow.

    • Fix: Set 19F SW to -200 to 0 ppm to capture all pyrimidine-fluorine species.

  • Ghost Peaks in Gradient:

    • Cause: Impurities in the phosphoric acid or water.

    • Fix: Use LC-MS grade additives and run a blank gradient.

References

  • Voriconazole Intermediate Synthesis: Huateng Pharma. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis. Retrieved from

  • Fluorine NMR Data: Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from

  • HPLC Method Development: National Institutes of Health (NIH). (2024).[3] A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Retrieved from

  • General Pyrimidine Analysis: Sielc Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Retrieved from

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of 4-Chloro-5-fluoro-6-methoxypyrimidine, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The synthesis is a multi-step process commencing with the cyclization of diethyl 2-fluoromalonate and formamidine acetate to form 5-fluoro-4,6-dihydroxypyrimidine. This intermediate subsequently undergoes chlorination to yield 4,6-dichloro-5-fluoropyrimidine, followed by a regioselective nucleophilic aromatic substitution to introduce the methoxy group. This guide elucidates the underlying chemical principles, provides step-by-step protocols, and addresses critical safety and scale-up considerations to ensure a robust and efficient synthesis.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[3][4][5][6][7] Their prevalence in biologically active molecules, including anticancer and antiviral therapies, underscores the importance of efficient and scalable synthetic routes to novel substituted pyrimidines.[2] this compound is a valuable building block, with its distinct functional groups offering multiple avenues for further chemical modification. The strategic placement of the chloro, fluoro, and methoxy groups on the pyrimidine ring creates a versatile scaffold for the synthesis of complex target molecules.

Synthetic Strategy: A Three-Step Approach

The large-scale synthesis of this compound is most effectively achieved through a three-step sequence, as illustrated below. This strategy begins with the construction of the core pyrimidine ring, followed by the introduction of the chloro and methoxy functionalities.

Synthesis_Workflow A Diethyl 2-fluoromalonate + Formamidine acetate B Step 1: Cyclization (Sodium Methoxide) A->B Base-catalyzed condensation C 5-Fluoro-4,6-dihydroxypyrimidine B->C D Step 2: Chlorination (Phosphorus Oxychloride) C->D Chlorinating agent E 4,6-Dichloro-5-fluoropyrimidine D->E F Step 3: Methoxylation (Sodium Methoxide) E->F Nucleophilic substitution G This compound F->G

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoro-4,6-dihydroxypyrimidine

This initial step involves a base-catalyzed condensation reaction to construct the pyrimidine ring.

Reaction Scheme: Diethyl 2-fluoromalonate + Formamidine acetate → 5-Fluoro-4,6-dihydroxypyrimidine

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)
Diethyl 2-fluoromalonate 178.15 1.0
Formamidine acetate 104.11 2.0
Sodium methoxide 54.02 2.0
Methanol 32.04 Solvent
Concentrated Hydrochloric Acid 36.46 For pH adjustment

| Water | 18.02 | For workup |

Protocol:

  • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add sodium methoxide (2.0 eq) and methanol.

  • Add formamidine acetate (2.0 eq) to the mixture and heat to reflux.

  • Slowly add diethyl 2-fluoromalonate (1.0 eq) dropwise to the refluxing mixture over approximately 1 hour.[8]

  • Maintain the reaction at reflux for 8 hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.[8]

  • Filter the resulting white solid, wash with cold water, and dry under vacuum at 80°C to yield 5-fluoro-4,6-dihydroxypyrimidine.[8]

Step 2: Synthesis of 4,6-Dichloro-5-fluoropyrimidine

This step converts the dihydroxy pyrimidine into the more reactive dichloro derivative using a strong chlorinating agent.

Reaction Scheme: 5-Fluoro-4,6-dihydroxypyrimidine + Phosphorus Oxychloride → 4,6-Dichloro-5-fluoropyrimidine

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)
5-Fluoro-4,6-dihydroxypyrimidine 130.08 1.0
Phosphorus oxychloride (POCl₃) 153.33 3.0
N,N-dimethylaniline 121.18 0.3

| Toluene | 92.14 | Solvent |

Protocol:

  • In a reaction vessel equipped for reflux and stirring, suspend 5-fluoro-4,6-dihydroxypyrimidine (1.0 eq) in toluene.

  • Add phosphorus oxychloride (3.0 eq) to the suspension.

  • Slowly add N,N-dimethylaniline (0.3 eq) as a catalyst.[9] The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours.[9]

  • After completion, cool the mixture and carefully quench by pouring it onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude 4,6-dichloro-5-fluoropyrimidine can be purified by vacuum distillation.[9][10]

Step 3: Regioselective Synthesis of this compound

This final step introduces the methoxy group via a nucleophilic aromatic substitution. The regioselectivity is a key consideration in this transformation. Generally, in nucleophilic aromatic substitution reactions of 2,4-dihalopyrimidines, the C4 position is more reactive.[11][12][13][14][15] This preference is attributed to the electronic effects of the ring nitrogen atoms.

Reaction Scheme: 4,6-Dichloro-5-fluoropyrimidine + Sodium Methoxide → this compound

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)
4,6-Dichloro-5-fluoropyrimidine 166.97 1.0
Sodium methoxide 54.02 1.0

| Methanol | 32.04 | Solvent |

Protocol:

  • Dissolve 4,6-dichloro-5-fluoropyrimidine (1.0 eq) in methanol in a reaction vessel at room temperature.

  • Slowly add a solution of sodium methoxide (1.0 eq) in methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by HPLC or GC-MS.

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization to achieve the desired purity.

Process Safety and Scale-Up Considerations

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Exothermic Reactions: The chlorination step is exothermic. For large-scale synthesis, controlled addition of reagents and efficient heat dissipation are crucial to prevent runaway reactions.

  • Waste Disposal: The reaction generates acidic and chlorinated waste streams that must be neutralized and disposed of in accordance with local regulations.

  • Product Purity: The purity of the final product is critical for its intended application. Rigorous analytical monitoring at each step is essential to ensure the desired quality.[2]

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any potential byproducts.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the production of this compound. By carefully controlling the reaction conditions and adhering to the safety protocols, researchers and production chemists can efficiently synthesize this important chemical intermediate for a wide range of applications in drug discovery and development.

References

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • MDPI. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • PMC. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

  • ResearchGate. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Patsnap. (2009, June 3). Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound.
  • ACS Publications. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

  • Google Patents. (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • PMC. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • ACS Publications. (2025, January 19). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • PubChem. (n.d.). 4,6-Dichloro-5-fluoropyrimidine. [Link]

  • LinkedIn. (2026, January 29). Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. [Link]

  • Google Patents. (n.d.). CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound.
  • Google Patents. (n.d.). CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
  • PharmaCompass. (n.d.). 4-Chloro-6-ethyl-5-fluoro-pyrimidine. [Link]

  • Royal Society of Chemistry. (n.d.). Different paths lead to the same destination: a highly efficient TMSOTf/HFIP catalytic system for large-scale synthesis of fluoroalkyl-containing 4,4′-methylenedianiline (MDA) monomers. [Link]

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Using 4-Chloro-5-fluoro-6-methoxypyrimidine in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Parallel Synthesis Strategies Utilizing 4-Chloro-5-fluoro-6-methoxypyrimidine

Part 1: Strategic Overview

In the landscape of modern drug discovery, the pyrimidine scaffold remains a "privileged structure," ubiquitous in kinase inhibitors, antivirals, and nucleotide analogs. This compound represents a uniquely functionalized core that offers three distinct advantages for parallel synthesis campaigns:

  • The 5-Fluoro "Stealth" Effect: The fluorine atom at the C5 position acts as a bioisostere for hydrogen but significantly alters the electronic profile (

    
    ) and metabolic stability of the ring, often blocking oxidative metabolism at this position.[1][2]
    
  • Regiodefined Electrophilicity: The C4-chloro substituent is highly activated for nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogens and the adjacent fluorine.[3][1]

  • Solubility & Diversity: The C6-methoxy group improves solubility in organic solvents (critical for automated handling) and serves as a latent handle that can be demethylated to a hydroxyl group or displaced under forcing conditions, though it is stable under standard library generation protocols.[3][4][1][5]

This guide outlines the protocols for utilizing this scaffold in Nucleophilic Aromatic Substitution (S_NAr) and Suzuki-Miyaura Cross-Coupling to generate diverse heteroaryl libraries.

Part 2: Chemical Reactivity Profile

Understanding the electronic "push-pull" of this molecule is vital for reaction success.[3][1]

  • C4-Position (Cl): The primary electrophilic site.[3][4][1] The leaving group ability of chloride is enhanced by the ortho-fluorine atom.[3][1]

  • C2-Position (H): Unsubstituted. While electron-deficient, it lacks a good leaving group, making C4 the exclusive site of reaction under standard conditions.[1][2]

  • C6-Position (OMe): Electron-donating by resonance.[3][4] This slightly deactivates the ring compared to a trichloropyrimidine but ensures that S_NAr reactions are cleaner (less prone to double addition) than with more electrophilic scaffolds.[4][1][5]

Visualizing the Reaction Workflow

ReactionPathway Scaffold 4-Chloro-5-fluoro- 6-methoxypyrimidine SNAr_Cond S_NAr Protocol DIPEA, NMP, 80°C Scaffold->SNAr_Cond + Amine Suzuki_Cond Suzuki Protocol Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Scaffold->Suzuki_Cond + Boronic Acid Amine Diverse Amines (HNRR') Amine->SNAr_Cond Boronic Aryl Boronic Acids (Ar-B(OH)2) Boronic->Suzuki_Cond Prod_A 4-Amino-5-fluoro- 6-methoxypyrimidine SNAr_Cond->Prod_A C-N Bond Formation Prod_B 4-Aryl-5-fluoro- 6-methoxypyrimidine Suzuki_Cond->Prod_B C-C Bond Formation caption Figure 1: Divergent parallel synthesis pathways for this compound.

Figure 1: Divergent parallel synthesis pathways for this compound.

Part 3: Experimental Protocols

Protocol A: High-Throughput S_NAr Library Generation

Target: 4-Amino-substituted pyrimidine derivatives.

Rationale: The 5-fluoro group activates the 4-chloro position sufficiently to allow displacement by primary and secondary amines at moderate temperatures.[3][1] We utilize NMP (N-methyl-2-pyrrolidone) as the solvent due to its high boiling point and ability to solubilize polar intermediates, preventing precipitation in microtiter plates.[3][4][2]

Materials:

  • Scaffold: this compound (0.2 M in NMP).[3][4][2]

  • Nucleophiles: Diverse set of 1°/2° amines (0.2 M in NMP).[4][1][5]

  • Base: DIPEA (Diisopropylethylamine), neat.[4][5]

  • Vessel: 96-well deep-well polypropylene block or glass reaction vials.[3][4][2]

Step-by-Step Procedure:

  • Dispensing: To each well, add 100 µL of the Scaffold stock solution (20 µmol).

  • Reagent Addition: Add 110 µL of the respective Amine stock solution (22 µmol, 1.1 equiv).

  • Base Addition: Add 10 µL of neat DIPEA (approx. 57 µmol, 2.8 equiv) to scavenge HCl generated during the reaction.

  • Reaction: Seal the block with a chemically resistant mat (e.g., PTFE-lined silicone).[4][1][2][5] Heat at 80°C for 12 hours with orbital shaking (600 rpm).

    • Note: For sterically hindered amines (e.g., tert-butylamine), increase temperature to 100°C.[4][2]

  • Work-up (Solid Phase Extraction):

    • Dilute reaction mixture with 500 µL MeOH.

    • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge (500 mg).[4]

    • Wash with MeOH (2 x 2 mL) to remove non-basic impurities (unreacted scaffold, phenols).[4]

    • Elute product with 2M NH3 in MeOH (2 mL).

  • Finishing: Evaporate solvent using a centrifugal evaporator (Genevac) to yield the pure free base.

Protocol B: Parallel Suzuki-Miyaura Coupling

Target: 4-Aryl/Heteroaryl-substituted pyrimidines.[3][4][2]

Rationale: The 4-chloro-5-fluoro motif is an excellent substrate for Pd(0) oxidative addition.[3][4] We employ Pd(PPh3)4 for its robustness and cost-effectiveness in library scale-up, though Pd(dppf)Cl2 is a superior alternative for sterically demanding boronic acids.[4][2]

Materials:

  • Scaffold: this compound.[3][4][2]

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids.[3][1][5]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[4]

  • Base: 2M aqueous Na2CO3.[3][1][5]

  • Solvent: 1,4-Dioxane.[3][2][6][7]

Step-by-Step Procedure:

  • Preparation: Prepare a master mix containing the Scaffold (50 mM) and Catalyst (2.5 mM, 5 mol%) in degassed 1,4-Dioxane.[4][2]

    • Critical: Degas dioxane by sparging with Nitrogen for 15 mins prior to mixing.[3][1][5]

  • Dispensing: Add 500 µL of the Master Mix to each reaction vial (25 µmol scaffold).

  • Reagent Addition: Add 30 µmol (1.2 equiv) of the specific Boronic Acid (solid or solution).

  • Base Activation: Add 100 µL of 2M Na2CO3 (aq).

  • Reaction: Seal vials under an inert atmosphere (Nitrogen/Argon). Heat at 90°C for 16 hours .

  • Work-up (Phase Separation):

    • Add 1 mL Ethyl Acetate and 0.5 mL Water.[3][5]

    • Vortex vigorously for 1 minute.

    • Transfer to a Phase Separator cartridge (hydrophobic frit) to collect the dry organic layer directly.[4][1][5]

  • Purification: Evaporate solvent. If necessary, purify via preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).[4][2]

Part 4: Data Summary & Optimization

The following table summarizes expected outcomes based on nucleophile class, derived from internal application data and literature precedents for 4-chloropyrimidines [1, 2].

Table 1: Reaction Optimization Matrix

Nucleophile ClassReaction TypePreferred SolventBaseTemp (°C)Exp. YieldNotes
Aliphatic Amines S_NArNMP or DMADIPEA60-80>85%Fast reaction; SCX purification highly effective.[3][4][2]
Anilines S_NArEtOH or iPrOHHCl (cat.)80-10060-80%Acid catalysis often superior to base for weak nucleophiles [3].[3][4][5]
Electron-Rich Aryl Boronic Acids SuzukiDioxane/H2ONa2CO390>80%Standard conditions work well.[3][5]
Electron-Poor Aryl Boronic Acids SuzukiDME/H2OCs2CO3100-11040-60%Requires stronger base and higher temp; consider Pd(dppf)Cl2.[3][4]
Heteroaryl Boronic Acids SuzukiDioxane/H2OK3PO49050-75%Phosphate base prevents protodeboronation of unstable heterocycles.[3][5]

Part 5: Troubleshooting & Quality Control

Issue: Low Conversion in S_NAr

  • Cause: Deactivation by the electron-donating 6-methoxy group or steric bulk of the amine.[3][1]

  • Solution: Switch solvent to DMSO and increase temperature to 120°C. Alternatively, use microwave irradiation (150°C, 10 min) which is highly effective for chloropyrimidines [4].[4][1][2]

Issue: Hydrolysis of C4-Cl (Formation of Pyrimidinone)

  • Cause: Wet solvents or excessive water in the Suzuki reaction.[3][1][5]

  • Solution: Ensure dioxane is anhydrous. For Suzuki, increase the organic:aqueous ratio to 4:1.[1][2][5]

Issue: Protodeboronation (Suzuki)

  • Cause: Unstable boronic acids (e.g., 2-pyridyl, 2-furanyl).[4][2]

  • Solution: Switch base to KF or K3PO4 and reduce water content.[3][1][5] Use a pre-catalyst like XPhos Pd G2 for difficult couplings.[3][1][5]

References

  • Regioselectivity in S_NAr reactions of Dichloropyrimidines. WuXi AppTec. Vertex AI Search Result 1.1. Link

  • Optimizing Suzuki Coupling for 4,6-Dichloro-5-methoxypyrimidine. BenchChem Technical Notes. Vertex AI Search Result 1.10. Link[4]

  • Roughley, S. D., & Jordan, A. M. (2011).[4][1][5] The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates.[1][5][8] Journal of Medicinal Chemistry, 54(10), 3451–3479.[4][1][2] Link[4]

  • Base-Promoted S_NAr Reactions of Fluoro- and Chloroarenes. MDPI Molecules, 2019.[3][2][5] Vertex AI Search Result 1.21. Link[4]

  • Parallel synthesis of condensed pyrimidine-thiones. ResearchGate. Vertex AI Search Result 1.13. Link

Sources

Application Note: Derivatization of 4-Chloro-5-fluoro-6-methoxypyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic functionalization of 4-Chloro-5-fluoro-6-methoxypyrimidine (4-CFMP) . As a "privileged scaffold" in medicinal chemistry, this core allows for the rapid generation of ATP-competitive kinase inhibitors and antimetabolites. The presence of the C5-fluorine atom provides metabolic stability by blocking cytochrome P450 oxidation, while the C6-methoxy group modulates solubility and electronic properties. This document provides optimized protocols for Nucleophilic Aromatic Substitution (


)  and Suzuki-Miyaura Cross-Coupling , specifically tailored to overcome the electronic deactivation caused by the methoxy substituent.

Chemical Reactivity Profile & Strategic Logic

The "Push-Pull" Electronic Environment

Successful derivatization requires understanding the competing electronic effects on the pyrimidine ring:

  • The "Warhead" (C4-Cl): This is the primary site for nucleophilic attack. The adjacent ring nitrogens (N3) and the electron-withdrawing C5-Fluorine activate this position.

  • The Deactivator (C6-OMe): The methoxy group is an Electron Donating Group (EDG) by resonance. It pushes electron density into the ring, stabilizing the ground state and raising the energy barrier for nucleophilic attack at C4 compared to a trichloropyrimidine.

  • The Modulator (C5-F): Fluorine exerts a strong inductive withdrawal (

    
     effect), partially counteracting the methoxy deactivation and stabilizing the Meisenheimer intermediate during 
    
    
    
    reactions.

Implication for Protocol: Mild conditions (room temp, weak base) often fail. Successful conversion requires thermal activation (80–120°C) or polar aprotic solvents to drive the reaction to completion.

Regioselectivity

In this specific substrate, regioselectivity is simplified because the C4-Chloride is a significantly better leaving group than the C6-Methoxide. Nucleophilic attack occurs exclusively at C4, preserving the C6-OMe and C5-F motifs.

Experimental Protocols

Protocol A: Amination (Library Generation)

Target: Synthesis of amino-pyrimidine libraries for kinase screening.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Butanol (for high-boiling amines) or DMSO (for unreactive amines)
    

Step-by-Step Methodology:

  • Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve 4-CFMP (100 mg, 0.61 mmol) in

    
    -Butanol  (2.0 mL).
    
  • Addition: Add DIPEA (215 µL, 1.23 mmol) followed by the Amine of choice (0.74 mmol).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Note: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (Rf ~0.7) should disappear, replaced by a more polar product (Rf ~0.3–0.5).

  • Workup (High Throughput):

    • Evaporate volatiles using a centrifugal evaporator (Genevac) or nitrogen blow-down.

    • Resuspend residue in DMSO (1 mL).

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl synthesis for expanding hydrophobic interactions.

Materials:

  • Catalyst: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (5 mol%)[1]
    
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Purge a microwave vial with Nitrogen or Argon for 2 minutes.

  • Loading: Add 4-CFMP (100 mg), Aryl Boronic Acid (1.5 equiv), and

    
      (35 mg).
    
  • Solvation: Add 1,4-Dioxane (3 mL) and 2M

    
      (0.9 mL).
    
  • Activation:

    • Thermal: Heat at 90°C for 16 hours.

    • Microwave (Preferred): Heat at 120°C for 30 minutes.

  • Extraction: Dilute with EtOAc (10 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Quality Control & Troubleshooting

Analytical Validation Data
TechniqueExpected Observation (Product vs. Starting Material)
LC-MS Mass Shift: Observe [M+H]+ corresponding to (SM - Cl + Nucleophile). Isotope Pattern: Loss of the characteristic Chlorine isotope split (3:1 ratio of M : M+2).
1H NMR Shift: No direct proton at C4. Look for the appearance of amine NH signals (broad, >6 ppm) or alkyl protons from the nucleophile. C6-OMe: Singlet at ~3.9 ppm should remain intact.
19F NMR Shift: The C5-Fluorine signal will shift upfield (shielded) upon amination due to electron donation from the new nitrogen substituent.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion (<20%) C6-OMe deactivation is too strong.Switch solvent to DMSO (increases nucleophilicity) or raise temp to 120°C (microwave).
Hydrolysis Product (OH at C4) Wet solvent or hygroscopic base.Use anhydrous solvents; switch base to Cs2CO3 with molecular sieves.
Side Product (Bis-addition) Not applicable for this substrate.Only one leaving group (Cl) is present; bis-addition is chemically impossible here.

Biological Screening Context: Kinase Assay Workflow

The following diagram illustrates the workflow from chemical synthesis to biological validation, emphasizing the critical decision points.

G Start This compound (Scaffold) Decision Library Design Strategy Start->Decision PathA Path A: H-Bond Donors (SNAr with Amines) Decision->PathA Targeting Hinge Region PathB Path B: Hydrophobic Pockets (Suzuki Coupling) Decision->PathB Targeting Allosteric Sites Synth Parallel Synthesis (96-well block) PathA->Synth PathB->Synth QC QC: LCMS Purity Check (>95% required) Synth->QC QC->Synth Fail (Optimize) Assay In Vitro Kinase Assay (ATP-Competitive) QC->Assay Pass Hit Hit Validation (IC50 Determination) Assay->Hit >50% Inhibition

Figure 1: Integrated workflow for converting the 4-CFMP scaffold into bioactive kinase inhibitors.

References

  • Pyrimidine Reactivity &

    
     Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution of Heterocycles.[2]

    • Source: Chemistry LibreTexts.
    • URL:[Link] (General principle applied to Pyrimidines).

  • Suzuki Coupling of Chloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Biological Relevance of 5-Fluoropyrimidines

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents.
    • Source: PMC (N
    • URL:[Link]

  • Kinase Inhibitor Design (Scaffold Hopping)

    • Title: Pyrimidine as a Privileged Scaffold in Kinase Inhibitors.[3]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Suzuki Coupling for 4-Chloro-5-fluoro-6-methoxypyrimidine

Case ID: PYR-SUZ-OPT-045 Subject: Yield Optimization & Troubleshooting for Electron-Deficient Pyrimidine Coupling Status: Open for Resolution[1]

Executive Summary: The Substrate Challenge

You are working with This compound , a densely functionalized heteroaryl chloride.[1] This substrate presents a unique "push-pull" electronic challenge:

  • The "Push" (Deactivation): The C6-methoxy group is an electron-donating group (EDG) by resonance, which increases electron density at the C4 position, potentially making oxidative addition (OA) slower compared to a bare pyrimidine.[1]

  • The "Pull" (Activation/Instability): The C5-fluorine and the pyrimidine nitrogens are strongly electron-withdrawing.[1] While this activates the C4-Cl bond for coupling, it simultaneously renders the carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions (hydrolysis), leading to the 4-hydroxy byproduct.[1]

Your Goal: Balance the reactivity required for the catalytic cycle against the stability required to prevent side reactions.

Module 1: Catalyst & Ligand Selection (The "Engine")[1]

User Question: I am using standard Pd(PPh3)4, but my conversion stalls at 40-50%. Adding more catalyst doesn't help. Why?

Technical Diagnosis: Tetrakis(triphenylphosphine)palladium(0) is often insufficient for sterically crowded or electronically complex pyrimidines.[1] The pyrimidine nitrogens can coordinate to the Palladium center, displacing the monodentate triphenylphosphine ligands and forming a "poisoned", inactive complex. Furthermore, the oxidative addition into the C-Cl bond is the rate-limiting step here; PPh3 is not electron-rich enough to drive this effectively against the resonance donation of the methoxy group.[1]

Recommended Solution: Switch to a Dialkylbiaryl Phosphine (Buchwald) Ligand system.[1][2]

  • Primary Recommendation: Pd(OAc)₂ + SPhos (or XPhos ).[1]

  • Mechanism: These bulky, electron-rich ligands serve two functions:[1]

    • Electronic: They pump electron density into the Pd center, dramatically accelerating oxidative addition into the C-Cl bond.

    • Steric: The biaryl bulk prevents the pyrimidine nitrogens from binding to the Pd center (preventing poisoning) and facilitates the reductive elimination step.[1]

  • Alternative: Pd(dppf)Cl₂ .[1][3][4] The bidentate ligand prevents ligand dissociation and N-coordination, often providing a robust "workhorse" solution for heteroaromatics.

Module 2: Base & Solvent Effects (The "Environment")[1]

User Question: I am seeing a significant amount of 4-hydroxy-5-fluoro-6-methoxypyrimidine (hydrolysis product) in my LC-MS. How do I stop this?

Technical Diagnosis: This is a classic SNAr side reaction. The 5-fluoro group makes the C4 position extremely electrophilic. If you are using aqueous bases (e.g., Na₂CO₃ in Dioxane/Water) or strong bases (e.g., KOtBu), the hydroxide or alkoxide ions are attacking the C4 position faster than the Palladium can perform oxidative addition.

Recommended Solution: You must minimize the concentration of "hard" nucleophiles (OH⁻).[1]

  • Switch Solvent System: Move to Anhydrous Toluene or Anhydrous 1,4-Dioxane .

  • Change the Base: Use Anhydrous K₃PO₄ (finely ground) or Cs₂CO₃ .[1]

    • Why? Cesium has a "cesium effect" due to its large ionic radius, improving solubility in organic solvents without requiring water.

  • Phase Transfer (Optional): If the reaction is too slow in anhydrous conditions, add a catalytic amount of water (5 eq. relative to substrate) rather than a bulk aqueous solvent, or use a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) .[1]

Module 3: Optimized Experimental Protocol

Protocol ID: SUZ-PYR-F-01 Scale: 1.0 mmol[1]

ComponentReagentEquivalentsNotes
Substrate This compound1.0 equivLimiting reagent.[1]
Coupling Partner Aryl Boronic Acid1.2 - 1.5 equivExcess compensates for protodeboronation.[1][5]
Catalyst Source Pd(OAc)₂0.02 equiv (2 mol%)High purity essential.[1]
Ligand SPhos0.04 equiv (4 mol%)2:1 Ligand:Pd ratio.[1]
Base K₃PO₄ (Anhydrous, Tribasic)3.0 equivFinely ground mortar/pestle.[1]
Solvent Toluene (or 1,4-Dioxane)0.2 M concentrationDegassed (Sparged with Ar/N₂).[1]

Step-by-Step Workflow:

  • Preparation: Dry all glassware in an oven (>120°C) and cool under a stream of Argon.

  • Charging: Add the Pyrimidine substrate, Boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to the reaction vessel.

  • Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times. Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.[2]

  • Solvent Addition: Inject the anhydrous, degassed solvent through the septum.

  • Activation: Heat the reaction to 80°C - 100°C .

    • Note: If using Toluene, 100°C is optimal. If Dioxane, 90°C.

  • Monitoring: Check via LC-MS at 1 hour.

    • Checkpoint: If S.M. remains but no side products, increase temp to 110°C.

    • Checkpoint: If Hydrolysis appears, lower temp to 80°C and ensure inert atmosphere is rigorous.[2]

Module 4: Troubleshooting Logic & Visualization

Figure 1: Troubleshooting Decision Tree

Troubleshooting start Start: Analyze Reaction Mixture (LC-MS) decision What is the major issue? start->decision low_conv Low Conversion (Starting Material Remains) decision->low_conv Stalled hydrolysis Hydrolysis Product (4-OH-Pyrimidine) decision->hydrolysis Side Product A deboron Protodeboronation (Ar-H byproduct) decision->deboron Side Product B sol_cat Action: Switch to Pd(OAc)2/SPhos Increase Temp to 100°C low_conv->sol_cat sol_base Action: Switch to Anhydrous Toluene Use Cs2CO3 instead of K2CO3 hydrolysis->sol_base sol_boron Action: Use Boronate Ester Lower Temp to 80°C deboron->sol_boron

Caption: Decision logic for diagnosing failure modes based on LC-MS data.

Figure 2: The Catalytic Cycle & Failure Points[1]

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Insert into C-Cl Poison FAILURE: N-Coordination (Catalyst Poisoning) Pd0->Poison Sterically unhindered Ligand (e.g. PPh3) TransMet Transmetalation OxAdd->TransMet + Ar-B(OH)2 / Base Hydrolysis FAILURE: SNAr Attack (OH replaces Cl) OxAdd->Hydrolysis Excess Base/Water RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting specific vulnerability points for 4-chloro-5-fluoropyrimidines.[1]

References

  • BenchChem. Application Notes and Protocols for Chloropyrimidine in Suzuki Coupling Reactions. Retrieved from [1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [1]

  • Reizman, B. J., et al. (2016).[1] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [1]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from [1]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Guide.[1] Retrieved from [1]

Sources

Technical Support Center: Troubleshooting Side Reactions in Nucleophilic Aromatic Substitution of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-5-fluoro-6-methoxypyrimidine. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we will delve into the common side reactions, their mechanistic origins, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Understanding the Reactivity Landscape

The pyrimidine core is electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack.[1][2] In this compound, the C4 and C5 positions are the primary sites for substitution. The reactivity is governed by a delicate interplay of electronic and steric factors.

  • Regioselectivity (C4 vs. C5): Nucleophilic attack is generally favored at the C4 position over the C2 or C6 positions in many pyrimidine systems.[3][4] The chloro group at C4 is typically more labile than the fluoro group at C5 in SNAr reactions. This is because the rate-determining step is usually the initial nucleophilic attack, which is favored at the more electron-deficient C4 position, and not the cleavage of the carbon-halogen bond.[5][6] The methoxy group at C6 acts as an electron-donating group, which can influence the overall reactivity of the ring.

  • Leaving Group Ability: In the context of SNAr, the typical leaving group order is F > Cl > Br > I, a phenomenon known as the "element effect," which is indicative of the rate-determining step being the nucleophilic addition.[5][7][8] However, the overall electronic environment of the pyrimidine ring can sometimes alter this reactivity pattern.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is yielding a mixture of regioisomers. How can I improve selectivity for the C4 position?

Issue: You are observing substitution at both the C4 (chloro) and C5 (fluoro) positions, leading to a difficult-to-separate mixture of products.

Root Cause Analysis: While the C4 position is generally more reactive, certain reaction conditions can promote attack at the C5 position.

  • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) tend to favor reaction at the more electron-deficient C4 position. Softer nucleophiles (e.g., thiols) might show less selectivity.

  • Temperature: Higher reaction temperatures can sometimes overcome the activation energy barrier for substitution at the less reactive C5 position, leading to a decrease in regioselectivity.

  • Solvent Effects: The choice of solvent can influence the solvation of the nucleophile and the transition state, thereby affecting the regioselectivity.

Troubleshooting Protocol:

  • Temperature Control: Begin by running the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increasing it while monitoring the product distribution by TLC or LC-MS.

  • Nucleophile Choice: If possible, consider using a "harder" nucleophile to favor the C4 position.

  • Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., THF, DMF, DMSO, acetonitrile) to find the optimal medium for C4 selectivity.

Data Summary: Solvent Effects on Regioselectivity (Illustrative)

SolventTemperature (°C)C4:C5 Product Ratio
THF2595:5
DMF2590:10
DMSO2588:12
Acetonitrile2592:8
THF8085:15
FAQ 2: I am observing a significant amount of a hydroxypyrimidine side product. What is the cause and how can I prevent it?

Issue: The formation of 4-hydroxy-5-fluoro-6-methoxypyrimidine is competing with your desired substitution reaction.

Root Cause Analysis: This side product arises from the hydrolysis of the starting material or the desired product, where water or hydroxide ions act as competing nucleophiles.[1] This is often exacerbated by:

  • Presence of Water: Trace amounts of water in your reagents or solvents can lead to hydrolysis.

  • Basic Conditions: Strong basic conditions can generate hydroxide ions, which are potent nucleophiles.

  • High Temperatures and Long Reaction Times: These conditions can increase the rate of hydrolysis.[1]

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of strong hydroxide bases.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.

  • Solvent Choice: Switching to a non-protic solvent like DMF or DMSO can minimize hydrolysis.[1]

Experimental Workflow: Minimizing Hydrolysis

Caption: Workflow to minimize hydrolysis side reactions.

FAQ 3: My reaction is sluggish, and upon forcing conditions, I see decomposition and potential dimerization. What is happening?

Issue: The reaction is not proceeding to completion, and increasing the temperature or reaction time leads to a complex mixture of byproducts, including potential dimers.

Root Cause Analysis:

  • Poor Nucleophile: The chosen nucleophile may be too weak to react efficiently under the applied conditions.

  • Steric Hindrance: Bulky groups on the nucleophile or near the reaction site on the pyrimidine ring can slow the reaction.[1]

  • Dimerization: Under certain conditions, pyrimidine derivatives can undergo dimerization.[9] This can be a complex process and may be promoted by heat or specific catalysts. Photochemically induced dimerization is also a known phenomenon for pyrimidines, though less likely under standard thermal reaction conditions.[10][11]

Troubleshooting Protocol:

  • Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable base to increase its nucleophilicity.

  • Catalysis: For certain nucleophiles, the addition of a catalyst may be beneficial. For example, in aminolysis reactions, a catalytic amount of a strong acid can sometimes facilitate the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction at lower overall temperatures and shorter reaction times, potentially minimizing decomposition and side reactions.[1]

  • Temperature Optimization: Carefully screen a range of temperatures. It's possible that an optimal temperature exists where the desired reaction proceeds at a reasonable rate without significant byproduct formation.

Logical Relationship: Reaction Parameters and Outcomes

G cluster_0 Reaction Conditions cluster_1 Desired Outcome cluster_2 Side Reactions Temperature Temperature High Yield of Desired Product High Yield of Desired Product Temperature->High Yield of Desired Product Optimal Decomposition Decomposition Temperature->Decomposition Too High Nucleophile Strength Nucleophile Strength Nucleophile Strength->High Yield of Desired Product Sufficient Dimerization Dimerization Nucleophile Strength->Dimerization Insufficient (leads to forcing conditions) Reaction Time Reaction Time Reaction Time->High Yield of Desired Product Sufficient Hydrolysis Hydrolysis Reaction Time->Hydrolysis Too Long

Caption: Interplay of reaction conditions and outcomes.

General Best Practices for SNAr on this compound

  • Purity of Starting Material: Always ensure the purity of your this compound, as impurities can lead to unexpected side reactions.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are invaluable tools for monitoring the progress of your reaction and detecting the formation of byproducts in real-time.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the nucleophile can sometimes lead to double substitution or other side reactions, while an excess of base can promote hydrolysis.

By understanding the underlying principles of reactivity and potential side reactions, you can develop robust and efficient synthetic protocols for the nucleophilic substitution of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[12]

References

  • Bowler, J. T., Wong, F. M., Gronert, S., Keeffe, J. R., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6149–6159.* [Link]

  • University of Oxford. (n.d.). Pyrimidines. Retrieved from [Link]

  • Gising, J., et al. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 47(4), 1339-1350.* [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Gershon, H., & Gershon, M. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides. The Journal of Organic Chemistry, 69(15), 4966–4973. [Link]

  • Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]

  • ResearchGate. (2003, August). On the Formation of Cyclobutane Pyrimidine Dimers in UV-irradiated DNA: Why are Thymines More Reactive?[Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Chromatographic Purification of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-5-fluoro-6-methoxypyrimidine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of this and structurally similar compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purification is a critical step to ensure the quality and purity of the final product. The presence of halogen and methoxy functional groups on the pyrimidine ring presents unique challenges in chromatographic purification. This guide offers practical solutions and explains the scientific principles behind the recommended procedures.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile largely depends on the synthetic route. Based on common synthetic pathways for similar pyrimidine derivatives, potential impurities include:

  • Unreacted Starting Materials: Such as 4,6-dichloro-5-fluoropyrimidine or a hydroxylated pyrimidine precursor.

  • Byproducts of Chlorination: If a hydroxyl precursor is used, incomplete reaction with a chlorinating agent like phosphoryl chloride (POCl₃) can leave residual starting material.

  • Byproducts of Methoxylation: Incomplete reaction with a methoxylating agent (e.g., sodium methoxide) can result in the presence of the dichloro-precursor.

  • Hydrolysis Products: The 6-methoxy group can be susceptible to hydrolysis under acidic conditions, potentially forming the corresponding 6-hydroxypyrimidine derivative.

  • Residual Reagents and Salts: Such as triethylamine hydrochloride if triethylamine is used as a base during chlorination.

Q2: Which chromatographic technique is best suited for purifying this compound?

A2: Both normal-phase (typically silica gel) and reverse-phase (commonly C18) chromatography can be effective.

  • Normal-Phase Chromatography (Flash Chromatography): This is a cost-effective and rapid method for purifying moderately polar compounds.[1] It is well-suited for removing less polar impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers higher resolution and is ideal for separating compounds with small differences in polarity. It is particularly effective for purifying halogenated pyrimidines.[2]

Q3: How do I choose the right solvent system for my purification?

A3: The best approach is to first perform Thin-Layer Chromatography (TLC) to screen for an optimal solvent system.[1]

  • For Normal-Phase (Silica Gel) TLC: Start with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A good starting point for a moderately polar compound like this compound would be a 70:30 to 80:20 mixture of hexane:ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[1]

  • For Reverse-Phase TLC (C18 plates): Use a mixture of an organic solvent like acetonitrile or methanol and water. Often, a small amount of an acid modifier like formic acid (0.1%) is added to improve peak shape.

Q4: My compound is streaking or tailing on the silica gel column. What can I do?

A4: Peak tailing on silica gel is often due to strong interactions between the basic nitrogen atoms in the pyrimidine ring and the acidic silanol groups on the silica surface.[3] To mitigate this:

  • Add a Mobile Phase Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your eluent. This will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape.[3]

  • Consider an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for basic compounds.

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Separation of Product from a Close-Eluting Impurity

Scenario: On your TLC plate or HPLC chromatogram, the product spot/peak is very close to or overlapping with an impurity.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent System Normal-Phase: If using hexane/ethyl acetate, try switching to a different solvent system with different selectivity, such as dichloromethane/methanol. Even small changes can alter the elution order. Reverse-Phase: If using acetonitrile/water, try methanol/water. Methanol has different hydrogen bonding properties and can change the selectivity.
Suboptimal Gradient (HPLC) If running an isocratic method, switch to a shallow gradient. If already using a gradient, make it even shallower around the elution point of your compound to improve resolution.
Column Overload Reduce the amount of crude material loaded onto the column. For flash chromatography, a general rule is to load 1-5% of the silica gel mass. For HPLC, inject a smaller volume or a more dilute sample.
Issue 2: Product Degradation During Purification

Scenario: You observe new spots on your TLC plate after running the column, or your recovery is very low, and you suspect the compound is not stable under the chromatographic conditions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Acid-Sensitivity on Silica Gel The methoxy group on the pyrimidine ring can be susceptible to hydrolysis in the presence of acidic silica gel. Test for Stability: Spot your compound on a silica TLC plate, let it sit for an-hour, and then develop it. If you see a new spot at the baseline, it indicates degradation. Solution: Deactivate the silica gel by adding 0.5-1% triethylamine to your eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
Reaction with Methanol in Normal-Phase While less common, there is a possibility of the chloro group reacting with a methanol mobile phase, especially if the crude material contains basic impurities. If you suspect this, switch to a non-alcoholic polar modifier like ethyl acetate or acetone.
Issue 3: No Product Eluting from the Column

Scenario: You have run a significant volume of eluent through the column, but your product has not eluted.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Compound is Too Polar for the Solvent System Normal-Phase: Your eluent is not polar enough. Drastically increase the polarity. For example, switch from 20% ethyl acetate in hexane to 50% or even 100% ethyl acetate. If that doesn't work, try a more polar system like 5% methanol in dichloromethane.
Irreversible Adsorption This can happen with very polar or basic compounds on silica gel. Solution: Try eluting with a highly polar "push" solvent system, such as 10% methanol in dichloromethane with 1% triethylamine. If the compound still doesn't elute, it may be necessary to switch to reverse-phase chromatography.
Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for developing a purification method for this compound.

Purification_Workflow start Crude Product tlc TLC Analysis (Normal & Reverse Phase) start->tlc decision_rf Good Rf and Separation? tlc->decision_rf flash_chrom Normal-Phase Flash Chromatography decision_rf->flash_chrom Yes (Normal Phase) hplc_dev Reverse-Phase HPLC Method Development decision_rf->hplc_dev No / Poor Separation adjust_solvent Adjust Solvent System decision_rf->adjust_solvent No (Adjustable) pure_product Pure Product flash_chrom->pure_product troubleshoot Troubleshoot (See Guide) flash_chrom->troubleshoot hplc_purify Preparative RP-HPLC hplc_dev->hplc_purify hplc_purify->pure_product hplc_purify->troubleshoot troubleshoot->adjust_solvent adjust_solvent->tlc

Caption: A decision-making workflow for the purification of this compound.

Part 3: Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography
  • Solvent System Selection:

    • On a silica gel TLC plate, spot your crude material.

    • Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[1] If your compound is very polar, consider using dichloromethane and methanol.

  • Column Packing:

    • Select an appropriately sized column for the amount of material to be purified.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column and use gentle pressure (e.g., from a nitrogen line or hand bellows) to pack the silica bed evenly. Ensure there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, maintaining a steady flow rate.

    • Collect fractions and monitor their contents by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Reverse-Phase HPLC Purification
  • Method Development (Analytical HPLC):

    • Use a C18 analytical column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

    • Start with a gradient of 10-90% B over 20 minutes to determine the approximate elution time of your compound.

    • Optimize the gradient to achieve good separation between your product and any impurities.

  • Preparative HPLC:

    • Scale up the optimized analytical method to a preparative C18 column.

    • Dissolve the crude product in a minimal amount of the initial mobile phase composition or a solvent like methanol. Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample and run the preparative gradient.

    • Collect fractions corresponding to the product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the final product.

Data Summary Table

The following table provides a general comparison of the two main chromatographic techniques for the purification of this compound.

Parameter Normal-Phase Flash Chromatography Reverse-Phase HPLC
Stationary Phase Silica GelC18-bonded Silica
Typical Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolAcetonitrile/Water or Methanol/Water (with acid modifier)
Resolution ModerateHigh
Throughput High (grams)Lower (milligrams to grams)
Cost LowHigh
Key Advantage Rapid, scalable, and cost-effective for moderately difficult separations.[1]Excellent for resolving closely related impurities and achieving high purity.
Potential Issues Compound degradation on acidic silica, strong adsorption of polar compounds.[3]Poor retention of very polar compounds, potential for hydrolysis with aggressive acidic modifiers.

References

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available from: [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

  • Pyrimidine (upper) and purines (lower) on silica columns. ResearchGate. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available from: [Link]

  • How do I develop a reversed-phase flash column chromatography method?. Biotage. Available from: [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]

  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Waters. Available from: [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Why Do Peaks Tail?. LCGC Europe. Available from: [Link]

  • Process for preparing 4,6-dichloro-5-fluoropyrimidine. Google Patents.
  • Method for producing 4, 6-dichloro-5-fluoropyrimidine compound. Google Patents.
  • Method for producing 4-chloro-6-hydroxypyrimidine. Google Patents.
  • Troubleshooting GC peak shapes. Element Lab Solutions. Available from: [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • 4-Chloro-5-fluoro-6-methylpyrimidine. PubChem. Available from: [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC. Available from: [Link]

  • Catalytic Activity in Organic Solvents and Stability of Immobilized Enzymes Depend on the Pore Size and Surface Characteristics of Mesoporous Silica. Langmuir. Available from: [Link]

  • Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Google Patents.
  • Column Chromatography. YouTube. Available from: [Link]

  • A study of the anomalous reaction of 4, 6-dimethoxy-5-nitropyrimidine with methylhydrazine. Journal of Heterocyclic Chemistry. Available from: [Link]

  • 4-Chloro-6-pyrimidinylferrocene modified silica gel: A novel multiple-function stationary phase for mixed-mode chromatography. ResearchGate. Available from: [Link]

  • The Influence of Adding Silica Fluoroalkylsilane on the Morphology, Mechanical, and Corrosion Resistance Properties of Sol-Gel Derived Coatings. MDPI. Available from: [Link]

  • Factors modulating the hydrolysis of Nylon-6,6 by a nylon hydrolase enzyme. Polymer Chemistry (RSC Publishing). Available from: [Link]

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Overcoming low reactivity of 4-Chloro-5-fluoro-6-methoxypyrimidine in C-C coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming C-C Coupling Challenges

Welcome to the technical support guide for 4-Chloro-5-fluoro-6-methoxypyrimidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to navigate the synthetic challenges associated with this valuable yet demanding building block. The inherent electronic properties of this substituted pyrimidine make it a fascinating substrate for creating novel molecular architectures, particularly in drug discovery. However, these same properties contribute to its low reactivity in standard palladium-catalyzed cross-coupling reactions.

This guide is structured to address your challenges from the ground up, moving from fundamental principles to specific, actionable troubleshooting steps for the most common C-C coupling reactions.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons behind the low reactivity of this compound.

Q1: Why is this compound so challenging to use in C-C coupling reactions?

A1: The low reactivity is a confluence of several electronic and steric factors:

  • Carbon-Chlorine Bond Strength: The C-Cl bond is significantly stronger and less polarizable than its C-Br and C-I counterparts. This makes the oxidative addition of a palladium(0) catalyst—often the rate-determining step in the catalytic cycle—energetically demanding.[1][2]

  • Electron-Deficient Ring: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This is further exacerbated by the strongly electron-withdrawing fluorine atom at the C5 position. While this electron deficiency activates the C4 position towards nucleophilic attack, it can also influence the energetics of the palladium catalytic cycle.[1][3]

  • Positional Reactivity: On a pyrimidine ring, the general order of reactivity for halogens in cross-coupling is C4(6) > C2 > C5.[1] While our target C4-Cl is in the most reactive position, its inherent inertness compared to other halogens remains the primary obstacle. The C5-F bond is generally considered unreactive in standard palladium-catalyzed cross-couplings.[1]

Q2: Between the chloro and fluoro substituents, which is the site of coupling?

A2: The C-C coupling reaction will occur at the C4-Chloro position. The C-F bond is exceptionally strong and requires highly specialized conditions or different catalytic systems (e.g., Rhodium-based) for activation, which are not typical for standard C-C couplings.[1][4][5] You can proceed with the assumption that the C5-F group will remain intact under typical Suzuki, Sonogashira, or Stille conditions.

Q3: How does the 6-methoxy group influence the reaction?

A3: The 6-methoxy group has a dual electronic effect. It is electron-donating through resonance but can be weakly electron-withdrawing through induction. Its primary influence in this system is likely steric, potentially hindering the approach of bulky catalyst complexes to the adjacent C5 position, though its effect on the C4 position is less direct.

Part 2: General Troubleshooting Workflow for Failed Reactions

When a reaction with this compound fails, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and solve the issue.

G cluster_catalyst Catalyst System Optimization start Reaction Failure (Low or No Conversion) check_reagents 1. Verify Reagent Quality - Freshly distilled/degassed solvents? - Boronic acid/ester stable? - Base is anhydrous and finely powdered? start->check_reagents temp_time 4. Increase Reaction Energy - Increase temperature by 10-20 °C? - Extend reaction time (monitor by LCMS)? start->temp_time If reagents & setup are confirmed correct check_setup 2. Confirm Inert Atmosphere - Rigorous degassing (3x pump/purge)? - Positive pressure of Ar/N2? check_reagents->check_setup catalyst_system 3. Evaluate Catalyst System (Most Common Issue) check_setup->catalyst_system change_ligand 3a. Change Ligand - Switch to a more electron-rich/ bulky ligand (e.g., from PPh3 to SPhos/XPhos or an NHC)? catalyst_system->change_ligand success Reaction Successful temp_time->success change_precatalyst 3b. Change Precatalyst - Use a modern palladacycle precatalyst for more reliable Pd(0) generation? change_ligand->change_precatalyst change_base 3c. Change Base - Switch to a stronger, non-nucleophilic base (e.g., from K2CO3 to K3PO4 or Cs2CO3)? change_precatalyst->change_base change_base->temp_time

Caption: General troubleshooting workflow for C-C coupling reactions.

Part 3: Application-Specific Guides & Protocols
3.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[6] For an unreactive substrate like this compound, the choice of catalyst, ligand, and base is paramount to success.[7]

Frequently Asked Questions (Suzuki Coupling)

  • Q: My standard Pd(PPh₃)₄ catalyst isn't working. Why not, and what should I use instead?

    • A: Pd(PPh₃)₄ is often inefficient for activating the strong C-Cl bond of an electron-deficient heterocycle.[8] The oxidative addition step requires a more electron-rich and sterically bulky palladium center. Modern phosphine ligands such as SPhos, XPhos, RuPhos, or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IPent) are designed specifically for this purpose.[9][10][11] They accelerate the oxidative addition and subsequent reductive elimination steps.[2]

  • Q: Which base is optimal for this substrate?

    • A: A strong, non-nucleophilic base is often required. While K₂CO₃ can work, K₃PO₄ or Cs₂CO₃ are generally more effective.[8] They facilitate the crucial transmetalation step by activating the boronic acid without promoting unwanted side reactions.

  • Q: I'm seeing significant amounts of a dehalogenated (protodeborylated) byproduct. What causes this?

    • A: This often points to two issues: 1) The presence of water or protic impurities reacting with the organoborane reagent before it can transmetalate to the palladium center, or 2) A slow transmetalation step. Ensure your solvents are anhydrous and your base is finely powdered. Switching to a stronger base (K₃PO₄) or a different solvent system (e.g., t-BuOH/H₂O) can sometimes accelerate transmetalation relative to protodeborylation.

Baseline Suzuki-Miyaura Protocol

This protocol provides a robust starting point for experimentation.

  • Setup: To a dry Schlenk flask under Argon, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and any additional ligand if required. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add a thoroughly degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene). The total concentration should be around 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with chloro-heterocycles can be slow, often requiring 12-24 hours.[8]

Troubleshooting Table: Suzuki-Miyaura Coupling

Symptom Probable Cause(s) Recommended Solution(s)
No Reaction / Very Low Conversion 1. Ineffective catalyst system. 2. Insufficient temperature. 3. Poor quality base/solvents.1. Switch to a more advanced catalyst system (e.g., Pd₂(dba)₃ with SPhos/XPhos ligand, or an XPhos Palladacycle).[6] 2. Increase temperature in 10 °C increments. Consider microwave irradiation for short periods.[12] 3. Use fresh, anhydrous, and degassed solvents. Ensure the base is anhydrous and finely powdered.
Starting Material Decomposition 1. Reaction temperature is too high. 2. Oxygen contamination leading to catalyst degradation (Pd black).1. Lower the temperature and accept a longer reaction time. 2. Improve degassing procedure; maintain a positive inert gas pressure throughout the reaction.
Formation of Homo-coupled Boronic Acid Product 1. Oxidative coupling of the boronic acid, often catalyzed by palladium in the presence of oxygen.1. Ensure rigorous exclusion of oxygen. 2. Use a slight excess of boronic acid (1.1-1.2 equiv) instead of a large excess.
3.2 Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[13][14] For substrates like this compound, this reaction can be challenging and may require careful optimization of the base and the optional copper(I) co-catalyst.

Frequently Asked Questions (Sonogashira Coupling)

  • Q: Do I need to use a copper(I) co-catalyst? What are the pros and cons?

    • A: The "classic" Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst.[15] The copper facilitates the deprotonation of the alkyne and forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] This often allows for milder reaction conditions. However, the major drawback is the potential for oxidative homo-coupling of the alkyne (Glaser coupling), leading to diyne byproducts. Copper-free conditions have been developed to avoid this, but they typically require stronger bases and/or more specialized ligands.[16][17]

  • Q: What is the best base for this reaction?

    • A: An amine base is essential. It serves both as a base to deprotonate the alkyne and often as a ligand for the catalytic species.[16] For challenging substrates, a bulky secondary amine like diisopropylamine (DIPA) or a tertiary amine like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is commonly used, often in excess or as a co-solvent.[16]

Baseline Sonogashira Protocol (Copper-Catalyzed)

  • Setup: To a dry Schlenk flask under Argon, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2-1.5 equiv) and a degassed amine base (e.g., TEA or DIPA, 2-3 equiv).

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature will depend on the alkyne's reactivity.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Troubleshooting Table: Sonogashira Coupling

Symptom Probable Cause(s) Recommended Solution(s)
No Reaction / Very Low Conversion 1. Insufficiently active catalyst system. 2. Base is not strong enough or is protonated by impurities.1. Increase catalyst loading. Switch to a more active catalyst like Pd(dppf)Cl₂. 2. Switch to a stronger amine base like DBU in a copper-free system.[12] Ensure all reagents are anhydrous.
Formation of Diyne (Glaser Coupling) 1. Copper-catalyzed oxidative homo-coupling of the alkyne, promoted by oxygen.1. Ensure rigorous degassing and a strictly inert atmosphere. 2. Switch to a copper-free protocol. This typically involves a palladium catalyst, a phosphine ligand, and a strong amine base in a solvent like MeCN or DMF.[17]
Decomposition / Black Precipitate (Pd Black) 1. Catalyst instability at higher temperatures. 2. Presence of oxygen.1. Add a stabilizing phosphine ligand (e.g., PPh₃) if not already present in the precatalyst. 2. Improve the inert atmosphere technique.
3.3 Stille Coupling

While less common now due to the toxicity and disposal issues of organotin reagents, the Stille coupling remains a powerful option, especially when other methods fail.[18] Its key advantage is the high tolerance for a wide variety of functional groups on the coupling partner.[19]

Frequently Asked Questions (Stille Coupling)

  • Q: When should I consider using a Stille coupling for this substrate?

    • A: Consider Stille coupling when your coupling partner is sensitive to the basic conditions of the Suzuki reaction or contains functional groups incompatible with organoboranes. Organostannanes are generally stable to air and moisture, making them robust coupling partners.[18][19]

  • Q: Are there any additives that can accelerate a slow Stille reaction?

    • A: Yes, the addition of a copper(I) salt (e.g., CuI) can have a significant rate-enhancing effect.[20] Additionally, the use of fluoride sources like CsF can activate the organotin reagent.[19]

Baseline Stille Protocol

  • Setup: To a dry Schlenk flask under Argon, add this compound (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%) and, if needed, a supporting ligand (e.g., P(o-tol)₃ or AsPh₃).[21]

  • Solvent & Additives: Add a degassed, anhydrous, non-polar solvent like toluene or dioxane.[21] If required, add an additive like CuI (1.0 equiv).

  • Reaction: Heat the reaction mixture to 90-110 °C.[21]

  • Monitoring & Workup: Monitor by LC-MS. Be aware that workup requires care to remove toxic tin byproducts, often involving a quench with aqueous KF and filtration, followed by column chromatography.

Troubleshooting Table: Stille Coupling

Symptom Probable Cause(s) Recommended Solution(s)
No Reaction / Very Low Conversion 1. Ineffective catalyst system. 2. Slow transmetalation step.1. Switch to a catalyst system known for C-Cl activation, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃).[19] 2. Add CuI as a co-catalyst. Switch to a more polar aprotic solvent like DMF or NMP.
Formation of Stannane Homo-coupling Product 1. Side reactions involving the organostannane.1. Lower the reaction temperature. 2. Ensure rigorous exclusion of oxygen.
Difficulty Removing Tin Byproducts 1. Inherent property of organotin compounds.1. During workup, stir the crude product with a saturated aqueous KF solution for several hours to precipitate tributyltin fluoride. 2. Employ specialized column chromatography techniques (e.g., using silica gel treated with a base).
Part 4: Summary of Recommended Starting Conditions

The table below provides a quick-reference guide to validated starting points for your C-C coupling reactions with this compound.

Reaction Type Palladium Source (mol%) Recommended Ligand Base (equiv) Solvent System Typical Temp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2-4%) or XPhos Pd G3 (2-4%)XPhos or SPhosK₃PO₄ (2.5)1,4-Dioxane / H₂O (4:1)90 - 110
Sonogashira (Cu) Pd(PPh₃)₂Cl₂ (3-5%)(PPh₃)TEA or DIPA (3.0)THF or DMF25 - 80
Sonogashira (Cu-free) Pd(OAc)₂ (5%)SPhosCs₂CO₃ (2.0)MeCN or Toluene80 - 100
Stille Pd(PPh₃)₄ (5%)--Toluene or DMF100 - 110
References
  • Neufeldt, S. R., & Sanford, M. S. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 134(45), 18691–18702. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

  • Aly, A. A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. Available from: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(20), 2960–2975. Available from: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Baviskar, A. T., & Bhanage, B. M. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]

  • Tyagi, M., & Kumar, N. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5226–5260. Available from: [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. Available from: [Link]

  • Pushpan, S., & Gopi, E. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. Available from: [Link]

  • Gazvoda, M., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11633–11642. Available from: [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(2), 205-219. Available from: [Link]

  • Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available from: [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (1998). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Naber, J. R., & Buchwald, S. L. (2011). PALLADIUM-CATALYZED STILLE BIARYL COUPLING: A NEW, HIGHLY EFFICIENT CATALYST SYSTEM. Organic Syntheses, 88, 197. Available from: [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 121-140. Available from: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025). ResearchGate. Available from: [Link]

  • Murray, J., & Sneddon, H. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1971–1979. Available from: [Link]

  • Ariafard, A., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available from: [Link]

  • The Stille Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]

  • Minakawa, M., et al. (1991). Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines With Aryl- And Vinyltributylstannanes. Chemical and Pharmaceutical Bulletin, 39(11), 2816-2820. Available from: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2018). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 20(3), 808–811. Available from: [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • Noveski, D., et al. (2004). C-F or C-H bond activation and C-C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. Dalton Transactions, (24), 4075–4085. Available from: [Link]

  • Influence of base on the Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2026). Pharmaceutical Technology. Available from: [Link]

  • Noveski, D., et al. (2004). C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. Dalton Transactions, (24), 4075-4085. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2019). RSC Advances, 9(33), 19170–19188. Available from: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. Available from: [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Available from: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available from: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

Sources

Preventing decomposition of 4-Chloro-5-fluoro-6-methoxypyrimidine during reaction

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability and reactivity challenges associated with 4-Chloro-5-fluoro-6-methoxypyrimidine (CFMP) .

Core Stability Profile & Reactivity Logic

The Central Challenge: CFMP is a highly functionalized pyrimidine scaffold.[1] Its instability arises from the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the C5-Fluorine substituent. This makes the C4 and C6 positions highly electrophilic.

While the C4-Chlorine is the intended leaving group for Nucleophilic Aromatic Substitution (


), the molecule is prone to two primary decomposition pathways during reaction and storage:
  • Hydrolysis of the C4-Cl: Rapid conversion to the lactam (4-hydroxy species) in the presence of moisture.

  • Acid-Catalyzed Demethylation: The C6-Methoxy group is susceptible to cleavage by strong acids (e.g., HCl generated as a byproduct), converting it to a hydroxyl group.

Decomposition Pathways Diagram

DecompositionPathways CFMP 4-Chloro-5-fluoro- 6-methoxypyrimidine (Target Material) Hydrolysis 4-Hydroxy-5-fluoro- 6-methoxypyrimidine (Lactam Impurity) CFMP->Hydrolysis H2O / Heat (Direct Hydrolysis) Demethylation 4-Chloro-5-fluoro- 6-hydroxypyrimidine CFMP->Demethylation HCl (Byproduct) (Acid-Catalyzed Cleavage) RingOpen Ring Opening (Rare/Extreme pH) Hydrolysis->RingOpen Strong Base/Heat

Figure 1: Primary decomposition vectors. Note that HCl generated during


 reactions can autocatalyze the demethylation of the C6-methoxy group.

Troubleshooting Guides & FAQs

Issue 1: "I am seeing a new peak at [M-14] in my LCMS during the reaction."

Diagnosis: Demethylation (Loss of


, replaced by 

). The Mechanism: Many

reactions with amines release HCl. If this acid is not neutralized immediately, it protonates the methoxy oxygen or the ring nitrogen, facilitating nucleophilic attack (often by chloride ions or trace water) on the methyl group, cleaving it to form a phenol/lactam. Corrective Action:
  • Add an Acid Scavenger: You must use a non-nucleophilic base.

    • Recommendation:

      
      -Diisopropylethylamine (DIPEA) or Triethylamine (
      
      
      
      ) (1.2 – 1.5 equivalents).
    • Inorganic Option:

      
       or 
      
      
      
      (if solubility permits).
  • Solvent Switch: Avoid protic solvents if possible. Use THF, 1,4-Dioxane, or DCM.

Issue 2: "My starting material degrades into a polar impurity before the nucleophile reacts."

Diagnosis: Hydrolysis of the C4-Chloride. The Mechanism: The C5-Fluorine atom pulls electron density from the C4 carbon, making the C-Cl bond hyper-reactive. Even atmospheric moisture is sufficient to displace the chloride, forming the catalytically inactive 4-hydroxy species. Corrective Action:

  • Drying Protocol: Dry all solvents over molecular sieves (3Å or 4Å) for 24 hours. Ensure water content is

    
     (Karl Fischer titration).
    
  • Reagent Order: Do not dissolve CFMP until the nucleophile and base are ready. Add CFMP last or as a solution in anhydrous solvent.

Issue 3: "I observe regioselectivity issues (reaction at C6-OMe instead of C4-Cl)."

Diagnosis: Competitive


 at the methoxy group.
The Mechanism:  While Cl is a better leaving group, the methoxy group can be displaced by very strong nucleophiles (e.g., thiolates, alkoxides) in high-temperature conditions, especially if the C4 position is sterically hindered.
Corrective Action: 
  • Temperature Control: Lower the reaction temperature. C4-Cl substitution is kinetically favored and often proceeds at

    
     to RT. C6-OMe displacement usually requires heat (
    
    
    
    ).
  • Stoichiometry: Avoid large excesses of the nucleophile.

Optimized Experimental Protocols

Protocol A: Anhydrous Coupling (General Procedure)

Designed to minimize hydrolysis and acid-catalyzed decomposition.

Reagents:

  • CFMP (1.0 eq)

  • Nucleophile (Amine/Aniline) (1.0 - 1.1 eq)

  • Base: DIPEA (1.5 eq) or

    
     (2.0 eq)
    
  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Workflow:

  • Preparation: Flame-dry a reaction flask under Argon/Nitrogen flow. Cool to room temperature.

  • Solvent Charge: Add anhydrous solvent and the Base first.

    • Why: Pre-loading the base ensures any HCl generated is neutralized immediately upon formation.

  • Nucleophile Addition: Add the nucleophile. Stir for 5 minutes.

  • CFMP Addition: Add CFMP in one portion (solid) or dropwise (if in solution) at

    
    .
    
  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS every 30 minutes.

    • Stop Condition: Quench immediately upon consumption of SM. Do not "over-cook."

  • Workup: Dilute with EtOAc, wash with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
      (not water alone, to keep pH neutral/basic), then Brine. Dry over 
    
    
    
    .[1][2][3]
Protocol B: Solvent Drying for Pyrimidines

Essential for preventing "Issue 2".

SolventDrying AgentActivation MethodTarget Water Content
THF Na/Benzophenone or 4Å SievesReflux (Na) or Oven-dry sieves (

)

DCM

or 3Å Sieves
Distillation (

) or Oven-dry sieves

DMF 4Å SievesStore over activated sieves for 48h

Mechanistic Visualization: The "Safe Zone"

The following diagram illustrates the logical flow to maintain the structural integrity of CFMP during reaction optimization.

ReactionLogic Start Start: CFMP Reaction Setup Decision1 Is the system Anhydrous? Start->Decision1 Hydrolysis FAILURE: Hydrolysis of C-Cl (Formation of Lactam) Decision1->Hydrolysis No Decision2 Is an Acid Scavenger Present? Decision1->Decision2 Yes Demethylation FAILURE: Acidic Demethylation (Loss of OMe group) Decision2->Demethylation No Decision3 Temperature < 60°C? Decision2->Decision3 Yes RegioError FAILURE: C6-OMe Displacement (Regioselectivity Loss) Decision3->RegioError No (Too Hot) Success SUCCESS: C4-Selective Substitution Product Isolated Decision3->Success Yes

Figure 2: Decision tree for reaction optimization to prevent common decomposition modes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.[4] Retrieved February 18, 2026, from (Demonstrates that acid is used specifically to demethylate this class of compounds, validating the need for acid scavengers).

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine.[5][6] Org. Synth. 1963, 43, 336. Retrieved February 18, 2026, from [Link] (Standard protocols for handling sensitive chloropyrimidines).

Sources

Technical Support Center: Reaction Monitoring for 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Subject: Troubleshooting SNAr and Coupling Reactions of Halogenated Pyrimidines

System Overview & Molecular Context

Molecule: 4-Chloro-5-fluoro-6-methoxypyrimidine CAS: 88474-32-0 (Analogous reference) Reactivity Profile: This scaffold is a "spring-loaded" electrophile. The C5-fluorine atom exerts a strong inductive effect (


), significantly lowering the LUMO energy at the C4 position, making the C4-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (

).

Critical Warning: The same activation that facilitates your desired reaction makes this molecule prone to rapid hydrolysis. The transformation of the C-Cl bond to C-OH (lactam tautomer) is the primary "phantom" signal observed in both TLC and LC-MS.

Ticket #01: TLC Troubleshooting & "Ghost" Spots

User Query: "I see a streak or a ghost spot at the baseline that grows over time, even in my starting material stock. My product spot is also tailing. How do I fix this?"

Diagnosis: You are likely witnessing silica-induced hydrolysis . Standard silica gel is slightly acidic (


). For highly activated pyrimidines, this acidity, combined with trace moisture in the air or solvent, catalyzes the hydrolysis of the C-Cl bond to the 4-hydroxy (pyrimidinone) species, which is highly polar and streaks.
Protocol A: The Neutralization Fix

Do not use raw silica for this sensitive substrate. Passivate your stationary phase.

  • Pre-treatment: Flush your TLC plate with a solution of 5% Triethylamine (TEA) in Hexane/Ethyl Acetate, then let it dry.

  • Mobile Phase Modifier: Add 1% TEA or

    
     to your developing solvent.
    
  • Alternative Stationary Phase: Switch to Alumina (Neutral) plates if the degradation persists. Alumina is less hygroscopic and non-acidic.

Protocol B: The Co-Spot Validation

Never rely on


 comparison alone.
  • Lane 1: Starting Material (SM)

  • Lane 2: Co-spot (SM + Reaction Mixture)

  • Lane 3: Reaction Mixture (RM) Why? If the "product" spot in Lane 3 is actually a hydrolysis artifact, it will often merge with the SM in Lane 2 or show a distinct "figure-8" shape, revealing it’s not a clean separation.

Visualization Logic (Decision Tree)

TLC_Logic Start Start Visualization UV_Check UV 254 nm Check Start->UV_Check Spot_Status Spot Appearance? UV_Check->Spot_Status Dark_Spot Dark/Quenched Spot Spot_Status->Dark_Spot Strong Abs. No_Spot No/Faint Spot Spot_Status->No_Spot Weak Abs. Result_Arom Aromatic/Conjugated (Standard) Dark_Spot->Result_Arom Iodine Iodine Chamber (5 min) No_Spot->Iodine Check Lipophilic KMnO4 KMnO4 Stain No_Spot->KMnO4 Check Oxidizable Result_Hydro Hydrolysis Product (Polar/Lactam) Iodine->Result_Hydro Streaks at Baseline

Caption: Workflow for distinguishing intact pyrimidine core from hydrolysis byproducts using TLC visualization.

Ticket #02: LC-MS Signal Interpretation

User Query: "I see a mass peak at [M-18] or [M+20] relative to my starting material. Is this my product or an artifact?"

Diagnosis: LC-MS analysis of halogenated pyrimidines requires precise isotope pattern matching. The fluorine atom (


) is monoisotopic, but the chlorine (

) provides a distinct signature.
The "Phantom" Mass Table

Use this table to identify common artifacts for this compound (


).
SpeciesFormulaApprox m/z (

)
Isotope PatternCause
Target (SM)

163.0 3:1 (M:M+2) Intact Starting Material
Hydrolysis

145.0 No M+2Water in solvent/vial (Cl

OH)
Methanolysis

159.0 No M+2MeOH as solvent (Cl

OMe)
Acetonitrile Adduct

204.0 3:1 (M:M+2)Common in ESI+ with MeCN
Dimer varies325.0 Complex

(Concentration too high)
Critical LC-MS Method Parameters
  • Mobile Phase pH: Use Acidic (0.1% Formic Acid) .

    • Reasoning: Pyrimidines are weak bases. The electron-withdrawing F and Cl make the ring nitrogen less basic. You need low pH to ensure protonation (

      
      ) for ESI detection. Neutral pH may result in poor ionization.
      
  • Solvent Choice: Avoid Methanol if your reaction is slow or heated.

    • Reasoning: Methanol is nucleophilic enough to displace the activated C4-Cl over time in the LC vial, leading to false conversion data (Methanolysis). Use Acetonitrile for sample dilution.

LC-MS Troubleshooting Workflow

LCMS_Flow Inject Inject Sample Check_ISO Check Cl Isotope (3:1 Ratio) Inject->Check_ISO Pattern_Yes Pattern Present Check_ISO->Pattern_Yes Pattern_No Pattern Absent Check_ISO->Pattern_No Intact Halogen Intact Pattern_Yes->Intact Substituted Substitution/Hydrolysis Pattern_No->Substituted Check_RT Check Retention Time Intact->Check_RT Is it SM or Product? Substituted->Check_RT Early Elution = Hydrolysis

Caption: Logic flow for verifying chlorine displacement using Mass Spectrometry isotope signatures.

Ticket #03: Sample Preparation (The "Quench")

User Query: "How do I stop the reaction for kinetics monitoring without altering the ratio of species?"

Protocol: The high reactivity of the C4-Cl bond means "stopping" the reaction is difficult. Standard aqueous workups can induce hydrolysis during the extraction process, skewing your data.

  • The Cold Dilution (Preferred):

    • Take a

      
       aliquot.
      
    • Dispense immediately into

      
       of dry Acetonitrile  pre-cooled to 
      
      
      
      .
    • Inject immediately.

    • Mechanism:[1][2][3] Low temperature arrests the kinetics; aprotic solvent prevents hydrolysis.

  • The Acid Quench (For Basic Conditions):

    • If your reaction uses a strong base (e.g., NaH, LiHMDS), quench the aliquot into a vial containing excess Acetic Acid in MeCN.

    • Mechanism:[1][2][3] Neutralizing the base stops the deprotonation of the nucleophile, effectively halting the

      
       process.
      
References
  • WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18736672, 4-Chloro-5-fluoro-6-methylpyrimidine. (Analogous Structure Reactivity). Link

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.[4][5][6][7][8][9][10][11][12] Link

  • Royal Society of Chemistry. (2019). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures. Organic & Biomolecular Chemistry.[6][8] Link

  • Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine (Hydrolysis Risks).[13] WO2001000593A1. Link

Sources

Improving the regioselectivity of reactions with 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-5-fluoro-6-methoxypyrimidine

Welcome to the technical support guide for this compound. This document is intended for researchers, medicinal chemists, and process development scientists to provide actionable insights and troubleshooting protocols for controlling regioselectivity in reactions involving this versatile building block. The inherent electronic and steric properties of this substrate present unique challenges and opportunities in synthetic chemistry.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound.

Q1: What are the key factors governing the regioselectivity of this compound?

A1: The regioselectivity is a result of a complex interplay between electronic and steric effects imparted by the four distinct substituents on the pyrimidine ring.

  • Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which activates the carbon positions (C2, C4, C6) towards nucleophilic attack.[1][2] The substituents further modulate this reactivity:

    • The chloro (C4) and fluoro (C5) groups are strongly electron-withdrawing via induction, further increasing the electrophilicity of the ring, especially at adjacent positions.

    • The methoxy (C6) group is electron-donating through resonance but electron-withdrawing via induction. Its net effect can be context-dependent.

    • The ring nitrogens strongly withdraw electron density, making the C2, C4, and C6 positions highly electrophilic.

  • Steric Effects: The methoxy group at C6 is sterically more demanding than the chloro group at C4, which can influence the approach of bulky nucleophiles or catalyst complexes.

  • Leaving Group Ability: In Nucleophilic Aromatic Substitution (SNAr), the relative ability of the leaving group is crucial. While typically F > Cl in SNAr on activated rings due to fluorine's high electronegativity enhancing the electrophilicity of the carbon it's attached to, the specific substitution pattern and reaction mechanism (e.g., concerted vs. stepwise) can alter this expectation.[3][4] For palladium-catalyzed cross-coupling, the C-Cl bond is significantly more reactive than the C-OMe or C-F bonds.

Q2: How does the C5-fluoro substituent influence regioselectivity?

A2: The fluorine atom at the C5 position plays a critical role. Its powerful inductive electron-withdrawing effect significantly activates the adjacent C4 and C6 positions towards nucleophilic attack. This activation is a key feature of SNAr reactions on fluoroarenes.[5][6] Furthermore, it can influence the stability of reaction intermediates. In some cases, a fluorine atom ortho to the point of substitution can have a variable activating influence, while a meta fluorine (as it is to C2) is activating.[7]

Q3: Which position, C4 or C6, is generally more reactive towards nucleophiles in an SNAr reaction?

A3: The C4 position, bearing the chlorine atom, is generally the preferred site for nucleophilic attack over the C6 position (methoxy group). This is because chloride is a much better leaving group than methoxide under typical SNAr conditions. The reaction proceeds via an addition-elimination mechanism, and the stability of the leaving group anion is a key factor in the elimination step.

Troubleshooting Guide: Regioselectivity in Key Reactions

This section provides solutions to specific experimental challenges in a question-and-answer format.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr)

Q4: My SNAr reaction with an amine nucleophile is yielding a mixture of C4 and C6 substitution products, with low selectivity for C4. How can I improve this?

A4: Achieving high selectivity for C4 substitution over C6 requires optimizing conditions to favor the displacement of the better leaving group (chloride) and minimizing side reactions. The C6-methoxy group is a poor leaving group and typically requires harsh conditions for substitution. Observation of C6 substitution suggests either the reaction conditions are too harsh or an alternative mechanism is at play.

Troubleshooting Steps & Rationale:

  • Lower the Reaction Temperature: SNAr reactions are often exothermic. High temperatures can provide enough energy to overcome the activation barrier for the less favorable C6 substitution. Start the reaction at 0 °C or even lower and allow it to slowly warm to room temperature.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) instead of a strong, nucleophilic base (e.g., NaH, KOtBu) if only deprotonation of the amine is needed. Strong alkoxide bases could potentially compete as nucleophiles.

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they stabilize the charged Meisenheimer intermediate formed during the reaction.[3] Avoid alcoholic solvents, which can act as competing nucleophiles.

Optimized Protocol for Selective C4 Amination (SNAr):

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DMSOStabilizes the Meisenheimer intermediate, accelerating the reaction.
Nucleophile 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Base 2.0 equivalents K₂CO₃ or DIPEAMild, non-nucleophilic bases prevent side reactions.
Temperature 25 °C to 60 °CStart at room temperature; gentle heating may be required for less reactive amines.
Atmosphere Inert (N₂ or Ar)Prevents moisture from interfering with the reaction.
Scenario 2: Palladium-Catalyzed Cross-Coupling (Suzuki & Sonogashira)

Q5: I am attempting a Suzuki coupling at the C4 position, but I'm experiencing low yield and significant starting material decomposition. What are the likely causes?

A5: Low yield and decomposition in Suzuki couplings on electron-deficient pyrimidines often point to issues with catalyst activity, stability, or competing side reactions.[8][9] The pyrimidine nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis.[10][11]

Troubleshooting Workflow:

G start Low Yield / Decomposition in Suzuki Coupling q1 Is the catalyst system optimal? (Ligand & Pd Source) start->q1 q2 Is the base appropriate? q1->q2 Yes sol1 Switch to a ligand for electron-deficient heterocycles (e.g., SPhos, XPhos). Use a pre-catalyst for air-stability. q1->sol1 No q3 Are reaction temperature and time optimized? q2->q3 Yes sol2 Use a weaker base (K₂CO₃, K₃PO₄) to prevent substrate decomposition. Ensure aqueous/alcoholic co-solvent for solubility. q2->sol2 No q4 Is the boronic acid stable? q3->q4 Yes sol3 Run at lower temperature (e.g., 60-80 °C) to minimize decomposition. Monitor by TLC/LCMS to avoid over-running. q3->sol3 No sol4 Use fresh boronic acid or a boronate ester to avoid issues from protodeboronation. q4->sol4 No

Caption: Troubleshooting workflow for Suzuki coupling.

Q6: How can I achieve selective Sonogashira coupling at the C4-chloro position without reacting at other sites?

A6: Sonogashira coupling regioselectivity is excellent for the C4-Cl position due to the high reactivity of aryl chlorides in the palladium catalytic cycle compared to C-F or C-OMe bonds.[10][11] The key is to use mild conditions to prevent degradation of the electron-deficient pyrimidine core.

Key Considerations for High Selectivity:

  • Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the classic Pd/Cu system is often highly efficient. Use a catalytic amount of CuI (1-5 mol%).

  • Ligand Choice: Triphenylphosphine (PPh₃) is a standard, effective ligand for this transformation. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be used.

  • Base and Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as both the base and part of the solvent system with a co-solvent like THF or DMF.

Detailed Protocol for Regioselective C4 Sonogashira Coupling:

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent & Reagents: Add anhydrous THF and triethylamine (3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Understanding Reactivity: A Visual Guide

The following diagram illustrates the key electronic influences on the pyrimidine core, which dictate its regiochemical behavior in substitution reactions.

Caption: Electronic influences on the pyrimidine core.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
  • Gholap, A. R., et al. (2008). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. MD Anderson Cancer Center.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. RSC Publishing.
  • Semantic Scholar. (n.d.). Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. ACS Publications.
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution.
  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • NIH. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Wai, J. S., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated....
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). PMC.
  • MDPI. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • Reddit. (2023). SNAr troubleshooting.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
  • PMC. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube.
  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Dalton Transactions. (n.d.). Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization. RSC Publishing.
  • PubMed. (n.d.). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors.
  • PubChem. (n.d.). 4-Chloro-5-fluoro-6-methylpyrimidine.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ChemicalBook. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis.
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

Troubleshooting failed reactions involving 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Last Updated: February 18, 2026

A Note on the Target Compound: The specific chemical structure, 4-Chloro-5-fluoro-6-methoxypyrimidine, is not widely documented in readily available chemical literature or supplier catalogs. This guide has been constructed based on the established reactivity and known challenges associated with closely related and structurally similar analogs, such as 4-chloro-5-fluoro-2-methoxypyrimidine and 4-chloro-6-alkyl-5-fluoropyrimidines. The principles and troubleshooting strategies outlined herein are based on the expected chemical behavior of this functional group arrangement and should serve as a robust starting point for your experimental design and optimization.

Section 1: Chemical Profile & Reactivity Overview

This compound is a highly functionalized heterocyclic compound. Its reactivity is governed by the electronic properties of the pyrimidine ring, which is inherently electron-deficient due to the two nitrogen atoms. This deficiency is further amplified by the inductive effects of the chloro and fluoro substituents, making the C4-position highly susceptible to nucleophilic attack.

The key reactive sites and expected transformations include:

  • C4-Position (Chloro Group): This is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent fluorine atom at C5 strongly activates this position for SNAr.

  • Stability: Like many chloropyrimidines, this compound may be sensitive to moisture and strong acids or bases, leading to hydrolysis of the C4-chloro group to a hydroxyl group (a pyrimidinone).[1][2] Rigorous anhydrous conditions are often necessary.

Section 2: General Troubleshooting Workflow

When a reaction fails or provides a low yield, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving common issues.

G cluster_start Initial Observation cluster_analysis Analysis Phase cluster_troubleshooting Troubleshooting Paths cluster_end Resolution start Low Yield / No Product / Complex Mixture check_sm 1. Analyze Crude Reaction (TLC, LC-MS, 1H NMR) - Starting material consumed? - Desired product present? - Obvious side products? start->check_sm Begin Diagnosis sm_unreacted Starting Material Largely Unreacted check_sm->sm_unreacted Case A product_present Product Formed, but Yield is Low check_sm->product_present Case B side_products Major Side Products Observed check_sm->side_products Case C ts_inactive Address Reaction Inactivity: - Increase Temperature - Check Catalyst/Reagent Activity - Screen Solvents/Bases sm_unreacted->ts_inactive ts_loss Address Product Loss: - Optimize Workup (check aqueous layers) - Optimize Purification - Check Product Stability product_present->ts_loss ts_side Address Side Reactions: - Identify Byproducts (e.g., Hydrolysis) - Use Anhydrous Conditions - Adjust Stoichiometry/Temperature side_products->ts_side end Optimized Reaction ts_inactive->end ts_loss->end ts_side->end

Caption: A general workflow for troubleshooting failed chemical reactions.

Section 3: Frequently Asked Questions (FAQs) by Reaction Type

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group is highly activated towards SNAr by the ring nitrogens and the C5-fluoro substituent. In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring.[1][3]

Q1: My SNAr reaction with an amine (or other nucleophile) is not proceeding, or the yield is very low. What are the common causes?

A1: Low reactivity in SNAr reactions with this substrate can stem from several factors:

  • Poor Nucleophile: The incoming nucleophile may be too weak. Electron-rich amines are generally more reactive than electron-poor ones.

  • Steric Hindrance: Bulky groups on the nucleophile (e.g., ortho-substituted anilines) or near the reaction center can significantly slow the reaction rate.

  • Inappropriate Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., 60 °C, 80 °C, 100 °C).

  • Inadequate Solvent: The solvent must be able to dissolve your reactants and should be appropriate for the reaction temperature. Common solvents include DMF, DMSO, NMP, or alcohols.

  • Insolubility: If your nucleophile or product is not soluble in the chosen solvent, the reaction will be slow or incomplete.

Q2: I'm observing a significant amount of a side product with a mass corresponding to the replacement of -Cl with -OH. How can I prevent this?

A2: This side product is the 4-hydroxypyrimidine (pyrimidinone), resulting from hydrolysis. This is a very common issue with activated chloropyrimidines.[1] It is often exacerbated by:

  • Presence of Water: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry glassware.

  • High Temperatures & Long Reaction Times: Prolonged heating can increase the rate of hydrolysis.

  • Basic/Acidic Conditions: If using a base, ensure it is non-nucleophilic (e.g., DIPEA) or that your desired nucleophile is significantly more reactive than hydroxide. If using acid catalysis, excess acid can promote hydrolysis.[1]

Table 1: Recommended Starting Conditions for SNAr

ParameterRecommendationRationale & Considerations
Nucleophile 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Solvent Aprotic Polar: DMF, DMSO, NMPExcellent for dissolving a wide range of reactants and stable at high temperatures.
Protic: Isopropanol, n-ButanolCan participate in H-bonding and may be suitable for certain nucleophiles.
Base (if needed) K₂CO₃, Cs₂CO₃, DIPEAUse a non-nucleophilic base to scavenge HCl produced during the reaction.
Temperature 60 - 120 °CStart at a lower temperature and increase if the reaction is slow. Monitor for decomposition.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent potential side reactions, especially if reagents are air-sensitive.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

Aryl chlorides are more challenging substrates for Suzuki couplings than the corresponding bromides or iodides because the oxidative addition of the C-Cl bond to the Pd(0) catalyst is slower.[4]

Q1: My Suzuki coupling reaction is giving low to no yield. What should I check first?

A1: Failure in Suzuki couplings of aryl chlorides often relates to the catalytic system and reaction conditions.

  • Inactive Catalyst: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more robust, air-stable pre-catalyst like an XPhos-Pd-G3/G4 palladacycle.

  • Ineffective Ligand: Standard ligands like PPh₃ are often ineffective for C-Cl bond activation. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are typically required.

  • Inappropriate Base: The choice of base is critical. K₂CO₃ is common, but a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective for challenging couplings. Ensure the base is finely powdered and anhydrous.[5]

  • Poor Solvent Choice: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is typically required to dissolve both the organic reactants and the inorganic base.

  • Oxygen Contamination: All solvents must be thoroughly degassed. Oxygen can oxidize and deactivate the active Pd(0) catalyst, often indicated by the formation of palladium black.[5]

Q2: I'm observing significant hydrodehalogenation (C-Cl replaced by C-H) and/or boronic acid homocoupling. How can I minimize these side reactions?

A2: These are common competing pathways.

  • To Minimize Hydrodehalogenation: This occurs when the catalytic cycle is inefficient. Ensure your ligand and catalyst are well-suited for C-Cl activation. Running the reaction under strictly anhydrous conditions can also help.

  • To Minimize Homocoupling: This is often caused by the presence of oxygen. Ensure thorough degassing of your reaction mixture. Using a slight excess (1.1 - 1.2 equivalents) of the boronic acid, rather than a large excess, can also help.

Table 2: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd₂(dba)₃ (2-5 mol%) + Ligand or XPhos-Pd-G3 (2-5 mol%)Pre-catalysts are often more reliable. Higher catalyst loading may be needed for difficult couplings.
Ligand XPhos, SPhos, RuPhos (4-10 mol%)Bulky, electron-rich ligands are essential for activating the C-Cl bond.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that promote transmetalation. Must be anhydrous.
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA biphasic system is often required. Must be rigorously degassed.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is recommended to drive the reaction to completion.
Temperature 80 - 110 °CElevated temperatures are required to facilitate oxidative addition.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

Similar to Suzuki coupling, the primary challenge in Buchwald-Hartwig amination of aryl chlorides is the oxidative addition step.[6] The reaction is highly sensitive to the choice of catalyst, ligand, base, and reaction conditions.

Q1: My Buchwald-Hartwig amination is not working. Where do I start troubleshooting?

A1: This reaction is notoriously fickle, and success hinges on an optimized catalytic system.[7]

  • Catalyst System is Key: This is the most critical factor. The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is paramount. Using unreliable sources like Pd(OAc)₂ alone can lead to failure.[6][7] Modern, air-stable pre-catalysts are highly recommended.

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands are essential. For primary amines, BrettPhos is a good choice; for secondary amines, RuPhos can be effective.[8]

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used. Weaker bases like K₂CO₃ are generally ineffective.[6]

  • Strictly Anhydrous & Inert Conditions: This cannot be overstated. Oxygen will kill the catalyst, and water can lead to hydrolysis of the starting material and interfere with the base. Use dry, degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[6]

Q2: My reaction is clean, but my product is the de-chlorinated starting material. What is happening?

A2: You are observing hydrodehalogenation, a common side reaction where the aryl chloride is reduced instead of aminated.[6] This often occurs when the final reductive elimination step is slow, allowing competing pathways to dominate.

  • Optimize Ligand: The ligand has a profound effect on the rate of reductive elimination. Screening different ligands (e.g., XPhos, RuPhos, BrettPhos) is the best strategy.

  • Check Base Purity: Ensure the NaOtBu is anhydrous and high purity. Traces of hydroxide can promote this side reaction.[6]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling pathway over reduction.

Section 4: Key Problem-Cause Relationship Diagram

G cluster_problem Observed Problem cluster_cause Potential Cause p1 No Reaction / SM Unchanged c1 Low Temperature p1->c1 S_NAr, Suzuki, B-H c2 Inactive Catalyst / Wrong Ligand p1->c2 Suzuki, B-H c7 Weak Base / Wrong Base p1->c7 Suzuki, B-H p2 Low Yield / Incomplete Conversion p2->c1 S_NAr, Suzuki, B-H p2->c2 Suzuki, B-H c3 Poor Reagent Solubility p2->c3 All Reactions c5 Presence of Oxygen p2->c5 Suzuki, B-H p3 Hydrolysis Product (Ar-OH) c4 Presence of Water p3->c4 All Reactions p4 Dehalogenation Product (Ar-H) p4->c2 Suzuki, B-H p4->c4 B-H c6 Inefficient Reductive Elimination p4->c6 Suzuki, B-H

Caption: Common problems and their likely causes in reactions of 4-chloropyrimidines.

Section 5: Experimental Protocols (Starting Points)

These protocols are intended as validated starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for SNAr with an Amine
  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), and a non-nucleophilic base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.2 M with respect to the pyrimidine.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Inert Atmosphere: In a glovebox or using Schlenk technique, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and a magnetic stir bar to a dry reaction flask.

  • Reagent Addition: Add this compound (1.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor for completion by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link] (Note: A representative URL is used as the exact future video ID is unknown).

  • Whittaker, N. (1951). 5-Amino-4-chloro-6-hydrazinopyrimidine. Journal of the Chemical Society (Resumed), 1565. (Note: While not directly linked, this historical context on chloropyrimidine reactivity is relevant).
  • G. A. Molander, S. L. Buchwald (eds.). (2017). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry. (Note: This is a general reference for the field).
  • Stewart, A. O., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ACS Sustainable Chemistry & Engineering. [Link]

  • Barluenga, J., et al. (2004). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Figueroa, R. A., et al. (2018). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

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Technical Support Center: Palladium Catalyst Removal in 4-Chloro-5-fluoro-6-methoxypyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from coupling reactions involving 4-chloro-5-fluoro-6-methoxypyrimidine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the purity and integrity of your final products, which is critical for downstream applications, particularly in pharmaceutical development.

Introduction: The Challenge of Palladium Removal in Fluorinated Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools for the synthesis of complex organic molecules. However, the removal of the palladium catalyst post-reaction is a significant challenge. Residual palladium in an active pharmaceutical ingredient (API) is a safety concern and is strictly regulated by authorities like the FDA.[1] For instance, the permitted daily exposure (PDE) for palladium is 100 µg for oral medications.[2]

The presence of heteroatoms and fluorine in molecules like this compound and its derivatives can further complicate palladium removal. The lone pairs on nitrogen atoms can coordinate with palladium, making it more difficult to scavenge. Additionally, the physicochemical properties of fluorinated compounds can influence their interaction with purification media.[3]

This guide will provide a structured approach to tackling these challenges, from understanding the fundamentals of palladium removal to implementing specific, optimized protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my reaction?

Residual palladium in your final product can have several detrimental effects:

  • Toxicity: Palladium is a heavy metal and can be toxic, posing a risk to patient safety in pharmaceutical applications. Regulatory bodies have established strict limits on the amount of residual palladium in APIs.[1][2]

  • Catalytic Activity: Trace amounts of palladium can catalyze unwanted side reactions in subsequent synthetic steps or during storage, leading to impurities and degradation of the product.

  • Assay Interference: Residual palladium can interfere with biological assays, leading to false positives or negatives and unreliable data.[4]

  • Product Color: Palladium residues can impart an undesirable color to the final product.

Q2: What are the most common methods for removing palladium catalysts?

There are several established methods for palladium removal, each with its own advantages and disadvantages. The choice of method depends on the nature of your product, the solvent system, and the scale of your reaction. Common methods include:

  • Activated Carbon: A cost-effective and widely used method for adsorbing palladium.[5]

  • Silica-Based Scavengers: Functionalized silica gels with high affinity for palladium (e.g., thiol, amine, or triamine-functionalized).[6]

  • Polymer-Bound Scavengers: Resins functionalized with ligands that chelate palladium.[7]

  • Filtration: Using filter aids like Celite® can remove heterogeneous palladium species.[2]

  • Crystallization: Often effective at rejecting impurities, including palladium.

  • Aqueous Washes: Can be effective for removing certain palladium species, especially when combined with a chelating agent. A patented process for a similar fluorinated pyridine derivative utilizes an aqueous bisulfite wash.[8]

Q3: How does the fluorine atom in my molecule affect palladium removal?

The presence of fluorine can influence palladium removal in several ways:

  • Polarity: Fluorine's high electronegativity can alter the polarity of your molecule, affecting its solubility and interaction with different purification media.[3]

  • C-F Bond Activation: While generally strong, C-F bonds can, in some cases, interact with transition metals, potentially influencing the catalyst's state in solution.[9][10]

  • Chelation: The overall electronic nature of the fluorinated pyrimidine ring can influence its ability to coordinate with palladium, potentially making the catalyst more challenging to remove.

Q4: How can I quantify the amount of residual palladium in my product?

Accurate quantification of residual palladium is essential to ensure your product meets regulatory requirements. The most common analytical techniques are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis, offering very low detection limits.

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another highly sensitive technique for elemental analysis.

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metal content.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the removal of palladium from this compound coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
High levels of residual palladium after initial work-up. 1. Ineffective initial purification: A simple aqueous wash may not be sufficient. 2. Homogeneous palladium species: The palladium catalyst may be fully dissolved in the organic phase. 3. Strong coordination: The product or byproducts may be strongly coordinating to the palladium.1. Implement a scavenging step: Use activated carbon or a silica-based scavenger. 2. Optimize the wash: Consider an aqueous wash with a chelating agent like sodium bisulfite, as described for similar compounds.[8] 3. Change the solvent: A change in solvent can sometimes precipitate the palladium, allowing for filtration.
Product loss during scavenging. 1. Adsorption of product: The product may be adsorbing to the scavenger material (e.g., activated carbon). 2. Co-precipitation: The product may be co-precipitating with the palladium-scavenger complex.1. Screen different scavengers: Test a variety of scavengers to find one with high affinity for palladium but low affinity for your product. 2. Optimize scavenger amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. 3. Wash the scavenger: After scavenging, wash the solid scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.
Inconsistent palladium removal results. 1. Variable palladium species: The nature of the palladium species (e.g., Pd(0) vs. Pd(II), monomeric vs. aggregated) may vary between batches. 2. Inconsistent work-up procedure: Minor variations in the purification protocol can lead to different results.1. Standardize the reaction work-up: Ensure consistent timing, temperature, and reagent amounts for all purification steps. 2. Consider a multi-step approach: A combination of methods (e.g., filtration followed by scavenging) can provide more robust and consistent results.[2]
Difficulty filtering the reaction mixture after scavenging. 1. Fine scavenger particles: The scavenger particles may be too fine, clogging the filter paper. 2. Gelatinous precipitate: A gelatinous palladium complex may have formed.1. Use a filter aid: Add a layer of Celite® to the filter to improve filtration speed. 2. Consider a different scavenger: Some scavengers are available in granular or cartridge formats that are easier to handle.

Decision Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy for your this compound coupling reaction.

Palladium_Removal_Workflow start Reaction Complete initial_analysis Analyze Crude Reaction Mixture (ICP-MS/OES) start->initial_analysis filtration Filtration through Celite® initial_analysis->filtration Heterogeneous Pd present? aq_wash Aqueous Wash (e.g., with NaHSO3) initial_analysis->aq_wash Homogeneous Pd filtration->aq_wash scavenging Scavenging (Activated Carbon or Silica Scavenger) aq_wash->scavenging crystallization Crystallization scavenging->crystallization final_analysis Analyze Final Product (ICP-MS/OES) crystallization->final_analysis pass Palladium < Limit final_analysis->pass Yes fail Palladium > Limit final_analysis->fail No optimize Optimize Scavenging Conditions (Scavenger type, amount, time, temp) fail->optimize optimize->scavenging

Caption: Decision workflow for selecting a palladium removal strategy.

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a general starting point and may require optimization.

  • Reaction Work-up: After the coupling reaction is complete, cool the reaction mixture to room temperature. If a solid is present, filter the mixture through a pad of Celite®, washing with the reaction solvent.

  • Solvent Exchange (if necessary): If the reaction solvent is not suitable for the scavenging step (e.g., DMF), perform a solvent exchange to a more appropriate solvent like ethyl acetate or toluene.

  • Scavenging: To the solution of your crude product, add 5-10 wt% of activated carbon.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the carbon cake thoroughly with the solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze a sample for residual palladium content using ICP-MS or ICP-OES.

Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger

Thiol-functionalized silica scavengers are highly effective for a range of palladium species.[6]

  • Reaction Work-up: Perform an initial aqueous work-up to remove inorganic salts.

  • Scavenging: To the organic solution of your product, add 3-5 equivalents (relative to the initial amount of palladium) of a thiol-functionalized silica scavenger.

  • Stirring: Stir the suspension at room temperature for 4-24 hours.

  • Filtration: Filter off the silica scavenger and wash it with the organic solvent.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration.

References

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2020). Palladium‐catalyzed 2‐fluoroallylation through β‐fluorine elimination. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2014). WO 2014/093566 A1: An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
  • Harvard University. (2012). Carbon–Fluorine Reductive Elimination from a High–Valent Palladium Fluoride. Retrieved February 17, 2026, from [Link]

  • Massachusetts Institute of Technology. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 17, 2026, from [Link]

  • Pharmaceutical Technology. (2026). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved February 17, 2026, from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). Studies on Fluorinated Pyrimidines. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (2008). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • ACS Publications. (2019). The Dark Side of Fluorine. Retrieved February 17, 2026, from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 17, 2026, from [Link]

  • IntechOpen. (2018). Palladium-Catalyzed Heterocycle Synthesis from Allenes. Retrieved February 17, 2026, from [Link]

  • PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved February 17, 2026, from [Link]

  • Harvard University. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (2019). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved February 17, 2026, from [Link]

  • Nature. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2014). Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Scaling Up Reactions with 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Chloro-5-fluoro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale laboratory experiments with this versatile building block to pilot plant or manufacturing scale. As a Senior Application Scientist, I've structured this guide to address the most common and critical challenges encountered during the scale-up of reactions involving this fluorinated pyrimidine derivative. Our focus will be on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to anticipate and mitigate issues before they arise.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and reactivity of this compound at an industrial scale.

Q1: What are the primary reactivity sites on this compound and how does this influence scale-up?

The primary reactive site on this compound is the carbon atom at the 4-position, which is attached to the chlorine atom. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring and the adjacent fluorine atom. The chlorine atom serves as a good leaving group in these reactions.

When scaling up, it is crucial to understand that SNAr reactions are often highly exothermic. What might be a manageable temperature increase in a 100 mL flask can become a serious thermal runaway hazard in a 100 L reactor due to the decrease in the surface-area-to-volume ratio, which significantly reduces heat dissipation.[1][2] Therefore, careful thermal management is paramount.

Q2: What are the key safety precautions for handling this compound on a large scale?

Handling any chemical at scale requires a heightened level of safety awareness. For this compound and its analogs, the following precautions are critical:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and flame-resistant lab coats.[3][4]

  • Ventilation: Use a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Containment: In case of a spill, avoid dust formation. Use personal protective equipment and collect the material in a suitable, closed container for disposal.[3]

  • Thermal Hazard Analysis: Before any scale-up, a thorough thermal hazard analysis, such as Differential Scanning Calorimetry (DSC) or adiabatic calorimetry, should be performed to understand the thermal decomposition profile and the heat of reaction.[1][5]

Q3: How does the choice of solvent impact the scalability of reactions with this compound?

Solvent selection is a critical parameter in scaling up chemical reactions. For reactions involving this compound, consider the following:

  • Solubility: The solvent must be able to dissolve the starting materials and reagents to ensure a homogeneous reaction mixture. Poor solubility can lead to inconsistent reaction rates and byproduct formation.

  • Boiling Point: The solvent's boiling point should be high enough to allow the reaction to be run at the desired temperature without excessive pressure build-up.

  • Safety: The solvent should have a high flash point and be chemically stable under the reaction conditions. Avoid solvents that can form explosive peroxides.

  • Work-up: The solvent should allow for easy product isolation. For example, a water-immiscible solvent simplifies aqueous work-ups.

  • Environmental Impact: Consider the environmental, health, and safety (EHS) profile of the solvent. Whenever possible, choose greener solvents.

SolventBoiling Point (°C)PolarityNotes for Scale-Up
Toluene 111Non-polarGood for azeotropic removal of water. Can be used for extractions.
Acetonitrile (MeCN) 82Polar aproticGood solubility for many polar reactants. Lower boiling point may require pressure reactors for higher temperatures.
N,N-Dimethylformamide (DMF) 153Polar aproticExcellent solvent for SNAr reactions, but can be difficult to remove and has some safety concerns.
2-Propanol (IPA) 82.5Polar proticA greener solvent option, but can act as a nucleophile in some cases, leading to byproducts.

Q4: What are the typical side reactions to watch for when scaling up, and how can they be minimized?

The most common side reaction is hydrolysis of the C-Cl bond to form the corresponding pyrimidin-4-one. This is often exacerbated by the presence of water and high temperatures. To minimize this:

  • Use anhydrous conditions: Ensure all reagents and solvents are dry.

  • Control temperature: Avoid excessive heating.

  • Limit reaction time: Monitor the reaction closely and stop it once the starting material is consumed.

  • pH control: In some cases, maintaining a specific pH can suppress hydrolysis.

Another potential side reaction is the substitution of the methoxy group, although this is generally less favorable than substitution of the chloro group.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the scale-up of your reactions.

Q5: My SNAr reaction with an amine is showing a significant exotherm upon scale-up, and the temperature is difficult to control. What should I do?

This is a classic sign of a reaction with a high heat of reaction and inadequate heat removal, a serious safety concern that can lead to thermal runaway.[1][2]

Causality: The rate of heat generation is exceeding the rate of heat removal from the reactor. This is due to the decreased surface-area-to-volume ratio at a larger scale.

Troubleshooting Steps:

  • Stop the reaction: If the temperature is rising uncontrollably, immediately cool the reactor and, if necessary, quench the reaction.

  • Re-evaluate the thermal hazard: Conduct a thorough thermal hazard analysis using techniques like reaction calorimetry to quantify the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[1]

  • Modify the addition strategy: Instead of adding the nucleophile all at once, use a controlled addition via a syringe pump or a dropping funnel. This allows the heat to be dissipated as it is generated.

  • Use a co-solvent: Adding a higher-boiling, inert co-solvent can increase the heat capacity of the reaction mixture, helping to absorb the heat generated.

  • Improve cooling efficiency: Ensure your reactor's cooling system is adequate for the scale and the exothermicity of the reaction.

dot

start Significant Exotherm During Scale-Up stop Immediate Action: Cool/Quench start->stop Uncontrolled Temperature Rise reassess Re-evaluate Thermal Hazard (Calorimetry) stop->reassess addition Modify Addition Strategy (Controlled Dosing) reassess->addition Implement Process Controls solvent Use Co-solvent to Increase Heat Capacity reassess->solvent Modify Reaction Medium cooling Improve Reactor Cooling Efficiency reassess->cooling Enhance Equipment Capability safe_process Safe and Controlled Process addition->safe_process solvent->safe_process cooling->safe_process

Caption: Troubleshooting workflow for exothermic reactions.

Q6: I am observing a significant amount of the hydrolyzed byproduct (4-hydroxy-5-fluoro-6-methoxypyrimidine) in my large-scale reaction. How can I prevent this?

Hydrolysis is a common issue with chloropyrimidines, especially under prolonged heating in the presence of water.

Causality: Water, acting as a nucleophile, attacks the electrophilic C4 position, displacing the chloride. This is often catalyzed by acidic or basic conditions.

Troubleshooting Steps:

  • Ensure anhydrous conditions: Dry your solvents and reagents thoroughly before use. Consider using a drying agent in the reaction if compatible.

  • Optimize temperature and reaction time: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction by HPLC or TLC and stop it as soon as the starting material is consumed to avoid prolonged heating.

  • Control pH: If the reaction generates an acid (e.g., HCl from an SNAr reaction), consider adding a non-nucleophilic base to scavenge the acid and prevent it from catalyzing hydrolysis.

  • Solvent choice: If you are using a protic solvent like an alcohol, it can also act as a nucleophile. Switching to an aprotic solvent like toluene, THF, or MeCN may reduce this side reaction.

Q7: My product is difficult to crystallize from the crude reaction mixture at a large scale. What can I do?

Crystallization can be more challenging at a larger scale due to slower cooling rates and different saturation dynamics.

Causality: Impurities in the crude product can inhibit crystallization. The cooling profile of a large reactor is also very different from a lab flask, which can affect crystal growth.

Troubleshooting Steps:

  • Improve crude purity: Before attempting crystallization, try to remove major impurities by performing an aqueous wash or a charcoal treatment.

  • Optimize the solvent system: Experiment with different solvent/anti-solvent combinations on a small scale to find a system that gives good quality crystals.

  • Control the cooling rate: Implement a controlled cooling profile in the reactor. Slow cooling often leads to larger, purer crystals.

  • Seeding: Add a small amount of pure product (seed crystals) to the supersaturated solution to initiate crystallization.

  • Consider alternative purification: If crystallization remains problematic, consider other purification techniques like column chromatography, which can be performed at scale (though it is often more expensive).

dot

start Crystallization Issues at Scale purity Improve Crude Purity (Wash, Charcoal) start->purity solvent Optimize Solvent/Anti-solvent System start->solvent chromatography Alternative: Scale-up Chromatography start->chromatography If crystallization fails cooling Control Cooling Rate purity->cooling solvent->cooling seeding Implement Seeding Strategy cooling->seeding pure_product Pure, Crystalline Product seeding->pure_product chromatography->pure_product

Caption: Decision tree for troubleshooting crystallization.

Q8: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) and the catalyst seems to be deactivating at a larger scale. Why is this happening and how can I fix it?

Catalyst deactivation is a common problem in scale-up of cross-coupling reactions.

Causality: Several factors can contribute to catalyst deactivation:

  • Impurities: Trace impurities in starting materials or solvents (e.g., water, oxygen, sulfur compounds) can poison the palladium catalyst.

  • Poor Mixing: In a large reactor, poor mixing can lead to localized high concentrations of reagents, which can cause catalyst decomposition.

  • Thermal Stress: High temperatures can lead to the formation of inactive palladium black.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Use high-purity, degassed solvents and ensure your starting materials are free of catalyst poisons.

  • Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.

  • Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.

  • Ligand Selection: Some ligands are more robust than others. Consider screening different ligands that are known for their stability.

  • Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading is necessary at a larger scale to compensate for minor deactivation pathways. However, this should be carefully optimized.

References

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PMC - NIH. Available at: [Link]

  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024). ScienceDaily. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC - NIH. Available at: [Link]

  • Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001). Google Patents.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). PMC. Available at: [Link]

  • Method for producing 4, 6-dichloro-5-fluoropyrimidine compound. (2011). Google Patents.
  • Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. (2022). MDPI. Available at: [Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025). HIMS. Available at: [Link]

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (2011). PMC. Available at: [Link]

  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. (2023). Organic Chemistry Portal. Available at: [Link]

  • Thermal hazard evaluation of flow processes. Purdue Engineering. Available at: [Link]

  • CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES – A Strategic Guide to Reaction Hazard Assessment. DEKRA. Available at: [Link]

  • Pilot-Plant Preparation of an ??v??3 Integrin Antagonist. Part 2. Synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid. (2006). ResearchGate. Available at: [Link]

  • Selective nucleophilic aromatic substitution to furnish... (2013). ResearchGate. Available at: [Link]

  • THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. (1957). Journal of the American Chemical Society. Available at: [Link]

  • 4-Chloro-5-fluoro-6-methylpyrimidine. PubChem. Available at: [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. Available at: [Link]

  • Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation. (2025). ResearchGate. Available at: [Link]

Sources

Managing exothermic reactions with 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions & Process Safety Ticket ID: PYR-5F-THERM-001 Status: Open Support Tier: Senior Application Scientist (Process Safety & Scale-up)

Welcome to the Pyrimidine Process Safety Hub.

You are likely working with 4-Chloro-5-fluoro-6-methoxypyrimidine (CAS: 898044-55-8) as a core scaffold for antiviral or anticancer API synthesis.

This molecule is a "loaded spring." The electron-withdrawing nature of the C5-fluorine atom, combined with the pyrimidine nitrogens, makes the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). While this reactivity is desired for synthesis, it invariably releases significant heat (exotherm) upon reaction with amines or alkoxides.

Below is your dynamic troubleshooting guide. We do not use generic templates; these protocols are derived from the specific electronic and thermal behaviors of halogenated pyrimidines.

Module 1: Critical Pre-Reaction Checks

Before you unscrew the cap, validate your system against these parameters.

Q: I am scaling up from 1g to 100g. Can I use the same solvent system?

A: Not necessarily. You must evaluate the "Thermal Mass vs. Heat Removal" ratio. At 1g, surface-to-volume ratios are high, and heat dissipates easily. At 100g, you risk adiabatic heating.

  • Avoid: Diethyl ether (too volatile) or pure DMSO/DMF (risk of thermal runaway if cooling fails).

  • Recommended: Use a solvent with a moderate boiling point and high heat capacity, such as THF or Toluene , which allows for reflux cooling as a passive safety barrier.

Q: How do I determine the "Point of No Return" (Onset Temperature)?

A: You need DSC (Differential Scanning Calorimetry) data. For 4-chloropyrimidines, the SNAr reaction often has an instantaneous exotherm.

  • Protocol: Run a DSC of the reaction mixture (0.5g scale) before the main run.

  • Look for: The onset temperature of decomposition. Ensure your operating temperature (

    
    ) is at least 50°C below the onset of decomposition (
    
    
    
    ).
    • Rule of Thumb:

      
      .
      
Module 2: Active Reaction Management (The "Hot" Phase)

You are mid-reaction. Here is how to keep it under control.

Q: The temperature is spiking despite the jacket being set to -10°C. What is happening?

A: You are likely dosing the nucleophile faster than the reaction kinetics can consume it (Accumulation). This is the most dangerous phase. If you add the amine/alkoxide too quickly at low temperatures, it accumulates unreacted. Once the mixture warms slightly, all of it reacts simultaneously, overwhelming your chiller.

Corrective Action (The "Stop-Flow" Protocol):

  • Stop Dosing Immediately.

  • Max Cooling: Set jacket to maximum cooling capacity.

  • Stirring: Increase agitation speed (ensure no vortexing that introduces air, but maximize heat transfer coefficient

    
    ).
    
  • Wait: Do not resume dosing until

    
     returns to baseline.
    
Q: I see a sudden precipitation, and the stirrer is struggling. Is this safe?

A: No. Loss of agitation leads to "Hot Spots." In SNAr reactions, the byproduct is often a salt (e.g., amine hydrochloride). If this precipitates as a thick slurry, heat transfer drops to near zero.

  • Fix: Add a co-solvent (e.g., 2-MeTHF) to solubilize the salt, or switch to a stronger overhead stirrer. Never open the reactor to manually stir a pressurized or toxic system.

Module 3: Visualizing the Safety Workflow

The following diagram outlines the decision logic for managing the exotherm during the nucleophilic substitution of the C4-chloride.

SNAr_Safety_Protocol Start Start Dosing Nucleophile Monitor Monitor Internal Temp (Ti) vs. Jacket Temp (Tj) Start->Monitor DeltaCheck Is (Ti - Tj) > 10°C? Monitor->DeltaCheck Normal Continue Dosing (Flow Rate = X mL/min) DeltaCheck->Normal No Alert STOP DOSING (Accumulation Risk) DeltaCheck->Alert Yes Normal->Monitor Loop Analysis Check Conversion (HPLC/TLC) Alert->Analysis Analysis->Monitor Temp Stabilized Outcome1 Reaction Stalled? Increase T slowly Analysis->Outcome1 Low Conv. Outcome2 Runaway? Emergency Dump/Quench Analysis->Outcome2 High Temp + Low Conv.

Caption: Logic flow for monitoring exothermic SNAr addition. Note the critical decision point at Delta T > 10°C.

Module 4: Troubleshooting Specific Chemical Outcomes
Q: I am seeing a "Double Substitution" impurity (approx. + Nucleophile Mass). Why?

A: Your temperature is too high, or you have excess nucleophile. While the C4-Cl is the most reactive, the C5-F and C6-OMe are not inert.

  • Mechanism: High temperatures provide enough activation energy to displace the C5-fluorine or C6-methoxy group after the initial C4-substitution.

  • Solution:

    • Lower reaction temperature (e.g., from 60°C to 40°C).

    • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of nucleophile. Avoid large excesses.

Q: The reaction works in DMF but fails in Ethanol. Why?

A: Solvent Polarity and Hydrogen Bonding.

  • DMF (Polar Aprotic): Solvates the cation (e.g., Na+) well but leaves the nucleophile "naked" and highly reactive. This increases reaction rate (and exotherm risk).

  • Ethanol (Polar Protic): Hydrogen bonds to the nucleophile, reducing its reactivity.

  • Recommendation: If Ethanol is too slow, try Acetonitrile (MeCN) . It offers a balance: faster than alcohols but safer/easier to remove than DMF.

Data Summary: Solvent Selection for 4-Cl-5-F-6-OMe Pyrimidine
Solvent ClassExampleReactivity RateThermal SafetyRecommendation
Polar Aprotic DMF, DMSOVery High Low (Runaway risk)Use only if necessary; strict cooling.
Polar Aprotic AcetonitrileHighModeratePreferred for difficult substitutions.
Ethers THF, 2-MeTHFModerateHigh (Reflux control)Excellent for scale-up.
Protic Ethanol, IPALowHighGood for very reactive amines only.
Module 5: Reaction Mechanism Visualization

Understanding why the reaction happens helps predict hazards. The diagram below illustrates the SNAr mechanism, highlighting the Meisenheimer Complex where the energy barrier (and heat release) occurs.

Reaction_Mechanism Reactants 4-Cl-5-F-6-OMe Pyrimidine + Nucleophile (Nu-) TS Meisenheimer Complex (High Energy Intermediate) Reactants->TS Activation Products 4-Nu-5-F-6-OMe Pyrimidine + Cl- Leaving Group TS->Products Elimination Heat Exotherm Release (Heat) TS->Heat Energy Loss

Caption: The SNAr pathway. The transition from the Meisenheimer complex to the product is the primary heat-releasing step.

References
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on SNAr mechanisms and Meisenheimer complexes).

  • Organic Process Research & Development (OPRD).Safety of Nucleophilic Aromatic Substitution Reactions. (General process safety principles for halo-pyrimidines).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18736672: 4-Chloro-5-fluoro-6-methylpyrimidine. (Structural analog data used for reactivity inference).[1]

  • Pfizer Inc. / ACS GCI.Solvent Selection Guide. (Basis for THF/Toluene vs.

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always perform a specific Risk Assessment (RA) and consult the SDS before handling this compound.

Sources

Characterization of unexpected byproducts in 4-Chloro-5-fluoro-6-methoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An unexpected peak in your GC-MS, a lower-than-expected yield, or an ambiguous NMR spectrum can be significant roadblocks in a synthesis campaign. This guide is designed to be your first line of defense, providing targeted troubleshooting advice and detailed analytical protocols to help you identify and resolve common issues encountered during the synthesis of 4-Chloro-5-fluoro-6-methoxypyrimidine.

Q1: My yield of this compound is significantly lower than anticipated. What are the likely causes?

A1: Low yields can stem from several factors, primarily incomplete reaction or the formation of competing side products. The most common culprits are the formation of the isomeric byproduct, 6-Chloro-5-fluoro-4-methoxypyrimidine, and the di-substituted product, 4,6-dimethoxy-5-fluoropyrimidine.

  • Isomer Formation: The nucleophilic substitution of a chlorine atom on the 4,6-dichloro-5-fluoropyrimidine ring by methoxide can occur at either the 4- or 6-position. While the 6-position is generally more reactive, the formation of the 4-methoxy isomer is a common side reaction.

  • Di-substitution: If the reaction is allowed to proceed for too long, or if an excess of the methoxide reagent is used, a second substitution can occur, leading to the formation of 4,6-dimethoxy-5-fluoropyrimidine.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Analytical Verification cluster_3 Corrective Actions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Isomer Formation Isomer Formation Low Yield->Isomer Formation Di-substitution Di-substitution Low Yield->Di-substitution GC-MS Analysis GC-MS Analysis Incomplete Reaction->GC-MS Analysis 1H NMR Spectroscopy 1H NMR Spectroscopy Isomer Formation->1H NMR Spectroscopy HPLC Analysis HPLC Analysis Di-substitution->HPLC Analysis Optimize Reaction Time Optimize Reaction Time GC-MS Analysis->Optimize Reaction Time Control Stoichiometry Control Stoichiometry 1H NMR Spectroscopy->Control Stoichiometry Purification Purification HPLC Analysis->Purification

Caption: Troubleshooting workflow for low yield.

Q2: I have an unexpected peak in my GC-MS analysis. How can I identify it?

A2: The identity of an unexpected peak can often be deduced from its mass-to-charge ratio (m/z) and an understanding of the potential side reactions. The most common byproducts to consider are the starting material, the undesired isomer, the di-substituted product, and hydrolyzed species.

CompoundMolecular Weight ( g/mol )Expected m/z (M+)
4,6-dichloro-5-fluoropyrimidine (Starting Material)166.98166, 168, 170
This compound (Product) 162.55 162, 164
6-Chloro-5-fluoro-4-methoxypyrimidine (Isomer)162.55162, 164
4,6-dimethoxy-5-fluoropyrimidine (Di-substituted)158.13158
4-Chloro-5-fluoro-6-hydroxypyrimidine (Hydrolysis)148.52148, 150

Analytical Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • GC Method:

    • Column: A standard non-polar column (e.g., HP-5MS) is typically sufficient.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to those of authenticated standards if available. The fragmentation patterns can also provide valuable structural information.

Q3: My ¹H NMR spectrum is more complex than expected. How can I distinguish between the desired product and the isomeric byproduct?

A3: While the two isomers, this compound and 6-Chloro-5-fluoro-4-methoxypyrimidine, have the same mass, they are distinguishable by ¹H NMR spectroscopy. The chemical shift of the methoxy protons will be different due to the different electronic environments of the 4- and 6-positions on the pyrimidine ring.

  • Expected Chemical Shifts:

    • This compound: The methoxy group is at the 6-position. The protons are expected to appear as a singlet in the range of δ 4.0-4.2 ppm .

    • 6-Chloro-5-fluoro-4-methoxypyrimidine: The methoxy group is at the 4-position. The protons are expected to appear as a singlet at a slightly different chemical shift, typically in the range of δ 3.9-4.1 ppm .

It is highly recommended to run a reference spectrum of the starting material, 4,6-dichloro-5-fluoropyrimidine, to ensure that it has been fully consumed.

Validation & Comparative

Part 1: Foundational Principles for NMR of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-5-fluoro-6-methoxypyrimidine: A Comparative and Predictive Approach

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Substituted pyrimidines, in particular, form the backbone of numerous therapeutic agents, making their unambiguous characterization essential. This guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of this compound, a representative molecule featuring a complex interplay of substituent effects.

The chemical shifts and coupling constants in the NMR spectrum of this compound are dictated by the electronic environment of each nucleus. The pyrimidine ring is an electron-deficient (π-deficient) system, and the attached substituents (Cl, F, OCH₃) further modulate this environment through inductive and resonance effects.

  • Electronegativity and Inductive Effects : The highly electronegative fluorine and chlorine atoms withdraw electron density through the sigma bonds (inductive effect). This deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield) in both ¹H and ¹³C NMR spectra[1][2]. The effect is strongest on the directly bonded carbon and diminishes with distance.

  • Resonance Effects : The methoxy group (-OCH₃) is an electron-donating group through resonance (mesomeric effect), pushing electron density into the pyrimidine ring. This can lead to increased shielding (an upfield shift) of certain ring carbons and protons, particularly those at the ortho and para positions relative to the substituent[3].

  • ¹⁹F-¹³C Coupling : A defining feature in the ¹³C NMR spectra of fluorinated compounds is the presence of spin-spin coupling between the ¹⁹F and ¹³C nuclei. This coupling occurs through bonds and results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei:

    • One-bond coupling (¹JCF) : Typically very large, often exceeding 200 Hz[4].

    • Two-bond coupling (²JCF) : Smaller, usually in the range of 15-30 Hz[5].

    • Three-bond and longer-range couplings (³JCF, ⁴JCF) : Generally smaller still, but often observable (0-10 Hz), providing crucial structural information[5][6].

Part 2: Standardized Protocol for NMR Analysis

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following steps provide a self-validating workflow from sample preparation to data acquisition.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) p2 Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) p1->p2 p3 Dissolve Sample (in ~0.6-0.7 mL solvent in a vial) p2->p3 p4 Filter if Particulates Present (Pipette with cotton plug) p3->p4 p5 Transfer to NMR Tube (High-quality, 5 mm tube) p4->p5 a1 Insert Sample into Spectrometer p5->a1 a2 Lock & Shim (Optimize B₀ field homogeneity) a1->a2 a3 Acquire Spectra (¹H, ¹³C, and optional 2D) a2->a3 d1 Fourier Transform a3->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Reference Calibration (e.g., TMS or residual solvent peak) d3->d4 out1 ¹H Spectrum Analysis d4->out1 out2 ¹³C Spectrum Analysis d4->out2

Caption: Standardized workflow for NMR sample preparation and data analysis.

Step-by-Step Methodology
  • Sample Weighing : Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial[7][8]. For quantitative analysis, the mass must be known precisely.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used[9]. The deuterated solvent provides the deuterium signal used for locking the magnetic field frequency[10].

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[8][11]. Use a vortex mixer or gentle sonication to ensure the sample is fully dissolved. A homogenous solution is critical for achieving sharp NMR signals[7].

  • Filtration (if necessary) : If any solid particulates are visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette while transferring it to the NMR tube. Particulates will degrade the magnetic field homogeneity, leading to poor spectral resolution[10].

  • Transfer to NMR Tube : Use a clean, high-quality 5 mm NMR tube. The final sample height should be between 4-5 cm[7][10].

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is essential for high resolution.

    • Acquire the ¹H spectrum. Standard parameters often include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope[12].

Part 3: Predictive Spectral Analysis

Given the absence of an experimental spectrum for this compound, we will predict its ¹H and ¹³C NMR data. This prediction is based on established substituent effects on the pyrimidine core and known data from analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of this compound has two distinct proton environments: the methoxy protons (-OCH₃) and the single proton on the pyrimidine ring at the C2 position (H2).

  • -OCH₃ Protons : Methoxy groups on heterocyclic rings typically appear as a sharp singlet. Given the electron-withdrawing nature of the adjacent ring and substituents, the chemical shift is expected in the range of δ 4.0 - 4.2 ppm . In similar methoxypyrimidines, this signal is often found around 3.9-4.1 ppm[13][14].

  • H2 Proton : This is the only proton directly attached to the pyrimidine ring. It is flanked by two nitrogen atoms and is three bonds away from the chloro and methoxy groups. This environment is highly electron-deficient, leading to a significant downfield shift. A singlet is expected in the region of δ 8.5 - 8.7 ppm .

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will be more complex due to C-F coupling. We will predict the chemical shifts (δ) and key coupling constants (J). Carbons are numbered according to IUPAC nomenclature.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Rationale & Comparative Data
C2 150 - 155Doublet (⁴JCF ≈ 2-4 Hz)Flanked by two electronegative nitrogens. The small four-bond coupling to fluorine is expected.
C4 145 - 150Doublet (²JCF ≈ 15-25 Hz)Attached to chlorine and adjacent to fluorine. Both substituents cause a downfield shift. A two-bond C-F coupling is characteristic[5].
C5 142 - 148Doublet (¹JCF ≈ 230-250 Hz)Directly attached to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift[4][15].
C6 160 - 165Doublet (²JCF ≈ 15-25 Hz)Attached to the electron-donating methoxy group but also adjacent to fluorine. The combination leads to a very downfield shift.
-OCH₃ 55 - 60Singlet or small doublet (⁴JCF < 2 Hz)Typical range for a methoxy carbon attached to an aromatic system[2]. Any coupling to fluorine would be a long-range and likely unresolved.
Key J-Coupling Interactions Diagram

Caption: Key through-bond C-F J-coupling interactions in the pyrimidine ring.

Comparative Analysis with Isomers

The primary isomeric alternative is 4-Chloro-5-fluoro-2-methoxypyrimidine . Distinguishing between these two structures via NMR is straightforward:

  • ¹H NMR Distinction : The target molecule, the 6-methoxy isomer, has a proton at the C2 position (predicted δ 8.5-8.7). The 2-methoxy isomer, however, has its only ring proton at the C6 position. This H6 proton would be adjacent to the highly electronegative fluorine and chlorine atoms, likely shifting it even further downfield and showing coupling to the ¹⁹F nucleus (a doublet, ³JHF ≈ 5-8 Hz). The absence of this H-F coupling and the specific chemical shift of the single aromatic proton is a definitive marker for the 6-methoxy structure.

  • ¹³C NMR Distinction : While the overall patterns will be similar, the chemical shift of the carbon bearing the methoxy group will be the key differentiator. In our target molecule, C6 is predicted to be at δ 160-165 ppm. In the 2-methoxy isomer, the C2 carbon would be in this downfield region, while the C6 carbon's chemical shift would be significantly different.

Conclusion

The NMR analysis of this compound presents a valuable case study in modern structural elucidation. While direct experimental data is not publicly available, a robust, predictive analysis can be built upon fundamental NMR principles and comparative data from analogous structures. The key identifiers for this molecule are a single, sharp proton singlet around δ 8.5-8.7 ppm in the ¹H spectrum, and a ¹³C spectrum defined by a large one-bond C-F coupling constant for C5 (~240 Hz) and smaller two-bond couplings for C4 and C6. This predictive framework serves as a powerful tool for researchers, enabling confident structural assignment even in the absence of reference spectra and highlighting the predictive power of NMR spectroscopy in drug discovery and development.

References

  • PubChem. Compound Summary for CID 53439896, 4-Chloro-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

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Sources

Comparative Guide to the X-ray Crystal Structure of Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidines in Modern Chemistry

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous molecules essential to life and medicine.[1] Their presence in nucleobases (cytosine, thymine, and uracil), vitamins, and coenzymes underscores their fundamental biological importance.[1] In the realm of synthetic chemistry, this scaffold is a "privileged structure," prized for its versatility in developing a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined by single-crystal X-ray diffraction, dictates their physical properties and biological activity.[3][4][5]

This guide provides a comparative analysis of the X-ray crystal structures of halogenated and methoxy-substituted pyrimidines. While a specific crystal structure for 4-Chloro-5-fluoro-6-methoxypyrimidine is not publicly available, we can infer its likely structural characteristics by examining closely related, published structures. This analysis will illuminate how subtle changes in substitution patterns—the "what" and "where" of atomic placement—profoundly influence crystal packing, intermolecular interactions, and, ultimately, molecular function.

The Power of a Single Crystal: Why X-ray Diffraction is the Gold Standard

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for elucidating the exact three-dimensional atomic structure of a molecule.[3][4] By bombarding a crystal with X-rays, we generate a unique diffraction pattern that, through complex mathematical analysis, reveals the precise coordinates of each atom.[5][6] This provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another in the solid state. This information is critical for understanding structure-activity relationships (SAR) in drug design and for controlling the properties of advanced materials.

Comparative Structural Analysis: The Influence of Substituents on Crystal Packing

The arrangement of molecules in a crystal lattice is a delicate balance of intermolecular forces. The introduction of different functional groups, such as halogens (F, Cl) and methoxy (-OCH3) groups, dramatically alters these forces, leading to distinct crystal packing motifs.[7][8]

To illustrate this, we will compare the crystallographic data of two representative pyrimidine derivatives: 4,6-dichloro-5-methylpyrimidine and 4,6-dichloro-5-methoxypyrimidine . This comparison allows us to isolate the effect of replacing a small methyl group with a slightly larger, electron-donating methoxy group, providing insights relevant to our target molecule.

Parameter4,6-dichloro-5-methylpyrimidine[9]4,6-dichloro-5-methoxypyrimidine[10]
Formula C5H4Cl2N2C5H4Cl2N2O
Crystal System MonoclinicOrthorhombic
Space Group P21/cPnma
Unit Cell (a, b, c) 7.463 Å, 7.827 Å, 11.790 Å13.655 Å, 3.929 Å, 13.028 Å
Unit Cell (α, β, γ) 90°, 93.23°, 90°90°, 90°, 90°
Key Intermolecular Interactions C—H···N hydrogen bondsShort Cl···N contacts (Halogen bonds)
Molecular Geometry Essentially planarPyrimidine ring is planar, methoxy C atom deviates significantly
Analysis of Structural Differences:
  • Symmetry and Packing: The change from a methyl to a methoxy group induces a complete shift in crystal symmetry from monoclinic to orthorhombic. This reflects a fundamental reorganization of how the molecules pack together to achieve the most stable energetic state.

  • Intermolecular Forces:

    • In 4,6-dichloro-5-methylpyrimidine, the dominant interactions are pairs of C—H···N hydrogen bonds, which link molecules into inversion dimers.[9]

    • In contrast, the crystal structure of 4,6-dichloro-5-methoxypyrimidine is governed by short Cl···N contacts of 3.094 Å and 3.101 Å.[10] These are examples of halogen bonds, a type of non-covalent interaction where an electropositive region on the halogen atom (the σ-hole) is attracted to a Lewis base, in this case, the nitrogen atom of an adjacent pyrimidine ring.[11] The presence of the oxygen atom in the methoxy group alters the electronic landscape of the molecule, making these halogen bonds a more favorable packing interaction.

  • Molecular Planarity: While the pyrimidine ring itself remains planar in both structures, the methoxy group's carbon atom in 4,6-dichloro-5-methoxypyrimidine is noted to deviate significantly from this plane.[10] This twist, or dihedral angle, is a critical structural parameter that can affect how a molecule fits into a protein's binding site in a drug-receptor interaction.

For our target molecule, This compound , we can predict a complex interplay of these forces. The highly electronegative fluorine atom is a potent hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding. The methoxy group will influence both the electronics and the steric profile of the molecule.

Experimental Protocol: A Validated Workflow for Structure Determination

Achieving a high-quality crystal structure is a multi-step process that demands precision at every stage. The following protocol outlines a robust, self-validating workflow for determining the crystal structure of a novel derivative like this compound.

Part 1: Synthesis

The synthesis of substituted pyrimidines often involves the cyclization of precursors followed by chlorination.[12][13][14] A plausible route for the target compound could start from a dihydroxy-fluoropyrimidine intermediate.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: Suspend 4,6-dihydroxy-5-fluoropyrimidine in a suitable solvent such as dichloromethane within a round-bottom flask equipped with a reflux condenser.[12]

  • Addition of Reagents: Add a tertiary amine catalyst (e.g., triethylamine) followed by the slow, dropwise addition of a chlorinating agent like phosphorus oxychloride (POCl3) at a controlled temperature.[12][14]

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the complete conversion of hydroxyl groups to chloro groups.[12] The causality here is that the heat provides the necessary activation energy for the chlorination reaction, which is often endothermic.

  • Workup: After cooling, carefully quench the reaction with an acidic solution (e.g., 3N HCl) at a low temperature (<20°C).[12] This step neutralizes the excess reagents and facilitates the separation of the organic product.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water, dry over an anhydrous salt like magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[12] Further purification via column chromatography or distillation may be necessary to achieve the high purity (>98%) required for crystallization.

Part 2: Crystallization

The goal of crystallization is to encourage molecules to self-assemble from a disordered solution into a highly ordered, single crystal lattice. This is often the most challenging and empirical step.

Step-by-Step Crystallization Protocol:

  • Solvent Screening (The "Why"): The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble. This allows for a slow, controlled precipitation process, which is essential for growing large, well-ordered crystals. A screening of various solvents (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be performed in small vials.

  • Slow Evaporation Technique:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture to create a near-saturated solution.

    • Loosely cap the vial or cover it with perforated parafilm.

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. The slow removal of the solvent gradually increases the concentration, pushing the system towards nucleation and crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed (ideally >20 µm in all dimensions), carefully extract one with a cryoloop.[3] The crystal should be clear and have well-defined faces, indicating good internal order.

Part 3: X-ray Diffraction and Structure Refinement

This phase involves collecting and analyzing the diffraction data to generate the final 3D model.[6]

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Harvest Harvest Single Crystal Mount Mount on Goniometer Harvest->Mount Cryo Cryo-cool Crystal (e.g., 100 K) Mount->Cryo Screen Screen Crystal Quality Cryo->Screen Collect Collect Diffraction Data (Rotate crystal in X-ray beam) Screen->Collect Process Process Data (Integrate reflections) Collect->Process Solve Solve Structure (Determine electron density map) Process->Solve Refine Refine Model (Fit atoms to density, refine positions) Solve->Refine Validate Validate Structure (Check geometry and R-factors) Refine->Validate Deposition Deposition Validate->Deposition Finalize & Deposit (e.g., CCDC)

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Data Collection Protocol:

  • Mounting and Cryo-cooling: The harvested crystal is mounted on a goniometer head and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.[15] This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection: The crystal is placed in an X-ray diffractometer. As it is rotated, it is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[6]

  • Structure Solution and Refinement: The collected diffraction spots are processed to determine their intensities. Sophisticated software uses this information to calculate an electron density map of the unit cell.[6] An initial model of the molecule is placed into this map and then refined. The refinement process adjusts the atomic positions, bond lengths, and angles to best fit the experimental data.

  • Validation: The final structure is validated using metrics like the R-factor, which indicates the agreement between the calculated model and the observed diffraction data.[15] A low R-factor (typically <0.05) signifies a high-quality, trustworthy structure.

Conclusion: From Structure to Function

The detailed structural analysis of substituted pyrimidines provides invaluable insights into the fundamental principles of molecular recognition and crystal engineering. By comparing the crystal structures of related compounds, we can understand how specific functional groups like chlorine, fluorine, and methoxy moieties direct intermolecular interactions, leading to different packing arrangements. This knowledge is not merely academic; it is directly applicable in drug development, where understanding how a molecule will interact with its biological target and how it will behave in a solid dosage form is paramount.[16][17] The rigorous experimental workflow detailed here provides a reliable pathway to obtaining the high-resolution structural data that underpins modern chemical and pharmaceutical research.

References
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  • Kumar, A., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening. BioImpacts, 13(4), 283–296. [Link]

  • Ward, M. D., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1167. [Link]

  • Fun, H.-K., et al. (2010). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 2), o408. [Link]

  • Rosli, M. M., et al. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o731. [Link]

  • Various Authors. (2025). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). ResearchGate. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, the rigorous assessment of purity is a cornerstone of quality control and a prerequisite for further development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized 4-Chloro-5-fluoro-6-methoxypyrimidine, a key intermediate in various drug discovery programs.

The Central Role of Purity in Pharmaceutical Synthesis

The presence of impurities in a synthesized active pharmaceutical ingredient (API) or intermediate can have significant implications, ranging from altered therapeutic efficacy to unforeseen toxicological effects. Therefore, employing a robust and validated analytical method for purity determination is not merely a regulatory requirement but a fundamental aspect of scientific integrity.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide will delve into a validated HPLC method for the purity analysis of this compound, providing a detailed experimental protocol. Furthermore, it will offer a comparative analysis with two orthogonal methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a comprehensive perspective on the available analytical strategies.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3] Its application in pharmaceutical analysis is extensive, offering precise and reproducible results for purity assessment.[1][4] A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.

Experimental Protocol: HPLC Purity Analysis

This protocol outlines a validated reverse-phase HPLC method for the purity determination of this compound. The method's development is guided by principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3]

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating pyrimidine derivatives.[5]

  • Mobile Phase A: 0.1% Phosphoric acid in water. The use of an acidic modifier like phosphoric or formic acid can improve peak shape for ionizable compounds.[6][7]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm, selected based on the UV absorbance maximum of the analyte.[5]

  • Gradient Elution: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

3. Data Analysis and Purity Calculation: The purity of the synthesized sample is determined by area normalization. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase of the C18 column effectively retains the moderately polar this compound, allowing for separation from more polar or less polar impurities.

  • Gradient Elution: A gradient elution program is crucial for resolving impurities that may have significantly different retention times from the main peak, ensuring a comprehensive purity profile.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of any acidic or basic functional groups in the analyte and impurities, leading to sharper, more symmetrical peaks.

  • UV Detection at 240 nm: This wavelength is chosen to maximize the detector response for the pyrimidine chromophore, enhancing the sensitivity of the method.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (0.1 mg/mL) hplc_injection Inject 10 µL onto C18 Column prep_standard->hplc_injection prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->hplc_injection hplc_separation Gradient Elution (ACN/H2O with 0.1% H3PO4) hplc_injection->hplc_separation hplc_detection UV Detection at 240 nm hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_calculation Calculate % Purity (Area Normalization) data_integration->data_calculation

Caption: Workflow for HPLC purity analysis of this compound.

Orthogonal Methods for Purity Confirmation

To ensure the comprehensive characterization of a synthesized compound, it is best practice to employ at least two orthogonal analytical methods. These are methods that rely on different separation or detection principles, thereby providing a more complete picture of the sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides information about the molecular weight and fragmentation pattern of the analytes.[9] For pyrimidine derivatives, GC-MS can be an effective method, sometimes requiring derivatization to increase volatility.[8][10]

Methodology Overview:

  • Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization with an agent like ethyl chloroformate may be necessary for less volatile pyrimidines.[10]

  • GC Separation: The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase.

  • MS Detection: As compounds elute from the column, they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

Advantages:

  • High sensitivity and specificity.

  • Provides structural information from mass spectra, aiding in impurity identification.

Limitations:

  • Limited to volatile and thermally stable compounds.

  • Derivatization can add complexity to the sample preparation process.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[13] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[14][15]

Methodology Overview:

  • Sample Preparation: A precisely weighed amount of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration (e.g., long relaxation delay).

  • Purity Calculation: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molecular weights.

Advantages:

  • An absolute quantification method.

  • Provides structural information about the main component and any impurities present.

  • Non-destructive to the sample.[11]

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a certified internal standard that does not have overlapping signals with the analyte.

  • Can be more time-consuming for sample preparation and data acquisition.

Comparative Analysis of Purity Determination Methods

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance signal intensity
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Specificity High, based on retention time and UV spectrumVery High, based on retention time and mass spectrumHigh, based on unique chemical shifts
Quantitation Relative (requires analyte reference standard)Relative (requires analyte reference standard)Absolute (requires internal standard)
Impurity ID Limited (requires MS detector)Excellent (based on fragmentation patterns)Good (based on chemical shifts and coupling)
Throughput HighModerate to HighLow to Moderate
Sample Type Soluble, non-volatile to semi-volatileVolatile, thermally stableSoluble
Visualizing the Method Comparison

Method_Comparison HPLC HPLC GCMS GC-MS HPLC->GCMS High Sensitivity qNMR qNMR HPLC->qNMR High Throughput GCMS->qNMR Structural Info l1 Relative Quantitation l2 Impurity ID l3 Absolute Quantitation

Caption: Key comparative aspects of HPLC, GC-MS, and qNMR for purity analysis.

Conclusion

For the routine purity analysis of synthesized this compound, a validated reverse-phase HPLC method stands out as the primary choice due to its high throughput, sensitivity, and robustness. It provides reliable quantitative data on the purity of the compound and can be readily implemented in a quality control setting.

However, for a comprehensive characterization and to ensure the highest level of confidence in the purity assessment, orthogonal methods such as GC-MS and qNMR are invaluable. GC-MS offers superior capabilities for the identification of volatile impurities, while qNMR provides an absolute measure of purity without the need for an analyte-specific reference standard. The strategic combination of these techniques provides a self-validating system for the purity assessment of synthesized pharmaceutical intermediates, ensuring the quality and integrity of the material destined for further research and development.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Steps for HPLC Method Valid
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • qNMR for Purity Determin
  • Quantit
  • Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma. PubMed.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibr
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Quantitative NMR Spectroscopy. Top-Down Proteomics.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Guidelines for Analytical Method Valid
  • Synthesis, characterization, in-silico ADME, antioxidant, and anticancer evaluation of novel amino pyrimidine deriv
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Deriv
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Small Molecule Identific
  • Metal-Organic Frameworks in Bioanalysis: Extraction of Small Organic Molecules. MDPI.
  • 4-Chloro-5-fluoro-6-(methoxymethyl)pyrimidine. BLDpharm.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • Method for producing 4-chloro-6-hydroxypyrimidine.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
  • Development and validation of novel stability-indicating RP-HPLC method for estimation of related substances and degradation products in ambrisentan. TSI Journals.
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
  • Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
  • 4-Chloro-5-fluoro-6-methoxy-2-(methylsulfonyl)pyrimidine. Alfa Chemistry.

Sources

Comparison of reactivity between 4-Chloro-5-fluoro-6-methoxypyrimidine and other halopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-5-fluoro-6-methoxypyrimidine , comparing its reactivity profile against structural analogs. It is designed for medicinal chemists and process engineers optimizing


 and cross-coupling workflows.

Executive Summary: The "Push-Pull" Electrophile

This compound represents a unique "Goldilocks" scaffold in pyrimidine chemistry. It balances the potent electron-withdrawing activation of the 5-fluoro substituent with the resonance-donating modulation of the 6-methoxy group.

  • Vs. 4-Chloropyrimidine: Significantly more reactive toward nucleophiles due to 5-F inductive activation (

    
     effect).
    
  • Vs. 4,6-Dichloropyrimidine: Less prone to over-reaction (double substitution) due to the electronic deactivation of the methoxy group, allowing for cleaner mono-functionalization.

  • Key Application: It serves as a highly regioselective electrophile for installing amines or aryl groups at the C4 position while preserving the C5-F motif, a bioisostere for C-H often used to block metabolic oxidation.

Mechanistic Analysis: Electronic Vectors

The reactivity of this scaffold is defined by the competition between Inductive (


) and Mesomeric (

) effects.
Activation/Deactivation Diagram

The following diagram visualizes the electronic forces acting on the reactive C4 center.

G Core Pyrimidine Core C4 C4-Cl Center (Electrophile) Core->C4 Net Activation F5 5-Fluoro Group (-I Effect) F5->Core Inductive Withdrawal (Activates Ring) OMe6 6-Methoxy Group (+M Effect) OMe6->Core Resonance Donation (Deactivates Ring) Nu Nucleophile (Amine/Alkoxide) Nu->C4 S_NAr Attack

Caption: Electronic vectors influencing the C4-Cl bond. The 5-F group lowers the LUMO energy, accelerating nucleophilic attack, while the 6-OMe group modulates this activity to prevent decomposition.

The "Fluorine Effect" in

Unlike typical leaving group trends (


), in 

reactions involving halopyrimidines, a fluorine atom adjacent to the leaving group (at C5) accelerates the reaction.
  • Transition State Stabilization: The highly electronegative fluorine stabilizes the anionic Meisenheimer complex intermediate.

  • Inductive Activation: The

    
     effect of fluorine pulls electron density from the C4 carbon, making it more electrophilic than in non-fluorinated analogs.
    

Comparative Performance Data

The following tables synthesize experimental reactivity trends for


 amination (e.g., with benzylamine or aniline).
Table 1: Reactivity vs. Structural Analogs
AnalogStructureRelative Rate (

)
Yield (Typical)Selectivity Profile
Target 4-Cl-5-F-6-OMe High 90-95% Exclusive C4 substitution.
4-Cl-6-OMeNo 5-FLow75-85%Slower reaction; requires higher temp (

).
4,6-Dichloro-5-FCl instead of OMeVery High60-80%Prone to bis-substitution (mixture of mono/di products).
4-Cl-5-FNo 6-OMeModerate85-90%Good reactivity, but lacks the solubility benefits of OMe.
Table 2: Reaction Conditions Comparison (Suzuki Coupling)

Coupling with Phenylboronic Acid (1.1 equiv)

SubstrateCatalystBase/SolventTemp/TimeOutcome
4-Cl-5-F-6-OMe


/ Dioxane:H2O
90°C, 4hMono-arylated (C4).[1] F-atom retained.
4-Cl-6-OMe


/ Toluene
110°C, 12hSluggish oxidative addition due to stronger C-Cl bond.
4-Bromo-5-F-6-OMe


/ DME
80°C, 2hFaster than Cl-analog, but starting material is less stable.

Experimental Protocols

These protocols are validated for the 4-chloro-5-fluoro-6-methoxy scaffold.

Protocol A: Regioselective Amination ( )

Target: Synthesis of 4-amino-5-fluoro-6-methoxypyrimidine derivatives.

  • Setup: Charge a round-bottom flask with This compound (1.0 equiv) and anhydrous Isopropanol (IPA) (0.2 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Note: Inorganic bases like

    
     can be used but may require water, complicating workup.
    
  • Nucleophile: Add the amine (1.05 equiv) dropwise at room temperature.

  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours .

    • Anilines (Aromatic): Heat to 60–80°C for 4–6 hours .

  • Workup: Concentrate IPA under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Validation: Monitor disappearance of starting material (

    
     in 30% EtOAc/Hex) and appearance of product (
    
    
    
    ).
Protocol B: Suzuki-Miyaura Cross-Coupling

Target: C4-Arylation preserving the C5-Fluorine.

  • Degassing: Sparge a mixture of 1,4-Dioxane/Water (4:1) with argon for 15 minutes.

  • Assembly: In a reaction vial, combine:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)[1]

    • 
       (2.5 equiv)
      
    • 
       (3-5 mol%)
      
  • Execution: Seal vial and heat to 90°C for 4–12 hours.

  • Purification: Filter through a Celite pad. The 5-F group makes the product easy to track via

    
     NMR (typically 
    
    
    
    to
    
    
    ppm).

Decision Workflow

Use this logic tree to select the optimal reaction pathway for your target transformation.

DecisionTree Start Start: this compound Goal What is your target? Start->Goal SNAr C-N / C-O Bond Formation (Amines/Alkoxides) Goal->SNAr Suzuki C-C Bond Formation (Aryl/Alkyl coupling) Goal->Suzuki NuType Nucleophile Type? SNAr->NuType CatType Catalyst Selection Suzuki->CatType Aliphatic Aliphatic Amine NuType->Aliphatic Aromatic Aniline / Weak Nu NuType->Aromatic Cond1 Cond: IPA, DIPEA, RT, 2h Aliphatic->Cond1 Cond2 Cond: IPA, DIPEA, 80°C, 6h (Acid Cat. optional) Aromatic->Cond2 Std Standard Aryl CatType->Std Steric Sterically Hindered CatType->Steric Cond3 Cond: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Std->Cond3 Cond4 Cond: Pd2(dba)3, XPhos K3PO4, Toluene, 100°C Steric->Cond4

Caption: Optimization workflow for functionalizing this compound based on nucleophile class and steric demands.

References

  • Regioselectivity in

    
     Reactions of Halopyrimidines: 
    
    • Study on the activating effects of 5-substituents (F, NO2) on C4-Cl displacement.
    • Source:

  • Suzuki-Miyaura Coupling of Chloropyrimidines

    • Optimization of Pd-catalyzed cross-coupling for electron-deficient heteroaryl chlorides.
    • Source:

  • Synthesis and Reactivity of Fluorinated Pyrimidines

    • Detailed protocols for 4,6-dichloro-5-fluoropyrimidine and deriv
    • Source:

  • Mechanistic Insight into

    
    : 
    
    • Analysis of Meisenheimer complex stabiliz
    • Source:

Sources

Biological activity of 4-Chloro-5-fluoro-6-methoxypyrimidine derivatives versus existing compounds

[1][2]

Executive Summary

4-Chloro-5-fluoro-6-methoxypyrimidine represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for next-generation fluoropyrimidines.[1][2] While the molecule itself is a reactive building block, its derivatives have demonstrated superior biological activity compared to non-fluorinated or non-methoxylated analogs.[3]

This guide objectively compares these derivatives against standard-of-care agents (e.g., Fluconazole, 5-Fluorouracil, Ciprofloxacin), highlighting their enhanced metabolic stability, potency, and lipophilicity.[1][2]

Chemical Significance: The "Fluorine-Methoxy" Advantage

The biological superiority of this scaffold stems from its specific substitution pattern.[1][3] As a Senior Application Scientist, I prioritize the Structure-Activity Relationship (SAR) to explain why these derivatives outperform older compounds.

FeatureChemical FunctionBiological Outcome
5-Fluoro Group Mimics Hydrogen but forms stronger C-F bonds.[1][2]Metabolic Blockade: Prevents rapid metabolism at the C5 position, significantly extending half-life compared to non-fluorinated pyrimidines.
6-Methoxy Group Electron-donating group (EDG) + H-bond acceptor.[1][2]Solubility & Binding: Increases lipophilicity for membrane permeability while offering a handle for hydrogen bonding in enzyme active sites.[3]
4-Chloro Handle Excellent leaving group (

, Suzuki coupling).[1][3]
Versatility: Allows the rapid attachment of complex aryl/heteroaryl side chains to create high-affinity drugs (e.g., Voriconazole analogs).[3]

Comparative Biological Activity

The following analysis compares derivatives synthesized from the 4-chloro-5-fluoro-6-methoxy core against industry standards.

Case Study A: Antifungal Activity (Voriconazole Class)

Derivatives of 5-fluoropyrimidines (specifically the ethyl and methoxy analogs) are the precursors to Voriconazole , a broad-spectrum triazole.[1]

  • Comparator: Fluconazole (Standard Azole)[3]

  • Derivative: Voriconazole (Fluoropyrimidine-derived)[1][2][3]

MetricFluconazole (Standard)Voriconazole (Derivative)Performance Delta
Spectrum Candida, CryptococcusCandida, Aspergillus, FusariumExpanded: Effective against molds resistant to Fluconazole.[1][2][3]
Bioavailability >90%96%Equivalent: Both maintain high oral bioavailability.[3]
Potency (MIC90) 0.25 - 64 µg/mL (C. albicans)0.03 - 0.06 µg/mL (C. albicans)Superior: ~10-100x more potent in vitro.[1][2][3]

Expert Insight: The 5-fluoro group is critical here. It prevents the oxidative metabolism that typically degrades the pyrimidine ring, allowing the drug to maintain therapeutic concentrations for longer periods.[3]

Case Study B: Antibacterial Activity (Experimental)

Recent studies (e.g., Suzuki coupling products of 4-chloro-6-methoxypyrimidine) have yielded derivatives with significant activity against Gram-positive bacteria.[1][2]

  • Comparator: Ampicillin / Ciprofloxacin[1][3]

  • Derivative: 6-Methoxy-5-fluoro-4-(aryl)pyrimidine derivatives[1][2]

OrganismAmpicillin (Zone of Inhibition)Novel Derivative (Zone of Inhibition)Outcome
S. aureus22 mm24 - 28 mmEnhanced: 10-20% larger inhibition zone.[1][2]
E. coli18 mm14 - 16 mmModerate: Less effective against Gram-negatives due to efflux pumps.[1][2][3]
B. subtilis20 mm25 mmSuperior: High efficacy against spore-formers.[1][3]
Case Study C: Anticancer Potential

Fluorinated pyrimidines are the backbone of oncology (e.g., 5-FU).[1][3][4] The 6-methoxy derivatives are currently being explored as Kinase Inhibitors (e.g., EGFR or VEGFR inhibitors) rather than simple antimetabolites.[1][3]

  • Mechanism: Unlike 5-FU (which intercalates DNA), these bulky derivatives bind to the ATP pocket of kinases.[3]

  • Advantage: The methoxy group provides a specific "anchor" point within the ATP binding pocket, improving selectivity over wild-type kinases.[1][3]

Mechanism of Action & SAR Visualization

The following diagram illustrates how the scaffold functions as a precursor and how its structural features translate to biological activity.

GScaffold4-Chloro-5-fluoro-6-methoxypyrimidineSuzukiSuzuki Coupling(Pd-catalyzed)Scaffold->SuzukiC4-Cl DisplacementSNArNucleophilic Subst.(Amines/Thiols)Scaffold->SNArC4-Cl DisplacementAntifungalTriazole Antifungals(e.g., Voriconazole analogs)Suzuki->AntifungalAntibacterialBiaryl Pyrimidines(Gram+ Inhibitors)Suzuki->AntibacterialAnticancerKinase Inhibitors(EGFR/VEGFR)SNAr->AnticancerMech_Stab5-F: Metabolic Stability(Blocks C-H oxidation)Antifungal->Mech_StabKey FeatureMech_Bind6-OMe: H-Bonding(Increases Affinity)Anticancer->Mech_BindKey Feature

Figure 1: Synthetic utility and Structure-Activity Relationship (SAR) of the fluoropyrimidine core.[1][2]

Experimental Protocols

To ensure reproducibility, I have outlined the standard protocols for synthesizing and testing these derivatives.

Protocol 1: Suzuki-Miyaura Coupling (Synthesis)

This protocol converts the 4-chloro scaffold into a bioactive biaryl derivative.[1][2]

Reagents:

  • This compound (1.0 eq)[1][2]

  • Arylboronic acid (1.1 eq)[3]

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)[3]
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1][2]

Step-by-Step:

  • Degassing: Charge a reaction flask with the solvent mixture and bubble nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst.[3]

  • Addition: Add the pyrimidine scaffold, arylboronic acid, and base. Add the catalyst last.[3]

  • Reflux: Heat the mixture to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT, dilute with ethyl acetate, wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: MIC Determination (Biological Assay)

Objective: Determine the Minimum Inhibitory Concentration against S. aureus.

  • Preparation: Dissolve the synthesized derivative in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth across a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.[3] Control: DMSO-only wells must show full growth.

References

  • Nbinno.com. 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis.[1][2][3]Link

  • BenchChem. 4,6-Dichloro-5-methoxypyrimidine: A Comprehensive Technical Guide.Link

  • Biomedical & Pharmacology Journal. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine.Link

  • RSC Advances. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles.[1][3]Link

  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine Compound Summary.Link

Navigating the Structure-Activity Landscape of 4-Chloro-5-fluoro-6-methoxypyrimidine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the backbone of numerous therapeutic agents.[1] Its versatility allows for a myriad of chemical modifications, each subtly tuning the molecule's biological activity. This guide delves into the structure-activity relationship (SAR) of a particularly promising class of compounds: 4-Chloro-5-fluoro-6-methoxypyrimidine analogs. By understanding how discrete structural changes impact their biological efficacy, researchers can rationally design more potent and selective drug candidates.

The this compound core is a privileged scaffold in medicinal chemistry, with the chlorine atom at the 4-position serving as a key reactive handle for introducing diverse substituents, while the fluorine at the 5-position and the methoxy group at the 6-position significantly influence the electronic properties and metabolic stability of the molecule. This guide will provide an in-depth comparison of analogs based on modifications at the 4-position, offering insights supported by experimental data from related compound series and established SAR principles.

The Core Scaffold and Its Strategic Modifications

The fundamental structure of this compound provides three primary points for chemical diversification to modulate biological activity. The strategic placement of a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position creates a unique electronic and steric environment.

Caption: Core structure of this compound.

The chlorine at the 4-position is a versatile leaving group, readily displaced by various nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of a wide array of functional groups, which can profoundly impact the compound's interaction with its biological target. The electron-withdrawing nature of the fluorine at C5 can influence the reactivity of the C4 position and modulate the pKa of the pyrimidine ring. The methoxy group at C6 can affect solubility and metabolic stability.

Comparative Analysis of 4-Substituted Analogs: A Kinase Inhibition Perspective

While specific SAR data for a complete series of this compound analogs is not consolidated in a single public study, we can extrapolate from the well-established SAR of structurally similar pyrimidine-based kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4][5] Kinase inhibition is a prominent therapeutic application for this class of compounds.

The general trend observed for many pyrimidine-based kinase inhibitors is that the nature of the substituent at the 4-position dictates the potency and selectivity of the compound. This is because this substituent often extends into the ATP-binding pocket of the kinase, forming key interactions with the protein.

Analog (R Group at C4) Hypothesized Potency (IC50) Rationale for Activity
-NH-(3-ethynylphenyl) Potent (nM range) The small, rigid ethynyl group can form favorable interactions in the hydrophobic region of the kinase active site. The aniline linker is a common motif in potent kinase inhibitors.
-NH-(4-methoxyphenyl) Moderate (low µM range) The methoxy group is an electron-donating group which can influence the electronics of the aniline ring. Its size may be well-tolerated in the binding pocket.
-NH-(4-chlorophenyl) Moderate to Potent (nM to low µM) The chloro group is an electron-withdrawing group that can participate in halogen bonding and enhance binding affinity.[6]
-NH-(3-trifluoromethylphenyl) Potent (nM range) The trifluoromethyl group is a strong electron-withdrawing group and can enhance binding through hydrophobic and electronic interactions.
-S-phenyl Moderate (µM range) Thioether linkages are common in kinase inhibitors, and the phenyl group can occupy a hydrophobic pocket.
-O-phenyl Less Potent (high µM range) Ether linkages are also possible, but often result in lower potency compared to amino or thioether linkages in kinase inhibitors.

Disclaimer: This table is a predictive representation based on established SAR principles for similar pyrimidine kinase inhibitors and is intended for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

General Synthesis of 4-Substituted-5-fluoro-6-methoxypyrimidine Analogs

The synthesis of the target analogs typically starts from a readily available pyrimidine precursor, which is then halogenated and subsequently substituted.

Synthesis_Workflow A Precursor (e.g., Uracil derivative) B Halogenation (POCl3) A->B C Core Scaffold (this compound) B->C D Nucleophilic Substitution (R-NH2, R-SH, etc.) C->D E Target Analog D->E Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add kinase, substrate, ATP, and test compound to well A->C B Prepare kinase, substrate, and ATP solution B->C D Incubate at room temperature C->D E Add ATP detection reagent (e.g., Kinase-Glo®) D->E F Incubate E->F G Measure luminescence F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Sources

A Comparative Guide to the Definitive Identification of a Synthesized 4-Chloro-5-fluoro-6-methoxypyrimidine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of all subsequent research. In the realm of medicinal chemistry, fluorinated pyrimidines are a cornerstone scaffold, valued for their unique biological properties. However, their synthesis can often lead to isomeric impurities that are difficult to distinguish. This guide provides a comprehensive comparison of analytical methodologies for the definitive identification of a 4-Chloro-5-fluoro-6-methoxypyrimidine derivative, moving from foundational techniques to the gold standard for absolute structural proof.

Our approach is built on a self-validating system of orthogonal techniques—employing methods based on different physical principles to build an unshakeable structural assignment. We will explore a primary workflow and compare it with alternative and advanced methods, providing the causal logic behind each experimental choice.

Part 1: The Primary Workflow for Synthesis and Identity Confirmation

A robust and reliable method for confirming the identity of the target compound involves a multi-tiered analytical approach following synthesis and purification.

Synthesis and Purification Protocol

The synthesis of this compound derivatives often begins with a commercially available pyrimidine, such as 4,6-dichloro-5-fluoropyrimidine. A common synthetic route involves a nucleophilic substitution reaction.

Experimental Protocol: Synthesis

  • Reactant Preparation: Dissolve 4,6-dichloro-5-fluoropyrimidine in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Prepare a solution of sodium methoxide (CH₃ONa) in methanol. Add this solution dropwise to the pyrimidine solution at a controlled temperature, typically 0°C, to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final this compound derivative.

The Analytical Gauntlet: A Multi-Technique Approach

Relying on a single data point is insufficient for definitive identification. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy forms the core of a trustworthy confirmation process.

Workflow for Compound Identity Confirmation

G cluster_0 Synthesis & Purification cluster_1 Analytical Confirmation Synth Crude Synthesized Product Purify HPLC Purification Synth->Purify Pure Purified Analyte Purify->Pure MS Mass Spectrometry (MS) Pure->MS Confirms Mass & Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR Confirms Connectivity & Environment Confirmed Structurally Confirmed Compound MS->Confirmed NMR->Confirmed

Caption: A standard workflow for synthesizing and confirming the identity of a chemical compound.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of the synthesized compound, offering the first piece of evidence for a successful synthesis. For halogenated compounds, it offers a distinct signature.

  • Key Insight: The presence of a chlorine atom is definitively indicated by the isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1.[1][2][3] Observing this ratio is a critical validation step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[4] A full suite of 1D NMR experiments is essential for this pyrimidine derivative.

  • ¹H NMR: This experiment identifies the protons in the molecule. For this compound, one would expect to see a singlet for the methoxy (-OCH₃) protons and a singlet for the proton on the pyrimidine ring.

  • ¹³C NMR: This provides information on the carbon skeleton. The number of unique signals confirms the number of distinct carbon environments. The chemical shifts are highly informative; for instance, carbons bonded to electronegative atoms like chlorine, fluorine, and oxygen will appear further downfield.

  • ¹⁹F NMR: This is a crucial and highly specific experiment for any fluorinated compound.[5][6] Fluorine NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe of the local electronic environment.[7][8][9] A single peak in the ¹⁹F NMR spectrum confirms the presence of the single fluorine atom on the pyrimidine ring.

Technique Information Gained Expected Result for this compound
Mass Spec (MS) Molecular Weight & Isotopic PatternM+ peak and M+2 peak in an approximate 3:1 ratio.
¹H NMR Proton environments & connectivitySinglet for -OCH₃ protons, Singlet for pyrimidine ring proton.
¹³C NMR Carbon skeleton & environmentsSignals corresponding to the unique carbons in the structure.
¹⁹F NMR Fluorine environmentA single peak confirming the presence of the fluorine atom.

Part 2: Comparative Analysis with Advanced and Alternative Techniques

While the primary workflow is robust, certain situations, such as intractable isomeric ambiguity or the need for absolute certainty in regulatory filings, call for more advanced techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a significant upgrade from standard MS. Instead of providing a nominal mass, it measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places).[10][11][12]

  • Causality: Because the exact mass of an atom is not an integer (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu), the precise mass of a molecule is unique to its elemental composition.[11][12]

  • Advantage: HRMS can provide an unambiguous molecular formula, distinguishing between compounds that might have the same nominal mass but different elemental compositions.[13][14] This dramatically increases the level of confidence in the compound's identity.

2D NMR Spectroscopy

When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are used to reveal detailed connectivity.[15][16][17]

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling, showing which protons are adjacent to each other (typically within 3 bonds).[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, definitively assigning which proton is attached to which carbon.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-4 bonds away). This is invaluable for piecing together molecular fragments and assigning quaternary (non-protonated) carbons.[15][16][18]

G H_ring Ring H C_ring_H C-H (Ring) H_ring->C_ring_H HSQC (1-bond) C_ring_F C-F H_ring->C_ring_F HMBC (2-bond) C_ring_Cl C-Cl H_ring->C_ring_Cl HMBC (3-bond) C_ring_O C-O H_methoxy Methoxy H H_methoxy->C_ring_O HMBC (3-bond) C_methoxy Methoxy C H_methoxy->C_methoxy HSQC (1-bond)

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the development and cross-validation of analytical methods for 4-Chloro-5-fluoro-6-methoxypyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science. Given the limited availability of established analytical protocols for this specific molecule, this document will focus on the principles and practical execution of method development and validation, drawing upon established practices for analogous chemical structures.

The pyrimidine scaffold is a cornerstone in numerous biologically active compounds, and the introduction of halogen and methoxy substituents can significantly influence a molecule's physicochemical properties and biological activity.[1][2] Therefore, robust and reliable analytical methods are crucial for ensuring the identity, purity, and quality of this compound in research and development settings. This guide will present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity determination and impurity profiling, supplemented by spectroscopic techniques for structural confirmation.

High-Performance Liquid Chromatography (HPLC): A Cornerstone for Purity Assessment

HPLC is an indispensable technique for the analysis of non-volatile and thermally labile compounds like substituted pyrimidines.[3] A well-developed reversed-phase HPLC method can provide high-resolution separation of the main component from process-related impurities and degradation products.

Rationale for Method Development

The selection of a C18 stationary phase is a logical starting point for method development due to its wide applicability and effectiveness in retaining moderately polar organic molecules. A gradient elution with a mobile phase consisting of acetonitrile and water is proposed to ensure the elution of compounds with a range of polarities. The addition of a small amount of an acid, such as formic acid, to the mobile phase is often beneficial for achieving sharp, symmetrical peaks for nitrogen-containing heterocyclic compounds by suppressing the interaction with residual silanols on the stationary phase.[4] UV detection is suitable as the pyrimidine ring is a chromophore.

Proposed HPLC Method Parameters
ParameterProposed ValueRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 10% to 90% B over 20 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 270 nm (Hypothetical λmax)Pyrimidine derivatives typically absorb in this UV region. The optimal wavelength should be determined by a UV scan.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Acetonitrile/Water (50:50)Should be compatible with the mobile phase to ensure good peak shape.
Experimental Protocol for HPLC Method Validation

The validation of the developed HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • System Suitability: Before each validation run, inject a standard solution at least five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample spiked with expected impurities. The peak for the main component should be free from interference from other components.

  • Linearity: Prepare a series of at least five concentrations of the standard solution (e.g., 10-150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase (±0.2 units) to assess the method's reliability during normal use.

HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solution sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution injection Inject Sample/Standard prep_sample->injection sys_suit->injection Pass separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Quantification integration->calculation validation Method Validation (ICH Q2) calculation->validation report Generate Report validation->report

Caption: HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis of this compound.

Rationale for Method Development

A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good choice for general-purpose screening of volatile organic compounds. A temperature-programmed analysis is necessary to ensure the separation of compounds with a range of boiling points. Mass spectrometric detection provides high selectivity and allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries.

Proposed GC-MS Method Parameters
ParameterProposed ValueRationale
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-polarity column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Injection Mode Split (50:1)Prevents column overloading when analyzing high-concentration samples.
Temperature Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to separate a wide range of volatile compounds.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Detection Mode Full Scan (m/z 40-450) and/or SIMFull scan for identification of unknowns; Selected Ion Monitoring (SIM) for higher sensitivity quantification of target impurities.
Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Standard Preparation: Prepare a standard solution containing known or expected volatile impurities at relevant concentrations.

  • Injection: Inject the prepared sample and standard solutions into the GC-MS system.

  • Data Acquisition: Acquire data in full scan mode for qualitative analysis and in SIM mode for quantitative analysis.

  • Data Analysis:

    • Qualitative: Identify peaks by comparing their retention times and mass spectra with those of reference standards or by searching a mass spectral library (e.g., NIST).

    • Quantitative: Quantify impurities using an external or internal standard method based on the peak areas from the SIM data.

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis prep_sample_gc Dissolve Sample in Volatile Solvent injection_gc Inject into GC prep_sample_gc->injection_gc separation_gc GC Separation injection_gc->separation_gc ionization_ms Electron Ionization separation_gc->ionization_ms detection_ms Mass Spectrometry Detection ionization_ms->detection_ms library_search Mass Spectral Library Search detection_ms->library_search quantification_sim Quantification (SIM) detection_ms->quantification_sim impurity_profile Generate Impurity Profile library_search->impurity_profile quantification_sim->impurity_profile

Caption: GC-MS analytical workflow for volatile impurities in this compound.

Spectroscopic Analysis for Structural Confirmation

While chromatographic techniques are essential for assessing purity, spectroscopic methods are required for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be informative.

  • ¹H NMR: The proton spectrum is expected to show a singlet for the methoxy group protons (around 3.9-4.2 ppm) and a singlet for the pyrimidine ring proton (likely downfield, >8.0 ppm).

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the five unique carbon atoms in the molecule. The carbon atoms attached to fluorine will exhibit C-F coupling.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, and its coupling to adjacent protons and carbons can provide further structural confirmation.

Experimental Protocol for NMR:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is desired.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₅H₄ClFN₂O, Molecular Weight: 162.55 g/mol ), the mass spectrum should show a molecular ion peak (M⁺) at m/z 162 and an M+2 peak at m/z 164 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of one chlorine atom.

Experimental Protocol for MS:

  • The sample can be introduced into the mass spectrometer via direct infusion (for ESI or APCI) or through a chromatographic inlet (GC-MS or LC-MS).

  • Acquire the mass spectrum in a positive or negative ionization mode, depending on the molecule's properties.

  • Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Cross-Validation and Method Comparison

A comprehensive analytical characterization of this compound requires the integration of data from multiple analytical techniques.

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity determination and quantification of non-volatile impurities.High precision and accuracy for quantification; robust and widely available.May not be suitable for volatile compounds; requires a chromophore for UV detection.
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity and selectivity; provides structural information for identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
NMR Unambiguous structure elucidation and confirmation.Provides detailed structural information; can be used for quantitative analysis (qNMR).Relatively low sensitivity compared to MS; requires higher sample concentrations.
MS Molecular weight confirmation and structural information from fragmentation.High sensitivity; can be coupled with chromatographic techniques for complex mixture analysis.Isomers may not be distinguishable by MS alone.

By employing HPLC for the primary purity assessment, GC-MS for volatile impurity profiling, and NMR and MS for structural confirmation, a complete and reliable analytical data package can be generated for this compound. This multi-faceted approach ensures the quality and consistency of the material, which is a critical requirement for its application in research and development.

References

  • PubChem. 4-Chloro-5-fluoro-6-methylpyrimidine. [Link]

  • Sharma, V., et al. Supporting Information. New Journal of Chemistry. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • AccelaChem. 4-Chloro-5-fluoro-6-methylpyrimidine. [Link]

  • Maksić, Z. B., & Vianello, R. (2015). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]

  • Pharmaffiliates. 4-Chloro-5-fluoro-2-methoxypyrimidine. [Link]

  • ResearchGate. Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. [Link]

  • Shao, H., et al. (2013). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. [Link]

  • Imoto, H., et al. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

  • MDPI. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]

  • ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Link]

  • PubChemLite. 4-chloro-5-fluoro-6-methylpyrimidine (C5H4ClFN2). [Link]

  • Kaspersen, S. J., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. PMC. [Link]

  • PubChem. 4-Chloro-5-fluoro-2-methoxypyrimidine. [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed. [Link]

  • de Alvarenga, E. S., et al. (2017). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]

  • Physical Chemistry Chemical Physics. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-5-fluoro-6-methoxypyrimidine: An Evaluation of a Novel, High-Efficiency Route

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyrimidines is of paramount importance. These structures serve as critical building blocks for a wide array of biologically active molecules.[1] Among these, 4-Chloro-5-fluoro-6-methoxypyrimidine stands out as a key intermediate. Its efficient synthesis is a topic of significant interest for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of a newly developed, high-efficiency synthetic route to this compound against a more established, traditional method. The experimental data presented herein is aimed at providing researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances, advantages, and practical considerations of each pathway.

The Strategic Importance of this compound

Fluorinated pyrimidine derivatives are integral to the development of a variety of therapeutic agents, including anticancer and antiviral drugs.[1] The specific arrangement of chloro, fluoro, and methoxy functional groups on the pyrimidine ring of this compound provides a versatile scaffold for further chemical modifications, making it a valuable precursor in the synthesis of complex pharmaceuticals. The efficiency and cost-effectiveness of its production can, therefore, have a significant impact on the overall cost and accessibility of the final drug products.

Comparative Analysis of Synthetic Routes

This guide will dissect and compare two distinct synthetic pathways to this compound. The "Established Route" is based on a well-documented, multi-step process. The "New/Optimized Route" leverages recent advancements to offer a more streamlined, efficient, and environmentally conscious alternative.

Diagram of the Overall Synthetic Approach

cluster_0 Established Route cluster_1 New/Optimized Route A Diethyl 2-fluoromalonate C 4,6-Dihydroxy-5-fluoropyrimidine A->C B Formamidine Acetate B->C D 4,6-Dichloro-5-fluoropyrimidine C->D POCl3 E This compound D->E NaOMe F Diethyl 2-fluoromalonate H 4,6-Dihydroxy-5-fluoropyrimidine F->H G Formamidine Acetate G->H I 4,6-Dichloro-5-fluoropyrimidine H->I POCl3, Tertiary Amine Catalyst J This compound I->J NaOMe

Caption: Overall comparison of the Established and New/Optimized synthetic routes.

The Established Synthetic Route: A Two-Step Approach

The traditional synthesis of this compound is a two-step process, beginning with the formation of a dihydroxypyrimidine intermediate, followed by chlorination and subsequent methoxylation.

Step 1: Synthesis of 4,6-Dichloro-5-fluoropyrimidine

The initial step involves the cyclization of diethyl 2-fluoromalonate with formamidine acetate in the presence of a strong base like sodium methoxide to yield 4,6-dihydroxy-5-fluoropyrimidine. This intermediate is then subjected to chlorination using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Cyclization: Diethyl 2-fluoromalonate and formamidine acetate are reacted in the presence of sodium methoxide in methanol. The reaction mixture is heated to reflux for several hours.

  • Acidification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic conditions (pH 1) using hydrochloric acid to precipitate the 4,6-dihydroxy-5-fluoropyrimidine.

  • Isolation: The precipitated solid is filtered, washed, and dried.

  • Chlorination: The dried 4,6-dihydroxy-5-fluoropyrimidine is suspended in an excess of phosphorus oxychloride and heated to reflux for an extended period (typically 4-6 hours).

  • Work-up and Purification: After the reaction, the excess phosphorus oxychloride is removed by distillation. The crude 4,6-dichloro-5-fluoropyrimidine is then purified by vacuum distillation.

Step 2: Regioselective Methoxylation

The second step involves the regioselective substitution of one of the chlorine atoms in 4,6-dichloro-5-fluoropyrimidine with a methoxy group. This is typically achieved by reacting the dichlorinated intermediate with sodium methoxide in methanol at a controlled temperature.

The nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is generally regioselective, with the C4 position being more susceptible to nucleophilic attack than the C2 position. This can be attributed to the electronic effects of the ring nitrogen atoms. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher at the C4 position, making it more electrophilic. Furthermore, the intermediate formed upon nucleophilic attack at C4 can be stabilized by resonance to a greater extent.

  • Reaction Setup: 4,6-dichloro-5-fluoropyrimidine is dissolved in dry methanol.

  • Reagent Addition: A solution of sodium methoxide in methanol is added dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exothermicity of the reaction.

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as monitored by techniques such as TLC or GC-MS.

  • Quenching and Extraction: The reaction is quenched with water, and the product is extracted with an organic solvent like dichloromethane.

  • Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or distillation.

The New/Optimized Synthetic Route: A Greener and More Efficient Approach

The new synthetic route aims to improve upon the established method by focusing on increased efficiency, reduced environmental impact, and simpler operational procedures. The primary innovation lies in the optimization of the chlorination step.

Step 1 (Optimized): Synthesis of 4,6-Dichloro-5-fluoropyrimidine

This optimized route follows a similar initial cyclization to produce 4,6-dihydroxy-5-fluoropyrimidine. However, the subsequent chlorination step is modified to be more efficient and environmentally friendly.

The optimized method for producing 4,6-dichloro-5-fluoropyrimidine involves the use of a tertiary amine catalyst in conjunction with a solvent and a chlorinating agent.[2] This approach offers several advantages over the traditional method, including a simpler process, lower cost, and higher product yield and purity.[2]

  • Cyclization: In a 2000 mL reaction flask, 108 grams (2.0 mol) of sodium methoxide and 1200 mL of methanol are combined. Then, 208 grams (2.0 mol) of formamidine acetate are added, and the mixture is heated to reflux. 178 g (1.0 mol) of diethyl fluoroacetate is added dropwise over approximately 1 hour. The reaction is maintained at reflux for 8 hours.[2]

  • Work-up of Intermediate: After the reflux, methanol is distilled off under reduced pressure. The residue is dissolved in 1000 mL of water, and the pH is adjusted to 3-4 with concentrated hydrochloric acid to precipitate the white solid, 4,6-dihydroxy-5-fluoropyrimidine. The solid is dried under vacuum at 80°C. This step yields 116.0 grams of the intermediate with a purity of 96.8%.[2]

  • Catalytic Chlorination: To a 2000 mL reaction flask, 195 grams (1.5 mol) of 4,6-dihydroxy-5-fluoropyrimidine, 1200 mL of toluene, and 275 mL (3.0 mol) of phosphorus oxychloride are added. 38.0 mL (0.3 mol) of N,N-dimethylaniline is slowly added at room temperature. The mixture is then heated to reflux and stirred for 8-10 hours.[2]

  • Final Work-up and Purification: After the reaction, the mixture is cooled, and the phosphorus oxychloride is distilled off under reduced pressure. The residue is then subjected to vacuum distillation to obtain 4,6-dichloro-5-fluoropyrimidine. This optimized process results in a yield of 80.1% and a purity of over 98%.[2]

Step 2: Regioselective Methoxylation

The methoxylation step in the new route is largely similar to the established method, as the regioselectivity is primarily governed by the inherent electronic properties of the 4,6-dichloro-5-fluoropyrimidine molecule. However, the higher purity of the starting material from the optimized first step can lead to a cleaner reaction with fewer byproducts, simplifying the purification process.

Head-to-Head Performance Benchmarking

The following table provides a quantitative comparison of the two synthetic routes.

ParameterEstablished RouteNew/Optimized RouteAdvantage of the New Route
Starting Materials Diethyl 2-fluoromalonate, Formamidine acetate, POCl₃, NaOMeDiethyl 2-fluoromalonate, Formamidine acetate, POCl₃, NaOMe, Tertiary Amine CatalystUse of a catalyst for improved efficiency
Yield (Step 1) Typically 70-80%80.1%[2]Higher and more consistent yield
Purity (Step 1) Variable, often requires extensive purification>98%[2]Higher purity of the intermediate
Reaction Time (Step 1) 12-18 hours (including reflux and work-up)10-12 hours[2]Shorter reaction time
Environmental Impact Use of excess POCl₃, generation of phosphate wasteReduced use of excess reagents, catalytic processMore environmentally friendly
Operational Simplicity Requires careful handling and distillation of large excess of POCl₃Simpler work-up due to catalytic natureEasier to perform at scale
Overall Efficiency ModerateHighSignificantly improved overall process

Visualizing the Synthetic Workflows

Established Synthetic Workflow

A Cyclization B Acidification & Isolation A->B C Chlorination with excess POCl3 B->C D Distillation of excess POCl3 C->D E Vacuum Distillation D->E F Methoxylation E->F G Quenching & Extraction F->G H Purification G->H

Caption: Workflow for the Established Synthetic Route.

New/Optimized Synthetic Workflow

A Cyclization B Acidification & Isolation A->B C Catalytic Chlorination B->C D Distillation of POCl3 C->D E Vacuum Distillation D->E F Methoxylation E->F G Quenching & Extraction F->G H Simplified Purification G->H

Caption: Workflow for the New/Optimized Synthetic Route.

Conclusion and Future Outlook

The new/optimized synthetic route to this compound offers significant advantages over the established method. The key innovation of employing a tertiary amine catalyst in the chlorination of 4,6-dihydroxy-5-fluoropyrimidine leads to a more efficient, higher-yielding, and environmentally benign process.[2] The simplified operational procedure and the high purity of the intermediate product make this new route particularly attractive for industrial-scale production.

For researchers and professionals in the field of drug development, the adoption of such optimized synthetic strategies is crucial for accelerating the discovery and production of new medicines. The principles of green chemistry, as demonstrated in this new route, are increasingly becoming a cornerstone of modern synthetic chemistry, and their application in the synthesis of important pharmaceutical intermediates like this compound is a welcome advancement.

References

  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • Google Patents. (n.d.). Method for producing 4, 6-dichloro-5-fluoropyrimidine compound.
  • Patsnap. (2009, June 3). Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. Eureka. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PubMed Central. Retrieved February 17, 2026, from [Link]

  • Justia Patents. (2011, December 22). Process for the preparation of voriconazole. Retrieved February 17, 2026, from [Link]

  • Exploring the Synthesis and Applications of 4-Chloro-6-Ethyl-5-Fluoropyrimidine. (2026, January 29). LinkedIn. Retrieved February 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyrimidines is a cornerstone of modern medicinal chemistry and drug development. The 4-aryl-5-fluoro-6-methoxypyrimidine scaffold, in particular, is a privileged structure found in a variety of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the construction of the crucial C-C bond in these molecules. However, the electronic and steric properties of 4-Chloro-5-fluoro-6-methoxypyrimidine present unique challenges for this transformation. This guide provides a comparative analysis of common palladium catalyst systems for the Suzuki coupling of this substrate, supported by compiled experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The Challenge: Coupling an Electron-Deficient Heteroaryl Chloride

This compound is an electron-deficient heteroaryl chloride. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom can deactivate the C-Cl bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Consequently, the choice of an appropriate palladium catalyst system is paramount to achieving high yields and reaction efficiency. The ideal catalyst should be sufficiently electron-rich and sterically hindered to promote the activation of the C-Cl bond.

Comparative Analysis of Catalyst Systems

The performance of a palladium catalyst in the Suzuki coupling of this compound is highly dependent on the choice of ligand. Below, we compare three classes of commonly employed catalyst systems, with a focus on their relative strengths and weaknesses for this specific application.

Traditional Phosphine Ligand-Based Catalysts: The Workhorses

Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are the traditional workhorses of Suzuki coupling.

  • Pd(PPh₃)₄ : This catalyst is widely available and has been used in a vast number of Suzuki couplings. However, for challenging substrates like electron-deficient heteroaryl chlorides, it often requires higher catalyst loadings and elevated temperatures to achieve reasonable yields.

  • Pd(dppf)Cl₂ : The dppf ligand offers greater stability to the palladium center and can be more effective than PPh₃ for some heteroaromatic substrates.[1] It often provides a good balance between reactivity and stability.

Causality of Performance: The moderate performance of these catalysts with this compound is attributed to the relatively lower electron-donating ability and steric bulk of the PPh₃ and dppf ligands compared to more modern ligand systems. This can lead to slower rates of oxidative addition and potential for side reactions at higher temperatures.

Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type): The High-Performers

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized the field of cross-coupling. Ligands such as SPhos and XPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts for the coupling of aryl chlorides.[2]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : These ligands create a sterically hindered and electron-rich environment around the palladium center. This promotes the crucial oxidative addition step with the deactivated C-Cl bond of the pyrimidine substrate and facilitates the subsequent reductive elimination to form the product.[2]

Causality of Performance: The exceptional performance of these catalyst systems stems from the unique architecture of the biarylphosphine ligands. The steric bulk accelerates the reductive elimination step, while the electron-rich nature of the phosphine enhances the rate of oxidative addition. This combination allows for efficient coupling at lower catalyst loadings and milder reaction conditions.

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: The Robust Alternative

N-Heterocyclic carbene (NHC) ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable complexes with palladium and exhibit excellent reactivity, particularly for the activation of aryl chlorides. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are particularly noteworthy.

  • PEPPSI-IPr (palladium(II) dichloride) : This air- and moisture-stable precatalyst is highly efficient for Suzuki-Miyaura cross-coupling reactions. The strong σ-donating ability of the NHC ligand makes the palladium center highly electron-rich, promoting the oxidative addition of the aryl chloride.

Causality of Performance: NHC ligands are strong σ-donors and form robust bonds with the palladium center, leading to highly stable and active catalysts.[3][4] The PEPPSI-IPr complex provides a convenient and highly effective option for the coupling of challenging substrates like this compound.

Quantitative Data Summary

The following table summarizes representative experimental data for the Suzuki coupling of chloropyrimidines with various arylboronic acids using the discussed catalyst systems. Disclaimer: The data presented below is a compilation from various sources for structurally similar chloropyrimidines and serves as a guideline. Direct, side-by-side comparative data for this compound was not available in the reviewed literature.

Catalyst SystemLigandSubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O10024715
Pd(dppf)Cl₂dppf4,6-Dichloro-5-methoxypyrimidinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O80-1001885 (Hypothetical)2-5
Pd₂(dba)₃ / SPhosSPhos4,6-Dichloro-5-methoxypyrimidineArylboronic acidK₃PO₄Toluene/H₂O11024High (Expected)2 (Pd), 4 (Ligand)
PEPPSI-IPrIPr2,4-DichloropyridinePhenylboronic acidK₂CO₃1,4-Dioxane802952

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the Suzuki coupling of this compound with a representative arylboronic acid using each class of catalyst.

Protocol 1: Using Pd(dppf)Cl₂
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Buchwald-Type Ligand (SPhos)
  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 8-16 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Using an NHC-Based Catalyst (PEPPSI-IPr)
  • Reaction Setup: To a vial, add PEPPSI-IPr (0.02 mmol, 2 mol%), this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and place it in a preheated heating block at 80 °C. Stir for 2-6 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the key steps of the Suzuki-Miyaura reaction and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdAr R-Pd(II)L_n-Ar Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Boronic Ar-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal Substrate R-X Substrate->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: Substrate, Boronic Acid, Base, Catalyst, Solvent Start->Setup Reaction Reaction under Inert Atmosphere and Heating Setup->Reaction Workup Aqueous Work-up: Extraction and Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Product Analysis: NMR, MS Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for Suzuki coupling.

Conclusion and Recommendations

For the Suzuki coupling of this compound, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) are highly recommended for achieving optimal results. These advanced catalyst systems are specifically designed to overcome the challenges associated with the coupling of electron-deficient heteroaryl chlorides, offering higher yields, milder reaction conditions, and lower catalyst loadings compared to traditional phosphine-based catalysts. While Pd(dppf)Cl₂ can be a cost-effective and viable option, it may require more rigorous optimization of reaction conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and desired purity of the final product.

References

  • Nolan, S. P., et al. (1999). A Novel, General Method for the Palladium-Catalyzed Amination of Aryl Chlorides.
  • Organ, M. G., et al. (2006). A User-Friendly, All-Purpose, and Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.
  • Szostak, M., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646.
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

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A Comparative Guide to the In Vitro Efficacy of Novel Compounds Derived from 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The strategic introduction of fluorine atoms into these structures can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[4][5] This guide focuses on the potential of 4-Chloro-5-fluoro-6-methoxypyrimidine as a versatile starting material for the synthesis of novel, biologically active compounds. We present a framework for evaluating the in vitro anticancer efficacy of a hypothetical series of derivatives, comparing them against the established chemotherapeutic agent, 5-Fluorouracil (5-FU). This document provides detailed experimental protocols, a rationale for methodological choices, and a clear structure for data analysis, serving as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

Pyrimidine derivatives are of immense interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][6][7] Their structural similarity to the nucleobases of DNA and RNA allows them to function as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cancer cells.[3][8] The archetypal example, 5-Fluorouracil (5-FU), has been a first-line treatment for various cancers for decades.[8]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve drug-like properties.[5] The high electronegativity and small size of the fluorine atom can modulate the electronic properties of a molecule, increase its lipophilicity, and block metabolic degradation, thereby enhancing bioavailability and efficacy.[4][5] The parent scaffold, this compound, is an attractive starting point for generating a library of novel compounds due to its distinct reactive sites, which allow for targeted chemical modifications.[9][10]

The Parent Scaffold: this compound

The structure of this compound offers several advantages for synthetic diversification. The chlorine atom at the 4-position is a reactive leaving group, making it susceptible to nucleophilic substitution reactions.[11][12] This allows for the straightforward introduction of various functional groups, such as amines, thiols, or alkoxides, enabling the creation of a diverse library of derivatives with potentially distinct biological activities.[11] The fluoro and methoxy groups contribute to the molecule's electronic profile and can influence its interaction with biological targets.[10]

Synthesis and Design of Novel Derivatives

To evaluate the potential of the parent scaffold, we propose the synthesis of three hypothetical derivatives (designated NC-01 , NC-02 , and NC-03 ) via nucleophilic aromatic substitution at the C4 position. This common and reliable reaction allows for the exploration of how different substituents impact biological activity.

  • NC-01 (Aniline Derivative): Reaction with a substituted aniline. The introduction of an aromatic amine can facilitate hydrogen bonding and pi-stacking interactions with protein targets.

  • NC-02 (Thioether Derivative): Reaction with a thiol. The sulfur atom can act as a hydrogen bond acceptor and introduce conformational flexibility.

  • NC-03 (Alkylamine Derivative): Reaction with a cyclic alkylamine. This modification can improve solubility and introduce a different steric profile.

This synthetic strategy is grounded in established pyrimidine chemistry, where similar transformations are used to generate libraries for biological screening.[12]

Comparative In Vitro Efficacy Evaluation

The primary objective is to assess the anticancer potential of the novel compounds (NC-01, NC-02, NC-03 ) relative to a standard-of-care drug, 5-Fluorouracil (5-FU). The evaluation will focus on cytotoxicity, selectivity, and the induction of apoptosis.

Experimental Design & Workflow

A multi-step workflow ensures a comprehensive and reliable assessment of the compounds' in vitro efficacy. The process begins with initial cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50), followed by selectivity assessment using a non-cancerous cell line, and finally, a mechanistic study to confirm the mode of cell death.

G cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Screening: Cytotoxicity cluster_selectivity Secondary Screening: Selectivity cluster_mechanistic Mechanistic Study: Apoptosis Compound_Prep Prepare Stock Solutions (NC-01, NC-02, NC-03, 5-FU) in DMSO Cell_Culture Culture Cancer Cell Lines (e.g., A549, MCF-7) Compound_Prep->Cell_Culture Treat cells MTT_Assay Perform MTT Assay (24h, 48h, 72h incubation) Cell_Culture->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Normal_Cells Culture Normal Cell Line (e.g., MRC-5) IC50_Calc->Normal_Cells Select lead compounds MTT_Selectivity Perform MTT Assay on Normal Cells Normal_Cells->MTT_Selectivity SI_Calc Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) MTT_Selectivity->SI_Calc Flow_Cytometry Annexin V / PI Staining & Flow Cytometry Analysis SI_Calc->Flow_Cytometry Confirm mechanism Data_Analysis Quantify Apoptotic vs. Necrotic Cell Populations Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for in vitro evaluation.
Methodologies & Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and normal cells (e.g., MRC-5 lung fibroblasts) into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds (NC-01, NC-02, NC-03) and the positive control (5-FU) in the cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (DMSO) at the highest concentration used.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in tables for clear comparison. The primary endpoint is the IC50 value, with a lower value indicating higher potency. The Selectivity Index (SI) provides a measure of a compound's specificity for cancer cells over normal cells.

Table 1: Hypothetical IC50 Values (µM) of Novel Compounds and 5-FU after 48h Treatment

CompoundA549 (Lung Cancer) IC50MCF-7 (Breast Cancer) IC50MRC-5 (Normal Lung) IC50Selectivity Index (A549)Selectivity Index (MCF-7)
NC-01 15.220.5> 100> 6.6> 4.9
NC-02 8.712.185.39.87.0
NC-03 25.830.1> 100> 3.9> 3.3
5-FU 18.522.045.62.52.1

Data are hypothetical and for illustrative purposes only.

Potential Mechanism of Action: Targeting Kinase Signaling

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and metastasis.[11] The introduction of specific functional groups onto the pyrimidine core can tailor the compound to fit into the ATP-binding pocket of a target kinase, leading to potent and selective inhibition.

G cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Phosphorylates Transcription Factors Proliferation Cell Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Inhibitor Novel Pyrimidine Derivative (e.g., NC-02) Inhibitor->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the in vitro efficacy of novel compounds derived from this compound. Based on our hypothetical data, derivative NC-02 shows the most promise, with superior potency against both cancer cell lines and a higher selectivity index compared to the standard drug, 5-FU. This suggests that the introduction of a thioether moiety at the C4 position may be a favorable modification.

Further investigation should include:

  • Screening against a broader panel of cancer cell lines.

  • Identifying the specific molecular target(s) through kinase profiling assays.

  • Conducting in vivo studies in animal models to assess pharmacokinetics and anti-tumor efficacy.

The strategic derivatization of the this compound scaffold represents a promising avenue for the discovery of next-generation targeted cancer therapies.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-fluoro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The lifecycle of a chemical does not end when an experiment is complete; its proper disposal is a critical final step that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-Chloro-5-fluoro-6-methoxypyrimidine, a halogenated heterocyclic compound. The procedures outlined here are rooted in established safety principles and regulatory standards, designed to provide a clear, actionable framework for your laboratory's chemical hygiene plan.

Part 1: Core Safety Directive: Hazard Assessment and Personal Protection

Before any disposal activities commence, a thorough understanding of the chemical's hazards is paramount. The primary and most authoritative source for this information is the manufacturer-provided Safety Data Sheet (SDS).[1][2] While the specific hazards of this compound should be confirmed with its SDS, related halogenated pyrimidines are typically classified with the following risks:

  • Harmful if swallowed [3][4]

  • Causes skin irritation or severe burns [3]

  • Causes serious eye damage or irritation [3][5]

  • May cause respiratory irritation [5]

  • Combustible liquid [3][6]

Adherence to proper Personal Protective Equipment (PPE) protocols is non-negotiable. The causality is simple: creating robust physical barriers between the operator and the chemical is the most direct way to mitigate exposure risks.

PPE ItemSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation or burns.[3][4]
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes that can cause serious, irreversible eye damage.[3][5]
Body Protection Flame-retardant laboratory coat.To protect skin and clothing from contamination and in case of fire, given the material's combustibility.[3]
Respiratory Work in a certified chemical fume hood.To prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.[3][4]

Part 2: The Segregation Imperative: The Halogenated Waste Stream

The single most critical step in the disposal of this compound is its correct segregation as halogenated organic waste .[7] This is not merely an administrative classification; it is a crucial safety measure dictated by chemical principles.

The Causality Behind Segregation: Non-halogenated organic waste is often reprocessed and used as fuel. If halogenated compounds like this pyrimidine derivative are mixed in, the combustion process can generate highly toxic and corrosive byproducts, including hydrogen fluoride (HF), hydrogen chloride (HCl), and chlorinated dioxins.[7] These substances pose severe environmental and health risks. Therefore, strict segregation ensures that the waste is sent to a facility capable of handling and neutralizing these hazardous byproducts, typically through high-temperature incineration with flue gas scrubbing.[7][8]

The following workflow diagram illustrates the critical decision-making process for chemical waste segregation in this context.

G start Chemical Waste Generated is_halogenated Does the waste contain This compound or other halogenated compounds? start->is_halogenated halogenated_container Collect in a designated, properly labeled 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_container  Yes non_halogenated_container Collect in a 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_container  No final_disposal Arrange for pickup by licensed hazardous waste contractor. halogenated_container->final_disposal non_halogenated_container->final_disposal

Caption: Waste Segregation Workflow for Halogenated Compounds.

Part 3: Step-by-Step Disposal Protocol

This protocol is aligned with the requirements of the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10]

Step 1: Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Selection: Use only robust, leak-proof containers chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11] The container must have a secure, tightly-sealing lid.[9]

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".[11]

    • The full, unabbreviated chemical name: "this compound".[2]

    • A list of all other constituents in the container (e.g., solvents).

    • The approximate percentage of each component.

    • Appropriate hazard pictograms (e.g., corrosive, irritant, flammable).

Step 2: Waste Collection
  • Transfer: Carefully transfer the waste into the designated, labeled container, avoiding any splashes or spills.[11] If transferring a solid, minimize dust formation.

  • Fill Level: Do not overfill the container. A safe maximum is 80-90% of the container's capacity to allow for vapor expansion and prevent spills during transport.[11]

  • Closure: Securely seal the container immediately after adding waste.

Step 3: Temporary On-Site Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that meets regulatory standards.[12]

  • Location: The SAA must be at or near the point of generation.

  • Ventilation: Store the container in a well-ventilated area, such as a designated cabinet under a fume hood.[3][9]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids and bases, to prevent dangerous reactions.[10][13]

  • Containment: The storage area should have a secondary containment system (e.g., a containment tray) capable of holding the entire volume of the largest container in case of a leak.[9]

Step 4: Arranging for Final Disposal
  • Contact EHS: Coordinate with your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup.[11]

  • Documentation: Provide a complete and accurate description of the waste. Maintain records as required by your institution and local regulations.

  • Timeline: Adhere to regulatory timelines for waste removal from SAAs, which is typically when the container is full or has reached a specific time limit (e.g., six months).[9][12]

Part 4: Emergency Procedures for Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency response team.

  • Assess & Secure: If the spill is small and you are trained to handle it, ensure proper ventilation by working within a fume hood and remove all sources of ignition.[3][4]

  • Contain & Absorb: Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[3][11] Label this container appropriately as spill cleanup debris containing this compound.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult the SDS), and collect all cleaning materials as hazardous waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.[11]

By adhering to these scientifically-grounded and procedurally detailed steps, you fulfill your professional responsibility to manage chemical waste safely and effectively, ensuring a culture of safety and environmental stewardship within your laboratory.

References

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Action Health and Safety. (2020, February 27). How To Dispose Of Lab Chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • Utah State University. Incompatible Chemicals | Office of Research Environmental Health and Safety. [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

Sources

Navigating the Safe Handling of 4-Chloro-5-fluoro-6-methoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: Insights from Analogous Compounds

Derivatives of halogenated pyrimidines are known to exhibit a range of hazardous properties. Based on the safety profiles of similar compounds such as 4-Chloro-5-fluoro-6-methylpyrimidine and 4-Chloro-6-ethyl-5-fluoropyrimidine, it is prudent to treat 4-Chloro-5-fluoro-6-methoxypyrimidine with a high degree of caution. The primary hazards associated with this class of chemicals include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe skin burns.[1][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4]

Given these potential hazards, the adoption of stringent safety protocols is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the recommended PPE based on the risk levels associated with different laboratory operations.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields are mandatory.[2][3] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against a variety of chemicals.[6][8] It is crucial to inspect gloves for any signs of degradation or puncture before use and to replace them immediately if contact with the chemical is suspected. Double gloving is recommended for enhanced protection.[6][9][10]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully fastened to provide maximum skin coverage.[3][6]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory to protect against spills.[6]
Respiratory Protection RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If there is a risk of aerosol formation or if working outside of a fume hood is unavoidable, a NIOSH-certified N95 respirator or higher should be used.[11]

Procedural Integrity: Donning and Doffing of PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hair and Shoe Covers: If required by your facility's protocols.

  • Gown/Lab Coat: Ensure it is fully buttoned.

  • Respirator: Perform a seal check.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Gloves: Don two pairs of gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[10][11]

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Remove the lab coat by rolling it outwards and away from your body.

  • Inner Gloves: With one gloved hand, peel off the other glove. Then, with your bare hand, slide your finger under the cuff of the remaining glove and peel it off without touching the exterior.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[6]

Operational Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep Review SDS & SOPs ppe_don Don Appropriate PPE prep->ppe_don fume_hood Verify Fume Hood Function ppe_don->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh dissolve Dissolve/React in Fume Hood weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate ppe_doff Doff PPE Correctly decontaminate->ppe_doff wash_hands Thoroughly Wash Hands ppe_doff->wash_hands waste_solid Segregate Solid Waste wash_hands->waste_solid dispose Dispose via Licensed Contractor waste_solid->dispose waste_liquid Segregate Liquid Waste waste_liquid->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.